Temocillin sodium
Description
Properties
IUPAC Name |
disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGCZDWBFFUEES-CWBCWDDISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977112 | |
| Record name | Antibiotic BRL 17421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61545-06-0 | |
| Record name | Temocillin disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061545060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antibiotic BRL 17421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [2S-(2α,5α,6α)]-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMOCILLIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96IIP39ODH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Temocillin Sodium Against Gram-negative Bacteria
Introduction: Re-evaluating a Strategically Important Antibiotic
Temocillin, a 6-α-methoxy derivative of ticarcillin, represents a unique asset in the antimicrobial arsenal.[1][2] First developed in the 1980s, it has seen a resurgence of interest due to its focused spectrum of activity and, most critically, its stability in the presence of many problematic β-lactamase enzymes that compromise other β-lactam antibiotics.[3][4] This guide provides a detailed examination of the molecular interactions and biochemical principles that define temocillin's mechanism of action against key Gram-negative pathogens. We will explore not only its primary mode of antibacterial activity but also the structural nuances that confer its resistance to enzymatic degradation, and the laboratory methodologies required to validate these characteristics. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of temocillin's unique pharmacological profile.
Part 1: The Core Mechanism - Targeted Disruption of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, temocillin's bactericidal effect is achieved by inhibiting the synthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[5][6] This disruption leads to a loss of cell integrity and, ultimately, lysis due to osmotic pressure.[7] The key to this process lies in temocillin's interaction with specific enzymes known as Penicillin-Binding Proteins (PBPs).
The Role of Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes anchored in the cytoplasmic membrane that catalyze the final steps of peptidoglycan assembly, specifically the transpeptidation that cross-links the peptide side chains of nascent peptidoglycan strands.[6][8] Gram-negative bacteria possess multiple PBPs, some of which are essential for cell viability and morphology.[6]
Temocillin's High-Affinity Target: PBP3
Temocillin's primary mechanism of action is the specific and high-affinity binding to Penicillin-Binding Protein 3 (PBP3) in Enterobacterales, such as Escherichia coli.[2][9] PBP3 is a crucial transpeptidase responsible for septum formation during bacterial cell division. By forming a stable, covalent acyl-enzyme complex with the active site serine of PBP3, temocillin effectively inactivates the enzyme.[6][10] This targeted inhibition prevents the formation of the division septum, resulting in the characteristic morphological change of cell filamentation, followed by cell lysis and death.
The initial assessment of temocillin's PBP affinity using standard competitive assays with radiolabeled penicillin G showed deceptively poor binding.[10] This was later understood to be an artifact of the assay conditions.
Causality Insight: The covalent complex formed between temocillin and PBP3 is less stable than that of other penicillins. Standard, prolonged incubation assays allowed for the dissociation of temocillin, giving a false impression of low affinity. By modifying the protocol to use lower temperatures (e.g., 20°C) and shorter incubation times (e.g., 3 minutes), a much higher and more accurate affinity for PBP3 was demonstrated.[10] This underscores the importance of adapting assay kinetics to the specific properties of the molecule under investigation.
Caption: Core mechanism of temocillin action via PBP3 inhibition.
Part 2: The Source of Stability - The 6-α-Methoxy Group
The defining structural feature of temocillin is the methoxy group at the 6-α position of the penicillin nucleus.[11] This modification is the cornerstone of its clinical utility, providing profound stability against a wide array of β-lactamase enzymes.
Steric Hindrance Against β-Lactamase Hydrolysis
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[12] Temocillin's 6-α-methoxy group provides significant steric hindrance, effectively blocking the access of water molecules to the active site of many serine-based β-lactamases.[11] This prevents the catalytic serine residue within the enzyme from attacking and cleaving the β-lactam ring.
Consequently, temocillin remains active against bacteria producing a wide range of β-lactamases, including:
-
Class A Extended-Spectrum β-Lactamases (ESBLs): Such as TEM, SHV, and CTX-M variants.[11][13]
-
Class C AmpC β-Lactamases: Both chromosomally and plasmid-encoded.[2][11]
Caption: Steric protection by the 6-α-methoxy group confers β-lactamase stability.
The Trade-Off: A Narrowed Spectrum of Activity
While the 6-α-methoxy group provides crucial protection, it also alters the molecule's affinity for other PBPs.[11] This structural change is responsible for temocillin's lack of meaningful activity against most Gram-positive bacteria, anaerobes, and non-fermenting Gram-negatives like Pseudomonas aeruginosa and Acinetobacter species.[1][4] This trade-off, however, makes temocillin an excellent "carbapenem-sparing" agent, as it targets problematic ESBL- and AmpC-producing Enterobacterales without applying broad selective pressure on other commensal flora.[13]
Part 3: Mechanisms of Resistance
Despite its stability, resistance to temocillin can occur. It is not active against bacteria that produce certain carbapenemases, particularly metallo-β-lactamases (MBLs, Class B) and oxacillinases (Class D, e.g., OXA-48), which can effectively hydrolyze the drug.[2][11] Additionally, resistance has been documented due to the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell.[11][14]
Part 4: Experimental Methodologies
A thorough characterization of temocillin's activity requires a suite of validated laboratory protocols. As a Senior Application Scientist, I emphasize that robust controls are non-negotiable for generating trustworthy and reproducible data.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of temocillin required to inhibit the visible growth of a bacterial isolate. Broth microdilution is the reference method.
Self-Validation System:
-
Positive Control: A known susceptible strain (e.g., E. coli ATCC 25922).
-
Negative Control: A known resistant strain (e.g., an OXA-48 producing K. pneumoniae).
-
Growth Control: Wells containing only broth and the bacterial inoculum (should show turbidity).
-
Sterility Control: Wells containing only broth (should remain clear).
Step-by-Step Methodology:
-
Prepare Temocillin Stock: Prepare a concentrated stock solution of temocillin sodium in sterile distilled water.
-
Prepare Microtiter Plate: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create Serial Dilutions: Add 50 µL of the temocillin stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate. Discard the final 50 µL from the last well. This results in wells with 50 µL of varying antibiotic concentrations.
-
Prepare Bacterial Inoculum: Culture the test isolate overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of temocillin in which there is no visible turbidity (growth).[15]
Protocol: Competitive PBP Binding Assay
This assay measures temocillin's ability to compete with a labeled penicillin for binding to bacterial PBPs.
Self-Validation System:
-
Positive Control: A β-lactam with known high affinity for the target PBP (e.g., ampicillin).
-
Negative Control: No competing β-lactam, showing maximum binding of the labeled penicillin.
-
Total Protein Control: A lane with the membrane preparation to ensure protein presence.
Step-by-Step Methodology:
-
Prepare Bacterial Membranes: Grow the test organism (e.g., E. coli K-12) to mid-log phase. Harvest cells, lyse them (e.g., via French press), and isolate the membrane fraction through ultracentrifugation.[16]
-
Competition Reaction: In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of temocillin for a short duration (e.g., 3-10 minutes) at a controlled temperature (e.g., 20°C).
-
Labeling: Add a fixed, sub-saturating concentration of a labeled penicillin (e.g., [¹⁴C]penicillin G or a fluorescent penicillin analog) to each tube and incubate for another 10 minutes.[10]
-
Stop Reaction: Terminate the binding reaction by adding an excess of unlabeled penicillin G and SDS-PAGE sample buffer.
-
Separation & Visualization: Separate the PBP-penicillin complexes by SDS-PAGE. Visualize the labeled PBPs using autoradiography or fluorescence imaging.
-
Analysis: The concentration of temocillin that reduces the signal of the labeled penicillin on a specific PBP (e.g., PBP3) by 50% (IC₅₀) is determined. A lower IC₅₀ indicates higher binding affinity.
Caption: Workflow for a competitive Penicillin-Binding Protein (PBP) assay.
Protocol: β-Lactamase Stability Assay
This spectrophotometric assay quantifies temocillin's resistance to hydrolysis by β-lactamase enzymes using a chromogenic substrate.
Self-Validation System:
-
Positive Control: A β-lactam known to be highly susceptible to the test enzyme (e.g., penicillin G or ampicillin). This validates enzyme activity.
-
Negative Control: Temocillin in buffer without the β-lactamase enzyme. This confirms the chemical stability of the drug under assay conditions.
Step-by-Step Methodology:
-
Reagents: Prepare a solution of purified β-lactamase enzyme, a solution of temocillin, and a solution of a chromogenic cephalosporin substrate (e.g., nitrocefin) in a suitable buffer (e.g., phosphate buffer, pH 7.0).[12]
-
Hydrolysis Reaction: In a cuvette or microplate well, mix the β-lactamase enzyme with the temocillin solution and incubate for a defined period.
-
Substrate Addition: Add the nitrocefin solution to the mixture. Nitrocefin is yellow, but upon hydrolysis of its β-lactam ring, it turns red, which can be measured spectrophotometrically (e.g., at 486 nm).
-
Measurement: Monitor the change in absorbance over time.
-
Analysis: A rapid increase in absorbance indicates rapid hydrolysis of nitrocefin, meaning the β-lactamase was not inhibited by temocillin and remains active. A very slow or negligible change in absorbance indicates that temocillin is stable and does not get hydrolyzed, or is a very poor substrate for the enzyme. Compare the rate of hydrolysis to the positive control (e.g., ampicillin) to quantify stability.[17]
Part 5: Quantitative Data Summary
The following table summarizes typical MIC values for temocillin against various Gram-negative bacteria, highlighting its targeted spectrum.
| Organism Group | β-Lactamase Status | Typical Temocillin MIC Range (mg/L) | Susceptibility Interpretation (BSAC, Systemic) |
| Escherichia coli | Non-ESBL | 2 - 8 | Susceptible |
| Escherichia coli | ESBL-producer | 4 - 16 | Susceptible / Intermediate |
| Klebsiella pneumoniae | ESBL-producer | 8 - 32 | Susceptible / Intermediate |
| Klebsiella pneumoniae | OXA-48 producer | >32 | Resistant |
| Enterobacter cloacae | AmpC-producer | 4 - 16 | Susceptible / Intermediate |
| Pseudomonas aeruginosa | Wild-type | >128 | Resistant |
Data compiled from multiple sources.[15][18] Breakpoints according to the British Society for Antimicrobial Chemotherapy (BSAC) are ≤8 mg/L for susceptible systemic infections.[15]
Conclusion
Temocillin's mechanism of action is a study in targeted precision and structural ingenuity. Its high affinity for PBP3 in Enterobacterales allows for potent bactericidal activity, while the steric shielding provided by its 6-α-methoxy group confers remarkable stability against the hydrolytic activity of ESBL and AmpC β-lactamases. This combination makes it a valuable therapeutic option, particularly as a carbapenem-sparing agent for treating infections caused by multidrug-resistant Gram-negative bacteria. Understanding its specific molecular interactions, its resistance profile, and the precise methodologies required to evaluate its efficacy is paramount for its appropriate application in both clinical and research settings.
References
-
Temocillin - Wikipedia. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). [Link]
-
Penicillin-Binding Protein Imaging Probes - PMC - NIH. [Link]
-
Rapid detection of temocillin resistance in Enterobacterales - PMC - NIH. (2023-08-07). [Link]
-
Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance - JSciMed Central. [Link]
-
Temocillin susceptibility testing with Vitek2® system and E-test® Are these methods reliable to determine temocillin MIC ?. [Link]
-
Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC. (2025-08-26). [Link]
-
Affinity of temocillin and other 3-lactams for the PBPs of E. coli K-12... - ResearchGate. [Link]
-
Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC - NIH. (2023-12-05). [Link]
-
Assays for Β-Lactamase Activity and Inhibition - Springer Nature Experiments. (1997). [Link]
-
Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk - ACS Publications. (2024-11-25). [Link]
-
Temocillin – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
-
Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - ASM Journals. [Link]
-
Activity of temocillin and 15 other agents, including fosfomycin and colistin, against Enterobacteriaceae in Hong Kong - NIH. [Link]
-
Mechanism of temocillin resistance in the ECC through the TCS BaeSR.... - ResearchGate. [Link]
-
Rapid optical determination of β-lactamase and antibiotic activity - PMC - PubMed Central. [Link]
-
Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy i - e-OPAT. [Link]
-
Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed. [Link]
-
Temocillin disc diffusion susceptibility testing by EUCAST methodology - Oxford Academic. (2013-07-04). [Link]
-
Beta Lactamase Test - Principle, Procedure, Uses and Interpretation - Microbiology Info.com. (2022-08-10). [Link]
-
A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC - NIH. [Link]
-
Penicillin Binding Protein Assay - Hancock Lab. [Link]
-
Temocillin: A Narrative Review of Its Clinical Reappraisal - MDPI. [Link]
-
Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. (2006-03-01). [Link]
-
Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control | Contagion Live. (2025-11-06). [Link]
-
What is this compound used for? - Patsnap Synapse. (2024-06-15). [Link]
-
Distribution of temocillin minimum inhibitory concentration values of... - ResearchGate. [Link]
-
Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC - NIH. [Link]
-
Temocillin revived | Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]
-
Development of New Drugs for an Old Target — The Penicillin Binding Proteins - MDPI. [Link]
Sources
- 1. Temocillin - Wikipedia [en.wikipedia.org]
- 2. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. e-opat.com [e-opat.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Activity of temocillin and 15 other agents, including fosfomycin and colistin, against Enterobacteriaceae in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 17. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Temocillin Resistance Mechanisms in Clinical Isolates
Introduction: The Resurgence of a Targeted Antibiotic
Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic that has seen a revival in clinical interest amidst the escalating crisis of multidrug-resistant Gram-negative bacteria.[1][2] Its notable stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, positions it as a valuable carbapenem-sparing agent.[3][4][5] Temocillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Like other β-lactams, it forms a covalent adduct with the transpeptidase domains of penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[6][7] This disruption of cell wall integrity ultimately leads to cell lysis and death.[2]
Despite its advantages, the emergence of temocillin resistance in clinical isolates is a growing concern, necessitating a comprehensive understanding of the underlying molecular mechanisms.[8] This guide provides an in-depth technical exploration of the primary mechanisms of temocillin resistance, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of enzymatic degradation, target site modifications, and alterations in drug permeability, supported by experimental protocols and data visualizations to provide a holistic and actionable understanding of this critical issue.
Core Mechanisms of Temocillin Resistance
The development of resistance to temocillin in clinically relevant bacteria is a multifactorial phenomenon. While temocillin is inherently resilient to many common β-lactamases, bacteria have evolved sophisticated strategies to circumvent its action. These can be broadly categorized into three core mechanisms:
-
Enzymatic Degradation: Hydrolysis of the β-lactam ring by specific classes of β-lactamase enzymes.
-
Altered Drug Permeability: Reduced influx of the drug into the bacterial cell or active efflux of the drug out of the cell.
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce binding affinity.
The following sections will dissect each of these mechanisms in detail, exploring the genetic and biochemical underpinnings and their clinical implications.
Section 1: Enzymatic Degradation - The Role of Carbapenemases
While temocillin's 6-α-methoxy group provides remarkable stability against most ESBLs and AmpC β-lactamases, it is not impervious to all β-lactamase activity.[9][10] Certain carbapenemases, particularly those belonging to Ambler class B (metallo-β-lactamases) and class D (oxacillinases), have been shown to effectively hydrolyze temocillin.[9][11]
Key Hydrolyzing Enzymes
Clinical isolates expressing the following carbapenemases often exhibit high-level temocillin resistance:
-
New Delhi Metallo-β-lactamase (NDM-1): This class B enzyme has a broad substrate profile and readily hydrolyzes temocillin, conferring clear resistance.[9]
-
OXA-48 and its variants: These class D carbapenemases are increasingly prevalent in Enterobacterales and are a significant cause of temocillin resistance.[9]
In contrast, some class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), have a smaller effect on temocillin susceptibility.[9] The presence of multiple β-lactamases in a single isolate can also contribute to elevated temocillin minimum inhibitory concentrations (MICs).[4][10]
Experimental Workflow: Phenotypic and Genotypic Characterization of β-Lactamase-Mediated Resistance
A dual approach combining phenotypic and genotypic methods is essential for confirming the role of β-lactamases in temocillin resistance.
Caption: Workflow for investigating β-lactamase-mediated temocillin resistance.
Protocol: Multiplex PCR for Carbapenemase Gene Detection
This protocol outlines a standard multiplex PCR for the detection of blaNDM and blaOXA-48-like genes.
1. DNA Extraction:
- Culture the clinical isolate overnight on appropriate agar media.
- Harvest a single colony and suspend it in 100 µL of sterile nuclease-free water.
- Lyse the cells by heating at 95°C for 10 minutes.
- Centrifuge at 13,000 x g for 5 minutes.
- Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.
2. PCR Reaction Setup:
- Prepare a master mix with a final volume of 25 µL per reaction.
- Components:
- 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
- 1.0 µL of each forward and reverse primer (10 µM stock) for blaNDM and blaOXA-48-like
- Variable volume of nuclease-free water
- 1.0 µL of DNA template
3. Primer Sequences:
| Gene Target | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| blaNDM | NDM-F | GGTTTGGCGATCTGGTTTTC | ~621 |
| NDM-R | CGGAATGGCTCATCACGATC | ||
| blaOXA-48-like | OXA-48-F | GCGTGGTTAAGGATGAACAC | ~438 |
| OXA-48-R | CATCAAGTTCAACCCAACCC |
4. Thermocycling Conditions:
- Initial Denaturation: 95°C for 5 minutes
- 30 Cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 58°C for 30 seconds
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 7 minutes
- Hold: 4°C
5. Gel Electrophoresis:
- Analyze the PCR products on a 1.5% agarose gel stained with a DNA intercalating dye.
- Run the gel at 100V for 45-60 minutes.
- Visualize the DNA bands under UV light and compare them to a DNA ladder to confirm the expected amplicon sizes.
Section 2: Altered Drug Permeability - Efflux Pumps and Porin Modifications
Reduced intracellular concentration of temocillin is a significant resistance mechanism, achieved either by preventing its entry or by actively pumping it out.
Efflux Pumps: The Bacterial Defense System
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell.[12] Overexpression of specific efflux pumps can lead to clinically significant temocillin resistance.
-
Pseudomonas aeruginosa : In this opportunistic pathogen, temocillin is a known substrate of the constitutively expressed MexAB-OprM efflux pump.[13] Overexpression of this pump is a primary driver of intrinsic and acquired resistance to temocillin in P. aeruginosa.[13]
-
Enterobacter cloacae Complex (ECC): Recent studies have identified that a single point mutation in the sensor histidine kinase BaeS of the BaeSR two-component system can lead to the overexpression of the AcrD efflux pump, resulting in temocillin resistance.[11][14] This mutation likely causes permanent phosphorylation of the response regulator BaeR, which in turn activates the expression of genes encoding the MdtABC and AcrD efflux pumps.[11][14]
-
Escherichia coli : Similar to the ECC, mutations in the BaeS/BaeR system leading to overexpression of the MdtABC and AcrD efflux pumps have been documented as a cause of temocillin resistance.[3]
Caption: Schematic of a tripartite RND efflux pump actively exporting temocillin.
Porin Channel Modifications
Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including β-lactam antibiotics.[15][16] Resistance can emerge through:
-
Reduced Expression: Downregulation of porin expression, often mediated by regulatory systems, decreases the influx of temocillin into the periplasmic space.[17]
-
Mutations: Structural mutations in porin proteins can alter channel size or charge, hindering the passage of temocillin.[15][17] In E. coli, mutations in the nmpC porin gene have been linked to temocillin resistance.[11] In P. aeruginosa, the uptake of temocillin is marginally dependent on the anion-specific porins OpdK and OpdF.[14][18]
Protocol: Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to temocillin resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).
1. Materials:
- Clinical isolate and a susceptible control strain.
- Mueller-Hinton Broth (MHB).
- Temocillin stock solution.
- Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-Arginine β-Naphthylamide, PAβN).
- 96-well microtiter plates.
2. Procedure:
- Prepare two sets of serial twofold dilutions of temocillin in MHB in separate 96-well plates.
- In one set of plates, add the EPI to each well at a fixed sub-inhibitory concentration (e.g., 20 mg/L of PAβN). The second set of plates will not contain the EPI.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculate all wells of both plates with the bacterial suspension.
- Include growth control (no antibiotic) and sterility control (no bacteria) wells.
- Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
- Determine the MIC of temocillin for each isolate in the absence and presence of the EPI. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- A significant reduction (typically ≥4-fold) in the temocillin MIC in the presence of the EPI indicates that efflux is a contributing mechanism of resistance.[13]
Table of Expected Results:
| Isolate | Temocillin MIC (mg/L) | Temocillin + PAβN MIC (mg/L) | Fold Reduction | Interpretation |
| Resistant Isolate | 64 | 8 | 8-fold | Efflux-mediated resistance |
| Susceptible Control | 4 | 4 | 1-fold | No significant efflux |
Section 3: Target Site Modification - The Nuances of PBP Binding
The primary target of temocillin is PBP3 in E. coli.[10][19] Alterations to this and other PBPs can reduce the binding affinity of the drug, thereby conferring resistance.
Temocillin-PBP Interaction
Temocillin's interaction with PBPs is complex. While it is a potent inhibitor of PBP3, it shows poor affinity for other E. coli PBPs under standard assay conditions.[19][20] The 6-α-methoxy group, which provides stability against β-lactamases, can also influence PBP binding. In P. aeruginosa, this modification perturbs the stability of the PBP3 acyl-enzyme complex, leading to a higher off-rate and contributing to temocillin's poor activity against this organism.[21]
Resistance Through PBP Alterations
While less common than efflux or enzymatic degradation for temocillin, mutations in the genes encoding PBPs can lead to resistance. These mutations can:
-
Decrease the acylation efficiency of the antibiotic.
-
Increase the rate of deacylation (hydrolysis of the acyl-enzyme complex).
-
Alter the conformation of the active site, sterically hindering the antibiotic from binding.
Investigating PBP-mediated resistance requires specialized biochemical and structural biology techniques.
Protocol: PBP Competition Assay
This protocol assesses the affinity of temocillin for specific PBPs by competing with a radiolabeled β-lactam.
1. Membrane Preparation:
- Grow the bacterial culture to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
- Resuspend the cell pellet and lyse the cells using sonication or a French press.
- Remove unbroken cells by low-speed centrifugation.
- Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).
- Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.
2. Competition Binding:
- Pre-incubate aliquots of the membrane preparation with serial dilutions of temocillin for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
- Add a saturating concentration of a radiolabeled β-lactam (e.g., [14C]penicillin G) to each reaction and incubate for an additional 10 minutes.
- Stop the reaction by adding an excess of unlabeled penicillin G and sarkosyl.
3. SDS-PAGE and Fluorography:
- Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.
4. Data Analysis:
- Develop the film to visualize the radiolabeled PBPs.
- The concentration of temocillin that reduces the binding of the radiolabeled penicillin G to a specific PBP by 50% (IC50) is determined. A higher IC50 value for an isolate compared to a susceptible control indicates reduced affinity of the PBP for temocillin.
Conclusion and Future Directions
Temocillin resistance in clinical isolates is a complex interplay of enzymatic degradation, altered drug permeability, and, to a lesser extent, target site modification. The stability of temocillin against many common β-lactamases is a significant advantage, but the emergence of carbapenemases like NDM-1 and OXA-48 that can hydrolyze the drug poses a serious threat.[9] Furthermore, the upregulation of efflux pumps, often through mutations in regulatory systems like BaeSR, is a potent and increasingly recognized mechanism of resistance in Enterobacterales.[3][14]
For researchers and drug development professionals, understanding these mechanisms is paramount. The experimental protocols outlined in this guide provide a framework for the identification and characterization of resistant isolates. Future research should focus on:
-
Surveillance: Continuous monitoring for the prevalence of temocillin resistance and the genetic determinants responsible.
-
Inhibitor Development: Designing novel inhibitors that can overcome these resistance mechanisms, such as potent inhibitors of class B/D carbapenemases or broad-spectrum efflux pump inhibitors.
-
Combination Therapy: Investigating synergistic combinations of temocillin with other antibiotics or inhibitors to enhance its efficacy and combat resistance.[1][3]
By combining robust surveillance with innovative research and development, the clinical utility of temocillin as a targeted, carbapenem-sparing agent can be preserved for the future.
References
-
Guérin, F., et al. (2023). Temocillin Resistance in the Enterobacter cloacae Complex Is Conferred by a Single Point Mutation in BaeS, Leading to Overexpression of the AcrD Efflux Pump. Microbiology Spectrum. Available at: [Link]
-
Neu, H. C., & Fu, K. P. (1980). Antibacterial activity and beta-lactamase stability of temocillin. Antimicrobial Agents and Chemotherapy, 18(3), 453–460. Available at: [Link]
-
Balabanian, G., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics. Available at: [Link]
-
Chalhoub, H., et al. (2017). Mechanisms of intrinsic resistance and acquired susceptibility of Pseudomonas aeruginosa isolated from cystic fibrosis patients to temocillin, a revived antibiotic. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Guérin, F., et al. (2023). Temocillin Resistance in the Enterobacter cloacae Complex Is Conferred by a Single Point Mutation in BaeS, Leading to Overexpression of the AcrD Efflux Pump. ResearchGate. Available at: [Link]
-
Li, H., et al. (2017). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Available at: [Link]
-
Klobucar, K., et al. (2020). Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Al-Tamimi, M., et al. (2023). A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli. Frontiers in Microbiology. Available at: [Link]
-
Chalhoub, H., et al. (2017). Influence of porins on temocillin activity. ResearchGate. Available at: [Link]
-
Tooke, C. L., et al. (2019). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences. Available at: [Link]
-
Woodford, N., et al. (2014). Rapid detection of temocillin resistance in Enterobacterales. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Labia, R., et al. (1986). Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Doumith, M., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. JAC-Antimicrobial Resistance. Available at: [Link]
-
Balabanian, G., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. Available at: [Link]
-
James, C. E., & Gahan, C. G. M. (2015). How Porin Heterogeneity and Trade-Offs Affect the Antibiotic Susceptibility of Gram-Negative Bacteria. MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Temocillin Sodium? Patsnap Synapse. Available at: [Link]
-
Fernández, L., & Hancock, R. E. W. (2012). Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance. Journal of Bacteriology. Available at: [Link]
-
Hansen, S. K., et al. (2019). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]
-
Doumith, M., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. Oxford Academic. Available at: [Link]
-
Leclere, M., et al. (2023). Prevalence of temocillin resistance according to associated resistance to β-lactams. ResearchGate. Available at: [Link]
-
De Kievit, T. R., et al. (2001). Multidrug Efflux Pumps: Expression Patterns and Contribution to Antibiotic Resistance in Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Labia, R., et al. (1986). Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins. PubMed. Available at: [Link]
-
Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. Available at: [Link]
-
Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]
-
Pagès, J. M. (2004). [Bacterial porin and antibiotic susceptibility]. Médecine/sciences. Available at: [Link]
-
Wikipedia. (n.d.). Penicillin. Wikipedia. Available at: [Link]
-
Stewart, A. G., et al. (2021). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. JAC-Antimicrobial Resistance. Available at: [Link]
-
Van den Abeele, A. M., et al. (2022). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Corvaisier, S., et al. (2022). Real-life temocillin use in Greater Paris area, effectiveness and risk factors for failure in infections caused by ESBL-producing Enterobacterales: a multicentre retrospective study. JAC-Antimicrobial Resistance. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temocillin Resistance in the Enterobacter cloacae Complex Is Conferred by a Single Point Mutation in BaeS, Leading to Overexpression of the AcrD Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Bacterial porin and antibiotic susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Penicillin - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Activity of Temocillin Compared to Other Beta-Lactams
Abstract
The rise of multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, presents a formidable challenge in clinical therapeutics. This has catalyzed a renewed interest in older antimicrobial agents with unique stability profiles. Temocillin, a 6-α-methoxy derivative of ticarcillin, stands out due to its intrinsic resistance to hydrolysis by a vast array of these problematic enzymes.[1][2][3][4] This technical guide provides a comprehensive analysis of the in vitro activity of temocillin, presenting a comparative perspective against other commonly used β-lactam antibiotics. We will delve into the foundational mechanisms, detail the gold-standard methodologies for susceptibility testing with an emphasis on the scientific rationale behind protocol choices, present collated in vitro data, and discuss emerging resistance patterns. This document is intended for researchers, clinical microbiologists, and drug development professionals seeking a deeper understanding of temocillin's profile as a targeted, carbapenem-sparing agent.[1][5]
Introduction: The Molecular and Mechanistic Profile of Temocillin
Temocillin is a targeted-spectrum penicillin antibiotic developed in the 1980s.[6] Its defining structural feature is a methoxy group at the 6-α position of the penicillin nucleus, which sterically hinders the binding of many β-lactamase enzymes.[2][3][5] This modification is the cornerstone of its stability and clinical utility.
Mechanism of Action: Like all β-lactam antibiotics, temocillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[7][8] It achieves this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), the essential transpeptidase enzymes responsible for cross-linking the peptidoglycan chains.[5][7][9] This disruption of cell wall integrity leads to osmotic instability and ultimately, cell lysis.[7][9]
Spectrum of Activity: The 6-α-methoxy modification, while conferring β-lactamase stability, narrows the antibiotic's spectrum of activity.[3][5] Temocillin's activity is almost exclusively directed against the Enterobacterales order.[6][10][11][12] It notably lacks clinically relevant activity against Gram-positive organisms, anaerobic bacteria, and non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter spp.[3][10][11][13] This targeted spectrum can be advantageous in antimicrobial stewardship, as it minimizes disruption to the patient's native gut microbiota compared to broad-spectrum agents.[5]
Methodologies for In Vitro Susceptibility Assessment
Accurate determination of in vitro activity is paramount for predicting clinical efficacy. The following protocols represent the standardized methods for assessing temocillin's activity, grounded in principles established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
The BMD method is the international gold-standard reference for quantitative antimicrobial susceptibility testing.[14][15] It provides a precise Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[16]
Causality Behind the Protocol: The choice of each reagent and step is critical for reproducibility. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most non-fastidious pathogens. The adjustment with divalent cations (Ca²⁺ and Mg²⁺) is crucial for the activity of certain drug classes. Inoculum standardization to a 0.5 McFarland turbidity ensures that a consistent number of bacterial cells (approx. 1.5 x 10⁸ CFU/mL) are tested, preventing false resistance or susceptibility results due to inoculum effects.[17]
Detailed Protocol: Broth Microdilution
-
Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of temocillin and comparator β-lactams in an appropriate solvent as per the manufacturer's instructions.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).[16][17] A growth control well (broth and inoculum only) and a sterility control well (broth only) must be included.[16]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[17]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.[18]
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Result Interpretation: Following incubation, visually inspect the plates. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).[16]
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a simpler, qualitative test that categorizes bacteria as "susceptible," "intermediate," or "resistant."[19] It is widely used in clinical laboratories for routine testing. The principle relies on the diffusion of an antibiotic from a paper disk into an agar medium, creating a concentration gradient.[20][21]
Causality Behind the Protocol: Mueller-Hinton agar is the standard medium due to its defined composition and non-interference with antimicrobials.[20] The agar depth (4 mm) is critical; thinner agar allows for excessive diffusion leading to falsely large zones, while thicker agar restricts diffusion, causing falsely small zones.[20] The "15-15-15 minute rule" (inoculate within 15 mins of standardization, apply disks within 15 mins of inoculation, incubate within 15 mins of disk application) is a key quality control step to ensure the bacterial lawn is in the logarithmic growth phase and that diffusion begins promptly.[21]
Detailed Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for BMD.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[14] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[14][22]
-
Disk Application: Using sterile forceps or a disk dispenser, place a 30 µg temocillin disk and disks for comparator agents onto the inoculated agar surface.[23] Ensure firm contact with the agar.[22] Do not move a disk once it has touched the agar.[22]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[21]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[19] Interpret the results using established zone diameter breakpoints from EUCAST or other relevant bodies.[6][23]
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Susceptibility Testing.
Comparative In Vitro Activity Data
Temocillin's primary value lies in its activity against Enterobacterales that have acquired resistance to other β-lactams, particularly third-generation cephalosporins, via ESBL or AmpC production.
Activity against Third-Generation Cephalosporin-Resistant (3GC-R) Enterobacterales
Numerous studies have demonstrated the superior in vitro activity of temocillin compared to piperacillin-tazobactam against 3GC-resistant isolates.[24][25][26] While piperacillin is susceptible to hydrolysis by ESBLs and AmpC enzymes, the inhibitor tazobactam can be overwhelmed, leading to resistance. Temocillin's inherent stability circumvents this issue.[3][24]
Table 1: Comparative In Vitro Activity against 3GC-Resistant Escherichia coli
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Temocillin | 8 | 16 | ~95%[24][25] |
| Piperacillin-Tazobactam | ≤1 / 4 | >64 / >128 | ~79%[24][25] |
| Meropenem | ≤0.06 | ≤0.06 | >99%[2][27] |
| Ceftriaxone | >64 | >64 | <5% (by definition) |
Note: MIC values and susceptibility rates are compiled from multiple sources and represent typical findings.[2][24][25][28][29] Breakpoints used for interpretation are based on EUCAST guidelines (Temocillin ≤16 mg/L for urinary isolates with high exposure; Piperacillin-Tazobactam ≤8 mg/L).[28]
Table 2: Comparative In Vitro Activity against 3GC-Resistant Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Temocillin | 8 | 16 | ~91%[24][25] |
| Piperacillin-Tazobactam | ≤1 / 8 | >64 / >128 | ~57%[24][25] |
| Meropenem | ≤0.06 | 0.12 | >99%[2][27] |
| Ceftriaxone | >64 | >64 | <5% (by definition) |
Note: Data compiled from representative studies.[2][24][25][28][29] Breakpoints are based on EUCAST guidelines.
Activity against Carbapenemase-Producing Enterobacterales (CPE)
Temocillin's stability against carbapenemases is variable. It is readily hydrolyzed by Class D (OXA-48-like) and Class B (metallo-β-lactamases, e.g., NDM) enzymes.[30][31] However, it may retain some activity against certain Class A carbapenemase producers, such as those expressing Klebsiella pneumoniae carbapenemase (KPC).[2][5][11] In some cases, synergy has been demonstrated when temocillin is combined with other agents like fosfomycin.[5][11] Susceptibility testing is essential for any KPC-producing isolate. Among KPC-producing isolates, susceptibility to temocillin for urinary tract infections (breakpoint ≤ 32 mg/L) has been observed in approximately 42.5% of cases, but resistance is near-universal when using the systemic infection breakpoint (≤ 8 mg/L).[2][27]
Mechanisms of Resistance to Temocillin
While highly stable against most ESBL and AmpC enzymes, acquired resistance to temocillin can occur. The mechanisms are distinct from those affecting many other β-lactams.
-
Enzymatic Degradation: The most significant enzymatic threat to temocillin is from carbapenemases, particularly OXA-48-type enzymes, which can efficiently hydrolyze the drug.[30][31]
-
Efflux Pump Overexpression: Increased expression of multidrug resistance efflux pumps, such as AcrD in Enterobacter cloacae, can reduce the intracellular concentration of temocillin, leading to resistance. This can be caused by mutations in regulatory systems like the BaeSR two-component system.[32]
-
Altered PBP Affinity: While less common, modifications to the target PBPs can reduce the binding affinity of temocillin, conferring resistance.
Caption: Key Mechanisms of Resistance to Temocillin in Enterobacterales.
Conclusion and Future Perspectives
Temocillin possesses a unique in vitro profile characterized by a targeted spectrum of activity and remarkable stability against ESBL and AmpC β-lactamases.[5][33][34] Comparative data consistently demonstrates its superiority over β-lactam/β-lactamase inhibitor combinations like piperacillin-tazobactam for treating infections caused by third-generation cephalosporin-resistant E. coli and K. pneumoniae.[24][25] This positions temocillin as a potent and reliable carbapenem-sparing agent, a critical role in an era of escalating antimicrobial resistance.
The successful application of temocillin requires a robust understanding of its activity profile and the standardized laboratory methods used for its evaluation. As its clinical use expands, ongoing surveillance to monitor for the emergence of resistance, particularly via carbapenemase acquisition or efflux pump overexpression, will be essential. Future research should continue to explore its role in combination therapies and optimize dosing strategies for deep-seated infections to preserve the efficacy of this valuable antibiotic for years to come.
References
- Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. (2021-12-21). Google Scholar.
-
What is the mechanism of Temocillin Sodium?. (2024-07-17). Patsnap Synapse. [Link]
-
Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]
-
Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. (2020-02-24). National Institutes of Health. [Link]
-
Temocillin | C16H18N2O7S2 | CID 171758. National Institutes of Health. [Link]
-
Temocillin. In vitro activity compared with other antibiotics. (1985). PubMed. [Link]
-
Temocillin. Wikipedia. [Link]
-
Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. National Institutes of Health. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. [Link]
-
Activity of temocillin against prevalent ESBL- and AmpC-producing Enterobacteriaceae from south-east England. Oxford Academic. [Link]
-
In vitro activity of temocillin (BRL 17421), a novel beta-lactam antibiotic. ASM Journals. [Link]
-
IV Temocillin Dosing Guidance. NHSAAA Medicines. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Efficacy of temocillin against MDR Enterobacterales: a retrospective cohort study. ResearchGate. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Oxford Academic. [Link]
-
What is this compound used for?. (2024-06-15). Patsnap Synapse. [Link]
-
Temocillin: A Meropenem-Sparing Agent for Treating Infections Caused by ESBL-Producing Enterobacterales. Irish Thoracic Society. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. (2021-12-28). National Institutes of Health. [Link]
-
Comparative in vitro activity of temocillin. (1985). PubMed. [Link]
-
Comparative in vitro activity of temocillin, meropenem, ceftazidime and piperacillin/tazobactam against panel strains and clinical isolates of Burkholderia cepacia complex from 9 different genomovars. ECCMID. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics. [Link]
-
Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. (2021-12-28). Oxford Academic. [Link]
-
Mechanism of temocillin resistance in the ECC through the TCS BaeSR.... ResearchGate. [Link]
-
Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. (2020-02-24). PubMed. [Link]
-
Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin. (2015). PubMed. [Link]
-
Reinvigorating the efficacy of Temocillin against ESBL and Amp C producing gram negative bacteria. (2025-08-06). ResearchGate. [Link]
-
Broth microdilution. Grokipedia. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025-03-07). NC DNA Day Blog. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Temocillin disc diffusion susceptibility testing by EUCAST methodology. (2013-07-04). Oxford Academic. [Link]
-
In vitro activity of temocillin, a new beta-lactamase-stable penicillin active against enterobacteria. (1983-02). National Institutes of Health. [Link]
-
In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales. (2022-06-16). Oxford Academic. [Link]
-
Temocillin disc diffusion susceptibility testing by EUCAST methodology. (2013-07-04). Oxford Academic. [Link]
-
In vitro activity of temocillin, piperacillin-tazobactam, and meropenem against third generation cephalosporin-resistant Enterobacterales. Medizinische Laboratorien Düsseldorf. [Link]
-
Temocillin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
-
Temocillin disc diffusion susceptibility testing by EUCAST methodology. (2013-11). PubMed. [Link]
-
Rapid detection of temocillin resistance in Enterobacterales. (2023-08-07). National Institutes of Health. [Link]
-
(PDF) Multicenter interlaboratory study of routine systems for the susceptibility testing of temocillin using a challenge panel of multidrug-resistant strains. (2025-12-23). ResearchGate. [Link]
-
EUCAST form for General Consultation Consultation on: Breakpoints for Temocillin Date. BVIKM. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temocillin - Wikipedia [en.wikipedia.org]
- 12. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 13. journals.asm.org [journals.asm.org]
- 14. asm.org [asm.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae [edoc.rki.de]
- 25. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. labor-duesseldorf.de [labor-duesseldorf.de]
- 30. Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. imj.ie [imj.ie]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Temocillin Sodium
Abstract
In an era defined by the escalating challenge of antimicrobial resistance, the re-evaluation of established antibiotics is a critical strategy. Temocillin, a 6-α-methoxy derivative of ticarcillin, stands out for its targeted spectrum against Enterobacterales and its notable stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This guide provides a comprehensive technical analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of temocillin sodium. We will delve into its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profiles, and the critical PK/PD indices that govern its clinical efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and clinical application of this valuable carbapenem-sparing agent.[1]
Introduction: The Renewed Significance of Temocillin
Temocillin is a semisynthetic, narrow-spectrum β-lactam antibiotic engineered for activity against Gram-negative bacteria, particularly Enterobacterales.[2][3] Its unique 6-α-methoxy substituent confers remarkable resistance to hydrolysis by numerous bacterial β-lactamase enzymes, which are a primary mechanism of resistance to many other penicillin-based drugs.[4][5] This stability allows temocillin to remain effective against strains that produce ESBLs and AmpC β-lactamases, positioning it as a crucial alternative to carbapenems and helping to mitigate the selection pressure that drives carbapenem resistance.[1][6]
The primary indications for temocillin include complicated urinary tract infections (cUTIs), bloodstream infections (BSIs), and lower respiratory tract infections where susceptible organisms are confirmed or suspected.[1][7]
Pharmacodynamics (PD): What the Drug Does to the Microbe
The efficacy of an antibiotic is fundamentally linked to its interaction with the target pathogen. This section explores the mechanism of action of temocillin and the key PD parameters that predict its bactericidal effect.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Like all β-lactam antibiotics, temocillin's antimicrobial activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[8]
-
Target Binding : Temocillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential bacterial enzymes located on the inner membrane of the bacterial cell.[3][9]
-
Inhibition of Peptidoglycan Synthesis : PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[10]
-
Cell Lysis : By forming a covalent adduct with these PBPs, temocillin effectively blocks this cross-linking process. This disruption weakens the cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[8][9]
Temocillin demonstrates a particular affinity for PBP3 in Escherichia coli, a key factor in its potent activity against many Enterobacterales.[5]
Caption: Temocillin's mechanism of action targeting bacterial cell wall synthesis.
Spectrum of Activity
Temocillin's activity is primarily directed against Enterobacterales. It is notably active against:
-
Escherichia coli
-
Klebsiella pneumoniae
-
Proteus mirabilis
-
Enterobacter spp.
-
Haemophilus influenzae
-
Moraxella catarrhalis[1]
Crucially, it retains activity against many isolates that produce ESBLs, AmpC, and even some Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1][11] However, it is generally not effective against metallo-β-lactamases (e.g., NDM, VIM) or OXA-48-like carbapenemases.[1][5]
Key PK/PD Index: %fT > MIC
For β-lactam antibiotics, the bactericidal activity is not dependent on achieving high peak concentrations, but rather on the duration of exposure above a critical threshold. The key pharmacokinetic/pharmacodynamic index that correlates with the efficacy of temocillin is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2][4]
-
Bacteriostatic Effect : Generally achieved when fT > MIC is around 30%.[7]
-
Bactericidal Effect & Clinical Efficacy : A target of 40-50% fT > MIC is associated with a strong antibacterial effect and positive clinical outcomes in various infection models.[4][12] In critically ill patients, achieving even more aggressive targets, such as 100% fT > MIC, may be beneficial.[13]
Caption: The PK/PD index fT > MIC for time-dependent antibiotics like temocillin.
Pharmacokinetics (PK): What the Body Does to the Drug
Understanding the absorption, distribution, metabolism, and excretion (ADME) of temocillin is essential for designing effective dosing regimens.
Absorption
Temocillin is administered parenterally, either via intravenous (IV) or intramuscular (IM) injection, as it is not absorbed orally.[14][15] Following IM administration of a 7.5 mg/kg dose, mean peak plasma levels of approximately 26.71 mg/L are reached at about 1.67 hours.[14]
Distribution
Temocillin exhibits a relatively low volume of distribution, ranging from 0.15 to 0.25 L/kg, indicating that it is primarily confined to the extracellular fluid.[1][14]
Protein Binding: A critical and complex characteristic of temocillin is its high and concentration-dependent binding to plasma proteins, primarily albumin.[4][16]
-
In healthy individuals, binding is approximately 80-85%.[1][4]
-
This binding is saturable, meaning the unbound (active) fraction increases as the total drug concentration rises.[16]
-
In critically ill patients with conditions like sepsis or hypoalbuminemia, protein binding can be significantly lower (2- to 4-fold), leading to a higher unbound fraction.[16] This variability underscores the importance of considering the patient's clinical state when dosing.
Tissue Penetration:
-
Urinary Tract: Temocillin is primarily eliminated via the kidneys, leading to high concentrations in the urine, making it well-suited for treating UTIs.[1]
-
Soft Tissues: Studies using microdialysis have shown good penetration into muscle and subcutaneous tissue, with unbound concentrations meeting or exceeding those in plasma.[17][18]
-
Ascitic Fluid: In patients with intra-abdominal infections, the penetration into ascitic fluid is approximately 46% of that in plasma.[19]
-
Cerebrospinal Fluid (CSF): Penetration into the CSF is generally poor.[4]
Metabolism and Excretion
Temocillin is not significantly metabolized in the body. The primary route of elimination is renal excretion.[20]
-
Renal Clearance: Approximately 67-82% of an administered dose is recovered unchanged in the urine over 24 hours.[4][14]
-
Elimination Half-Life: In individuals with normal renal function, the elimination half-life is prolonged for a penicillin, averaging around 5 hours.[4][14]
Pharmacokinetics in Special Populations
Renal Impairment: Since temocillin is cleared by the kidneys, its half-life is dramatically extended in patients with renal impairment. The terminal half-life can increase from ~5 hours in normal subjects to about 30 hours in patients with severe uremia.[14][21] This necessitates significant dose adjustments to prevent drug accumulation and potential toxicity. During hemodialysis, about 65.2% of the antibiotic is removed, requiring post-dialysis dosing.[14]
PK/PD Integration and Dosing Strategies
The integration of pharmacokinetic and pharmacodynamic principles is crucial for optimizing temocillin therapy to maximize efficacy while minimizing resistance.
Dosing Regimens and Target Attainment
The standard dosing for temocillin has traditionally been 4 g/day (e.g., 2 g every 12 hours).[1] However, recent PK/PD data and updated EUCAST recommendations suggest that higher doses of 6 g/day (e.g., 2 g every 8 hours or via continuous infusion) are often necessary to achieve the desired PK/PD target (fT > MIC of 40-50%) for isolates with higher MICs (e.g., 8-16 mg/L).[4][6]
Table 1: Key Pharmacokinetic Parameters of Temocillin in Adults with Normal Renal Function
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | ~5 hours | [4][14] |
| Volume of Distribution (Vd) | 0.15 - 0.30 L/kg | [1][14] |
| Plasma Protein Binding | 63% - 85% (Concentration-dependent) | [1][4] |
| Primary Route of Excretion | Renal (67% - 82% unchanged in urine) | [4][14] |
| Clearance (Total Body) | 40.2 - 47.8 ml/min/1.73 m² | [14] |
Continuous vs. Intermittent Infusion
Given that temocillin is a time-dependent antibiotic, administration via continuous infusion (CI) offers a logical approach to maximize the fT > MIC.
-
Advantages of CI: CI maintains stable, steady-state serum concentrations, which can more reliably achieve PK/PD targets, especially for pathogens with higher MICs. Studies in critically ill patients have shown that a 6 g/day continuous infusion achieves target concentrations for isolates with an MIC of 16 mg/L more effectively than intermittent dosing.[22][23]
-
Practical Considerations: Temocillin is stable in solution at 37°C for 24 hours, making it suitable for CI.[24][25] However, it is incompatible with several other drugs, including propofol, midazolam, and various antibiotics like ciprofloxacin and meropenem, requiring dedicated IV lines.[24][25]
Dosing in Renal Impairment
Dose reduction is mandatory in patients with impaired renal function. While specific institutional guidelines may vary, a general approach is as follows:
Table 2: Example Dosing Adjustments for Temocillin in Renal Impairment
| Creatinine Clearance (CrCl) | Standard Dose (e.g., for MIC ≤ 8 mg/L) | High Dose (e.g., for MIC > 8 mg/L) | Reference(s) |
| 30-60 mL/min | 1g every 12 hours | 2g every 12 hours | [20][26] |
| 10-30 mL/min | 1g every 24 hours | 2g stat, then 1g every 12 hours | [20][26] |
| <10 mL/min | 1g every 48 hours or 500mg daily | 2g stat, then 1g every 24 hours | [20][26] |
Note: These are examples; dosing should always be guided by local protocols, clinical context, and therapeutic drug monitoring where available.
Key Experimental Methodologies
Rigorous and standardized in vitro testing is the foundation of understanding an antibiotic's activity.
Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[27] The broth microdilution method is the gold standard.[28][29]
Objective: To determine the MIC of temocillin against a specific bacterial isolate.
Materials:
-
96-well microtiter plates[30]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[31]
-
This compound stock solution of known concentration
-
Bacterial isolate cultured to a 0.5 McFarland standard turbidity[27]
-
Sterile diluents (saline or broth)
Step-by-Step Procedure:
-
Prepare Antibiotic Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[27] Add 100 µL of a 2x final concentration temocillin solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[30] Column 11 serves as a positive growth control (no drug), and column 12 as a sterility control (no bacteria).[30]
-
Prepare Inoculum: From a fresh culture, suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[27] Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[29]
-
Inoculation: Within 15 minutes of preparation, inoculate each well (columns 1-11) with the standardized bacterial suspension.[29]
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.[30]
-
Reading the MIC: The MIC is the lowest concentration of temocillin at which there is no visible growth (i.e., the first clear well).[29][32]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Time-Kill Curve Assay
This dynamic assay evaluates the rate and extent of bacterial killing over time at different antibiotic concentrations.[31]
Objective: To determine if temocillin is bactericidal or bacteriostatic against an isolate and at what rate killing occurs.
Materials:
-
Flasks or tubes with CAMHB
-
Temocillin stock solution
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)[31]
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Step-by-Step Procedure:
-
Preparation: Prepare flasks containing CAMHB with temocillin at various concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC) and a growth control flask (no antibiotic).[33]
-
Inoculation: Inoculate each flask with the prepared bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.[31]
-
Sampling Over Time: Incubate all flasks at 35 ± 2°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[34]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.[34]
-
Incubation and Counting: Incubate the plates for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.[31]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each temocillin concentration. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum is defined as bactericidal activity.[35]
Conclusion and Future Directions
This compound is a potent, narrow-spectrum antibiotic with a favorable pharmacokinetic and pharmacodynamic profile for treating infections caused by ESBL- and AmpC-producing Enterobacterales.[1] Its efficacy is driven by time-dependent killing, making the %fT > MIC the critical parameter for predicting clinical success.[4] Understanding its complex protein binding and the necessity for dose adjustment in renal impairment are paramount for its safe and effective use. Future research should continue to focus on optimizing dosing in critically ill and other special patient populations, potentially through therapeutic drug monitoring, and further exploring its role in combination therapies to combat the most resistant Gram-negative pathogens. The strategic use of temocillin is a key component of antibiotic stewardship, preserving the efficacy of last-line agents like carbapenems.
References
-
De Rosa, F. G., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Alexandre, K., & Fantin, B. (2013). Pharmacokinetics and Pharmacodynamics of Temocillin. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Temocillin. PubChem. [Link]
-
Boelaert, J., et al. (1983). Pharmacokinetics of temocillin (BRL 17421) in subjects with normal and impaired renal function. PubMed. [Link]
-
Al-Shaer, M. H., et al. (2020). Pharmacokinetics and pharmacodynamics of beta-lactam antibiotics in critically ill patients. Farmacia Hospitalaria. [Link]
-
De Jongh, R., et al. (2008). Continuous versus intermittent infusion of temocillin, a directed spectrum penicillin for intensive care patients with nosocomial pneumonia: stability, compatibility, population pharmacokinetic studies and breakpoint selection. Journal of Antimicrobial Chemotherapy. [Link]
-
De Jongh, R., et al. (2005). Continuous versus intermittent infusion of temocillin in intensive care unit patients. PMC. [Link]
-
Public Health Wales. (n.d.). ANTIMICROBIAL DOSING IN adults with Renal impairment. Public Health Wales. [Link]
-
Bal, A. M., et al. (2021). Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis. Journal of Antimicrobial Chemotherapy. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]
-
Right Decisions. (2023). Adult high dose Temocillin (for I sensitivity) dosing for patients with Renal Impairment. Right Decisions. [Link]
-
Matzneller, P., et al. (n.d.). Temocillin pharmacokinetics in healthy volunteers. UCLouvain. [Link]
-
Kresken, M., et al. (2022). In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales. PMC. [Link]
-
Right Decisions. (2025). Temocillin. NHS Scotland. [Link]
-
De Jongh, R., et al. (2007). Continuous versus intermittent infusion of temocillin, a directed spectrum penicillin for intensive care patients with nosocomial pneumonia: stability, compatibility, population pharmacokinetic studies and breakpoint selection. PubMed. [Link]
-
Van Daele, R., et al. (2025). Variable temocillin protein binding and pharmacokinetics in different clinical conditions: Implications for target attainment. PubMed. [Link]
-
Abdulla, A., et al. (2024). What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review. PubMed. [Link]
-
van den Berg, R. J. W., et al. (2023). Pharmacodynamics of Temocillin in Neutropenic Murine Infection Models. Antimicrobial Agents and Chemotherapy. [Link]
-
Kumar, P., & Kumar, A. (2021). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. STAR Protocols. [Link]
-
Adams-Sapper, S., et al. (2015). MIC distribution of temocillin for Enterobacteriaceae isolates with defined resistance mechanisms. ResearchGate. [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Van Daele, R., et al. (2022). Binding of temocillin to plasma proteins in vitro and in vivo: the importance of plasma protein levels in different populations and of co-medications. PubMed. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Al-Shaer, M. H., et al. (2020). Pharmacokinetic/pharmacodynamic targets for beta-lactam antibiotics for efficacy and toxicity. ResearchGate. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Laterre, P. F., et al. (2015). Temocillin (6 g daily) in critically ill patients: continuous infusion versus three times daily administration. Journal of Antimicrobial Chemotherapy. [Link]
-
Abdulla, A., et al. (2024). What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review. Journal of Antimicrobial Chemotherapy. [Link]
-
Matzneller, P., et al. (2020). Single-dose pharmacokinetics of temocillin in plasma and soft tissues of healthy volunteers after intravenous and subcutaneous administration: a randomized crossover microdialysis trial. ResearchGate. [Link]
-
Boelaert, J., et al. (1983). Pharmacokinetics of temocillin (BRL 17421) in subjects with normal and impaired renal function. Journal of Antimicrobial Chemotherapy. [Link]
-
Clinicaltrials.eu. (n.d.). Temocillin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Ambrose, P. G., et al. (2022). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology. [Link]
-
Jacobs, F., et al. (2021). Population Pharmacokinetics of Temocillin Administered by Continuous Infusion in Patients with Septic Shock Associated with Intra-Abdominal Infection and Ascitic Fluid Effusion. MDPI. [Link]
-
Khan, D. D. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Meunier, D., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. PMC. [Link]
-
Matzneller, P., et al. (2020). Single-dose pharmacokinetics of temocillin in plasma and soft tissues of healthy volunteers after intravenous and subcutaneous administration: a randomized crossover microdialysis trial. PubMed. [Link]
-
Rodriguez-Gomez, A., et al. (2018). Temocillin against Enterobacteriaceae isolates from community-acquired urinary tract infections: Low rate of resistance and good accuracy of routine susceptibility testing methods. ResearchGate. [Link]
-
De Jongh, R., et al. (2025). Continuous versus intermittent infusion of temocillin, a directed spectrum penicillin for intensive care patients with nosocomial pneumonia: Stability, compatibility, population pharmacokinetic studies and breakpoint selection. ResearchGate. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Adam, M. (2023). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve? ResearchGate. [Link]
Sources
- 1. Temocillin: A Narrative Review of Its Clinical Reappraisal [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of beta-lactam antibiotics in critically ill patients | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 14. Pharmacokinetics of temocillin (BRL 17421) in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Binding of temocillin to plasma proteins in vitro and in vivo: the importance of plasma protein levels in different populations and of co-medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. facm.ucl.ac.be [facm.ucl.ac.be]
- 18. Single-dose pharmacokinetics of temocillin in plasma and soft tissues of healthy volunteers after intravenous and subcutaneous administration: a randomized crossover microdialysis trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. facm.ucl.ac.be [facm.ucl.ac.be]
- 25. Continuous versus intermittent infusion of temocillin in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phw.nhs.wales [phw.nhs.wales]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. youtube.com [youtube.com]
- 29. microbeonline.com [microbeonline.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. bio.libretexts.org [bio.libretexts.org]
- 33. actascientific.com [actascientific.com]
- 34. researchgate.net [researchgate.net]
- 35. emerypharma.com [emerypharma.com]
The Resurgence of a Stalwart: An In-depth Technical Guide to the Discovery and Development of Temocillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
In an era grappling with the escalating threat of antimicrobial resistance, the re-evaluation of established antibiotics offers a pragmatic and immediate strategy. Temocillin, a β-lactamase-stable penicillin developed in the 1980s, is experiencing a significant resurgence. This technical guide provides a comprehensive overview of the discovery, development, and unique characteristics of temocillin. We delve into the medicinal chemistry efforts that led to its creation, its distinctive mechanism of action, and the structural features that afford it remarkable stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. This guide will detail the in-vitro and in-vivo evaluation of temocillin, including step-by-step protocols for susceptibility testing and β-lactamase stability assays. Furthermore, we will synthesize the key findings from clinical trials, focusing on its application in treating complex urinary tract infections and bloodstream infections caused by multidrug-resistant Gram-negative bacteria. This document aims to serve as a critical resource for researchers, clinicians, and drug development professionals, fostering a deeper understanding of temocillin's enduring place in the antimicrobial armamentarium.
Introduction: A Renewed Interest in a Classic Antibiotic
The landscape of infectious disease is increasingly dominated by the challenge of multidrug-resistant (MDR) organisms. The relentless evolution of bacterial defense mechanisms, particularly the production of β-lactamase enzymes, has rendered many cornerstone antibiotics ineffective. This has spurred a renewed interest in "older" antibiotics that may have been underutilized but possess unique properties making them valuable in the current climate of resistance.[1]
Temocillin, a semisynthetic penicillin, is a prime example of such a revived therapeutic agent.[1] Originally developed by Beecham Pharmaceuticals in the 1980s, its narrow spectrum of activity, primarily targeting Gram-negative bacteria, was initially viewed as a limitation.[1] However, this very characteristic is now recognized as an advantage, as it minimizes the impact on the patient's microbiome and reduces the selection pressure for resistance in non-target organisms.[2]
The defining feature of temocillin is its exceptional stability against a broad range of β-lactamases, the primary mechanism of resistance in many Gram-negative pathogens.[3] This stability is conferred by a key structural modification: a 6-α-methoxy group on the penicillin nucleus.[4] This guide will explore the scientific journey of temocillin, from its rational design to its contemporary clinical applications, providing a detailed technical resource for the scientific community.
The Molecular Basis of Action and Stability
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, temocillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan is a critical structural component of the bacterial cell wall, providing mechanical strength and preventing osmotic lysis. By acylating the active site of PBPs, temocillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell death.[6]
Figure 1: Mechanism of action of temocillin leading to bacterial cell lysis.
The Key to Stability: The 6-α-Methoxy Group
The Achilles' heel of many penicillins is their susceptibility to hydrolysis by β-lactamase enzymes. These enzymes cleave the amide bond in the β-lactam ring, rendering the antibiotic inactive. The ingenuity in the design of temocillin lies in the addition of a methoxy group at the 6-α position of the penicillin core.[4] This seemingly minor addition provides significant steric hindrance, effectively shielding the β-lactam ring from the active site of many β-lactamases.[4] This structural modification is the primary reason for temocillin's stability against a wide range of these enzymes, including:
-
Extended-Spectrum β-Lactamases (ESBLs): Such as TEM, SHV, and CTX-M variants.[8]
-
AmpC β-Lactamases: Both plasmid-mediated and chromosomally-induced.[8]
This inherent stability allows temocillin to remain active against many Enterobacterales species that are resistant to other penicillins and cephalosporins.[8][9]
Figure 2: The protective role of the 6-α-methoxy group against β-lactamase-mediated hydrolysis.
The Journey of Discovery and Chemical Synthesis
Temocillin is a semi-synthetic derivative of ticarcillin, a carboxypenicillin.[10] The development of temocillin was a targeted effort to overcome the growing problem of β-lactamase-mediated resistance. The key innovation was the introduction of the 6-α-methoxy group.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈N₂O₇S₂ | [11] |
| Molar Mass | 414.45 g/mol | [10] |
| Appearance | Off-white to yellow solid | [7] |
| Water Solubility | 250 mg/mL | [7] |
| Storage Temperature | -20°C | [7] |
Laboratory-Scale Synthesis of Temocillin Sodium
The synthesis of temocillin can be achieved through the methoxylation of ticarcillin. The following protocol is a conceptualized step-by-step procedure based on patent literature, intended for informational purposes for researchers.[12]
Materials:
-
Ticarcillin disodium
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Lithium methoxide
-
t-Butyl hypochlorite
-
Triethyl phosphite
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (5M)
-
Sodium carbonate
-
Activated carbon
-
Anhydrous sodium sulfate
-
Acetonitrile
Procedure:
-
Preparation of Ticarcillin Sodium Solution: Dissolve ticarcillin disodium (0.03 mol) in a mixture of methanol and dimethyl sulfoxide (DMSO). Stir until a homogenous solution is obtained.[12]
-
Methoxylation Reaction: In a separate dry reaction flask, add lithium methoxide (0.045 mol) to dimethyl sulfoxide (DMSO). Cool the mixture to between -30°C and -60°C.[12]
-
Slowly add a mixture of the ticarcillin sodium solution and t-butyl hypochlorite to the cooled lithium methoxide solution while maintaining the temperature between -30°C and -60°C.[12]
-
Allow the reaction to proceed for 3 hours at this temperature.[12]
-
Quenching and Work-up: Quench the reaction by adding triethyl phosphite.[12]
-
Add diethyl ether to the reaction mixture and stir for 20 minutes to precipitate the crude product.[12]
-
Filter the solid and wash the filter cake with diethyl ether to obtain the crude this compound.[12]
-
Purification: Dissolve the crude product in water and extract with ethyl acetate to remove organic impurities.[12]
-
Adjust the pH of the aqueous layer to 2 with 5M hydrochloric acid and extract the temocillin free acid into ethyl acetate.[12]
-
Wash the organic layer with water and then add an aqueous solution of sodium carbonate to adjust the pH to 6.5, converting the temocillin back to its disodium salt in the aqueous phase.[12]
-
Treat the aqueous solution with activated carbon to decolorize, filter, and then lyophilize to obtain purified this compound.[12]
In Vitro and In Vivo Evaluation
Spectrum of Antibacterial Activity
Temocillin exhibits a targeted spectrum of activity, primarily against the Enterobacterales family.[9] It is notably active against many strains that produce ESBLs and AmpC β-lactamases.[8] However, it lacks clinically significant activity against Pseudomonas aeruginosa, Acinetobacter species, and Gram-positive organisms.[10]
| Organism | In Vitro Activity | Reference |
| Escherichia coli | Generally susceptible, including ESBL and AmpC producers | [13] |
| Klebsiella pneumoniae | Generally susceptible, including ESBL and AmpC producers | [13] |
| Proteus mirabilis | Generally susceptible | [13] |
| Enterobacter spp. | Variable susceptibility | [13] |
| Serratia spp. | Variable susceptibility | [3] |
| Pseudomonas aeruginosa | Resistant | [10] |
| Acinetobacter spp. | Resistant | [10] |
| Gram-positive cocci | Resistant | [10] |
Experimental Protocol: In Vitro Susceptibility Testing
Standardized susceptibility testing is crucial for guiding the clinical use of temocillin. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established breakpoints for temocillin.
Broth Microdilution Method (Reference Method):
-
Prepare Temocillin Stock Solution: Accurately weigh temocillin powder and dissolve in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the temocillin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the test organism on an appropriate agar medium overnight. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the temocillin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of temocillin that completely inhibits visible bacterial growth.
Experimental Protocol: β-Lactamase Stability Assay (Spectrophotometric Method)
This protocol outlines a method to assess the stability of temocillin against β-lactamase hydrolysis using a spectrophotometer.
Materials:
-
Temocillin solution of known concentration
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15, AmpC)
-
Phosphate buffer (pH 7.0)
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents: Prepare a solution of temocillin in phosphate buffer. Prepare a solution of the β-lactamase enzyme in the same buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance in the UV range (e.g., 235 nm for penicillins).[14] The hydrolysis of the β-lactam ring leads to a change in UV absorbance.
-
Establish Baseline: Add the temocillin solution to a cuvette and measure the initial absorbance.
-
Initiate Reaction: Add a specific amount of the β-lactamase solution to the cuvette containing the temocillin solution and mix quickly.
-
Monitor Absorbance: Immediately begin recording the absorbance at regular intervals over a set period.
-
Data Analysis: A stable compound like temocillin will show little to no change in absorbance over time in the presence of the β-lactamase, whereas a labile β-lactam will show a rapid decrease in absorbance. The rate of hydrolysis can be calculated from the change in absorbance over time.
Clinical Development and Therapeutic Applications
Initially overshadowed by broader-spectrum antibiotics, temocillin has found a renewed and critical role in the treatment of infections caused by MDR Gram-negative bacteria.[10][15] Its primary applications are in the treatment of complicated urinary tract infections (cUTIs) and bloodstream infections (BSIs).[4][6]
Clinical Efficacy in Urinary Tract Infections and Bloodstream Infections
Numerous retrospective and observational studies have demonstrated the clinical efficacy of temocillin in treating cUTIs and BSIs caused by ESBL- and AmpC-producing Enterobacterales.[4][5][6]
| Study (Year) | Infection Type | Patient Population | Dosing Regimen | Clinical Success Rate | Microbiological Success Rate | Reference |
| Balakrishnan et al. | Bloodstream Infections | N/A | N/A | 86% | 84% | [4] |
| Dinh et al. | Bloodstream Infections | N/A | N/A | 86.7% (overall success) | N/A | [2] |
| De Winter et al. (2022) | Bloodstream Infections (UTI origin) | 182 adults | 2g q12h or 2g q8h | 92% | 97% | [6] |
| Asbach et al. (1985) | Urinary Tract Infections | 29 adults | 500mg IV twice daily | 93% | 93% | [5] |
| Heard et al. | UTIs and Pneumonia | 205 elderly patients | N/A | 79.5% (overall) | N/A | [4] |
Dosing and Administration
Temocillin is administered intravenously.[8] The dosing regimen should be adjusted based on the severity of the infection and the patient's renal function.[4] For infections caused by organisms with elevated MICs, a higher dose or continuous infusion may be necessary to achieve optimal pharmacokinetic/pharmacodynamic targets.[10]
Standard Dosing (Normal Renal Function):
Administration:
-
For intravenous injection, temocillin is typically diluted in 10 to 20 mL of sterile water.[10]
-
For continuous infusion, a loading dose of 2g is given, followed by a 4g or 6g infusion over 24 hours.[10]
Conclusion: A Valuable Tool in the Fight Against Antimicrobial Resistance
The story of temocillin is a compelling example of how a well-characterized, older antibiotic can be strategically repurposed to address contemporary challenges in infectious disease. Its unique stability against a wide array of β-lactamases, a direct result of its 6-α-methoxy group, makes it a potent weapon against many multidrug-resistant Gram-negative pathogens. As a narrow-spectrum agent, it aligns with the principles of antimicrobial stewardship by minimizing collateral damage to the patient's microbiome. The robust body of in vitro, in vivo, and clinical data supports its use as a carbapenem-sparing option for the treatment of complicated urinary tract infections and bloodstream infections. For researchers and drug development professionals, the journey of temocillin underscores the importance of understanding the fundamental structure-activity relationships of antibiotics and the value of re-evaluating existing molecules in the ongoing battle against antimicrobial resistance.
References
-
Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. Available from: [Link]
-
De Winter, S., et al. (2022). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. JAC-Antimicrobial Resistance, 4(1), dlab191. Available from: [Link]
-
Rodriguez-Villalobos, H., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy, 68(7), 1685-1686. Available from: [Link]
-
Study of Temocillin and Meropenem for Patients with Infections Caused by Resistant Enterobacteriaceae. Clinicaltrials.eu. Available from: [Link]
-
Temocillin. Wikipedia. Available from: [Link]
- The preparation method of this compound. Google Patents.
-
Asbach, H. W., Becker-Boost, E., & Melekos, M. D. (1985). Clinical evaluation of temocillin in urinary tract infections. Drugs, 29 Suppl 5, 175–177. Available from: [Link]
-
Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. Available from: [Link]
-
Temocillin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]
- The preparation method of this compound. Google Patents.
-
Study Details | NCT03543436 | Temocillin Versus a Carbapenem as Initial Intravenous Treatment for ESBL Related Urinary Tract Infections | ClinicalTrials.gov. Available from: [Link]
-
Pooled efficacy of temocillin in urinary tract infections. ResearchGate. Available from: [Link]
-
P04 Temocillin for OPAT treatment of urinary tract infections: A single-centre case series. (2021). JAC-Antimicrobial Resistance, 3(Supplement_1). Available from: [Link]
-
Temocillin versus other intravenous beta-lactams for urinary tract infections caused by third-generation cephalosporin-resistant Enterobacterales: a multicentre retrospective matched cohort study. PubMed. Available from: [Link]
-
Livermore, D. M., & Tulkens, P. M. (2009). Temocillin revived. Journal of Antimicrobial Chemotherapy, 63(2), 243–245. Available from: [Link]
-
Temocillin. PubChem. Available from: [Link]
-
Jules, K., & Neu, H. C. (1982). Antibacterial activity and beta-lactamase stability of temocillin. Antimicrobial agents and chemotherapy, 22(3), 453–460. Available from: [Link]
-
Waley, S. G. (1974). A spectrophotometric assay of beta-lactamase action on penicillins. The Biochemical journal, 139(3), 789–790. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 5. Clinical evaluation of temocillin in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temocillin |β-lactamase-resistant penicillin | CAS 66148-78-5 | Buy Temocillin from Supplier InvivoChem [invivochem.com]
- 7. TEMOCILLIN CAS#: 61545-06-0 [m.chemicalbook.com]
- 8. temocillin | Dosing & Uses | medtigo [medtigo.com]
- 9. researchgate.net [researchgate.net]
- 10. Temocillin - Wikipedia [en.wikipedia.org]
- 11. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103910748B - The preparation method of this compound - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. services.nhslothian.scot [services.nhslothian.scot]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Temocillin Sodium
This guide provides a comprehensive technical overview of temocillin sodium, a beta-lactamase-resistant penicillin. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies.
Introduction: A Unique Position in the Beta-Lactam Armamentarium
Temocillin, a semi-synthetic derivative of ticarcillin, occupies a distinct niche among penicillin-class antibiotics.[1] First introduced in the 1980s, it has seen a resurgence in interest due to its remarkable stability against a wide array of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, which are prevalent mechanisms of resistance in Gram-negative bacteria.[2][3] Unlike its parent compound, temocillin possesses a 6-alpha-methoxy group, a structural modification that is central to its unique properties.[1] This guide will dissect the molecular intricacies of this compound and elucidate the chemical principles that govern its activity and stability.
Molecular Structure and Stereochemistry
The chemical identity of temocillin is (2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][4] As the sodium salt, it is typically supplied as a disodium salt.[5]
Key Structural Features:
-
Penam Core: A bicyclic system consisting of a beta-lactam ring fused to a thiazolidine ring, characteristic of penicillins.
-
6-Alpha-Methoxy Group: This substitution at the C6 position is the hallmark of temocillin, sterically shielding the beta-lactam ring from enzymatic hydrolysis by beta-lactamases.[6]
-
Thienylacetyl Side Chain: An acylamino side chain at the C6 position, which influences the antibacterial spectrum and affinity for penicillin-binding proteins (PBPs).
-
Carboxylic Acid Groups: Two carboxylic acid moieties contribute to its polarity and water solubility.
-
Stereochemistry: The specific (2S, 5R, 6S) configuration is essential for its biological activity.
The relationship between temocillin and its precursor, ticarcillin, is visually represented below.
Caption: Structural modification from Ticarcillin to Temocillin.
Physicochemical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its formulation, administration, and the development of analytical methods.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂O₇S₂ | [4] |
| Molar Mass | 414.45 g/mol | [4] |
| Appearance | Amorphous solid | [7] |
| pKa | 2.46 ± 0.50 (Predicted) | [7] |
| LogP | 0.85 - 0.87 | [3][8] |
| Solubility | Soluble in water | [4] |
Stability and Degradation
This compound exhibits good stability in mild aqueous acidic or basic conditions.[9] However, it is susceptible to degradation under more stringent conditions.
-
Acidic Degradation: In stronger acidic environments, hydrolysis of the beta-lactam ring leads to the formation of methoxypenillic acid.[9][10]
-
Alkaline and Enzymatic Degradation: Under alkaline conditions or in the presence of beta-lactamases that can overcome its steric hindrance, temocillin undergoes hydrolysis to form the corresponding methoxypenicilloic acid and its C-5 epimer.[9][10]
Solutions of this compound for intravenous administration have demonstrated chemical and physical stability for 24 hours at 25°C in various infusion fluids, including water for injection, 0.9% sodium chloride, and 5% dextrose.[4] Studies have also shown that temocillin reconstituted with 0.3% citrate buffer is stable for up to 14 days when stored at 2-8°C.[11]
Mechanism of Action and Structure-Activity Relationship
Inhibition of Bacterial Cell Wall Synthesis
Like all beta-lactam antibiotics, temocillin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[2][12] It achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1][2][12] This inactivation of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][12]
Caption: Mechanism of action of Temocillin.
The Critical Role of the 6-Alpha-Methoxy Group
The defining feature of temocillin, its 6-alpha-methoxy group, is pivotal to its clinical utility. This group provides steric hindrance that protects the amide bond in the beta-lactam ring from hydrolysis by a wide range of beta-lactamases.[6]
However, this structural modification also has a profound impact on its spectrum of activity. The 6-alpha-methoxy group reduces the affinity of temocillin for PBPs 1, 2, and 3 of many bacteria.[6] This is particularly evident in the case of Pseudomonas aeruginosa, where the methoxy group disrupts a crucial hydrogen bond in PBP3, leading to a destabilization of the acyl-enzyme complex and rendering the drug ineffective against this pathogen.[13] Conversely, temocillin retains a high affinity for PBP5 and PBP6.[6] This altered PBP binding profile contributes to its narrow spectrum of activity, which is primarily directed against Enterobacteriaceae.[3][4]
Synthesis of this compound
The synthesis of this compound is achieved through the methoxylation of ticarcillin sodium. A patented method describes this conversion.[14]
Synthetic Scheme:
-
Starting Material: Ticarcillin sodium is dissolved in a suitable solvent, such as a mixture of methanol and dimethyl sulfoxide (DMSO).[14]
-
Methoxylation Reaction: The ticarcillin sodium solution is added to a cooled mixture (-30°C to -60°C) of a methoxylating agent and a halogenating agent.[14]
-
Reaction and Work-up: The reaction is allowed to proceed for several hours at low temperature, followed by quenching and post-processing.[14]
-
Isolation: The final product, this compound, is obtained by freeze-drying.[14]
Caption: Simplified workflow for the synthesis of this compound.
Analytical Methodologies
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantification of temocillin and its related substances.
Exemplar HPLC Protocol for Temocillin in Serum:
-
Sample Preparation:
-
Chromatographic System:
-
Column: A reversed-phase column, such as a phenyl-grafted or C18 column, is typically used.[11][15]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 100mM sodium acetate, pH 7) and an organic modifier (e.g., acetonitrile).[16]
-
Detection: UV detection at approximately 235 nm is suitable for quantification.[16] Mass spectrometric (MS) detection can be used for enhanced sensitivity and specificity, particularly in complex biological matrices.[11][17]
-
-
Internal Standard: Ticarcillin is often used as an internal standard to ensure accuracy and precision.[11]
-
Validation: The method should be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the temocillin molecule, such as the beta-lactam carbonyl, amide carbonyls, and carboxylic acids.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the stereochemistry and the connectivity of atoms.[19][20]
Microbiological Assays
Determining the in vitro activity of temocillin against relevant bacterial isolates is crucial for clinical decision-making.
Minimum Inhibitory Concentration (MIC) Determination Protocol:
-
Methodology: Broth microdilution is the reference method for MIC determination, as recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[21]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: The prepared dilutions are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Reading: The MIC is defined as the lowest concentration of temocillin that completely inhibits visible bacterial growth.
-
Quality Control: Reference strains, such as Escherichia coli ATCC 25922 and E. coli ATCC 35218, should be tested concurrently to ensure the validity of the results.[22][23] Proposed quality control ranges for disk diffusion are 12-25 mm for E. coli ATCC 25922 and 19-28 mm for E. coli ATCC 35218.[22] For Etest, proposed MIC ranges are 3-24 mg/L for E. coli ATCC 25922 and 2-6 mg/L for E. coli ATCC 35218.[22]
Conclusion
This compound's unique molecular structure, particularly the 6-alpha-methoxy group, confers a valuable chemical property: resistance to a broad spectrum of beta-lactamases. This has positioned it as a critical agent in an era of increasing antimicrobial resistance. A thorough understanding of its chemical properties, mechanism of action, and analytical profiles, as detailed in this guide, is fundamental for its effective use in clinical practice and for ongoing research and development in the field of infectious diseases.
References
- Balakrishnan, I., et al. (2011). Temocillin in the treatment of infections caused by extended-spectrum and AmpC beta-lactamase-producing Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 66(10), 2394-2397.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
-
Wikipedia. (n.d.). Temocillin. Retrieved from [Link]
- Patera, A., et al. (2020). Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase. Antimicrobial Agents and Chemotherapy, 64(11), e01234-20.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). temocillin. Retrieved from [Link]
-
PubChem. (n.d.). Temocillin. Retrieved from [Link]
- Rodriguez-Gomez, R., et al. (2023). Multicenter interlaboratory study of routine systems for the susceptibility testing of temocillin using a challenge panel of multidrug-resistant strains. Journal of Antimicrobial Chemotherapy, 78(11), 2735-2741.
- Google Patents. (n.d.). CN103910748B - The preparation method of this compound.
- De Winter, S., et al. (2015). Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum. Journal of Pharmaceutical and Biomedical Analysis, 115, 333-339.
-
ResearchGate. (n.d.). Structure-activity relationships: chemical. Retrieved from [Link]
-
Oxford Academic. (1986). degradation of temocillin, a 6α-methoxypenicillin, and identification of the major degradation products. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
ResearchGate. (2014). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. Retrieved from [Link]
- De Winter, S., et al. (2021). Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics, 10(11), 1336.
-
MDPI. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Université catholique de Louvain. (n.d.). Development and validation of a HPLC Assay for the Determination of Temocillin in Serum of Haemodialysis Patients. Retrieved from [Link]
-
PubMed. (1986). The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products. Retrieved from [Link]
-
PubMed. (2024). Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complicated urinary tract infections. Retrieved from [Link]
-
PubMed. (2015). Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum. Retrieved from [Link]
-
PubMed Central. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
Farmacia Journal. (2022). FTIR, 1H NMR, TGA, TEM AND BIOLOGICAL STUDIES ON THE NEW SYNTHESIZED NANO ZIRCONIUM(IV) CAPTOPRIL HYPERTENSION DRUG COMPLEX. Retrieved from [Link]
-
ResearchGate. (2023). FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. Retrieved from [Link]
-
PubMed. (2014). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Retrieved from [Link]
-
CLSI. (2023). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Retrieved from [Link]
Sources
- 1. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. temocillin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Temocillin - Wikipedia [en.wikipedia.org]
- 5. This compound | C16H16N2Na2O7S2 | CID 11583399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Temocillin |β-lactamase-resistant penicillin | CAS 66148-78-5 | Buy Temocillin from Supplier InvivoChem [invivochem.com]
- 9. The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103910748B - The preparation method of this compound - Google Patents [patents.google.com]
- 15. impactfactor.org [impactfactor.org]
- 16. facm.ucl.ac.be [facm.ucl.ac.be]
- 17. Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. EUCAST: MIC Determination [eucast.org]
- 22. researchgate.net [researchgate.net]
- 23. Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Taste of Temocillin: A Technical Guide to its Penicillin-Binding Protein Affinity
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Nuanced Interaction
Temocillin, a 6-α-methoxy derivative of ticarcillin, presents a fascinating case study in the intricate dance between a β-lactam antibiotic and its molecular targets, the penicillin-binding proteins (PBPs). While its structure confers remarkable stability against many β-lactamases, its antibacterial spectrum is notably focused. This guide delves into the core of temocillin's mechanism, exploring its specific affinities for PBPs in key Gram-negative bacteria. We will dissect the structural nuances that govern these interactions and provide a practical framework for their experimental investigation. This document is designed not as a rigid protocol, but as a comprehensive resource to empower researchers in their exploration of this unique antibiotic.
The Molecular Tango: Temocillin and Penicillin-Binding Proteins
At the heart of temocillin's bactericidal action lies its ability to form a covalent adduct with the transpeptidase domain of PBPs.[1][2] These essential enzymes are responsible for the final steps of peptidoglycan synthesis, the critical structural component of the bacterial cell wall.[1][2] By acylating the active site serine of PBPs, temocillin effectively halts cell wall cross-linking, leading to compromised cell integrity and eventual lysis.[1][2][3]
However, the affinity of temocillin for different PBPs is not uniform, a characteristic that dictates its spectrum of activity. This selectivity is largely attributed to its unique 6-α-methoxy substitution.
The Enigmatic Role of the 6-α-Methoxy Group
The presence of the 6-α-methoxy group is a double-edged sword. While it provides steric hindrance that protects temocillin from hydrolysis by many serine β-lactamases, it also significantly influences its interaction with PBPs.[2][4] This modification can lead to a less stable acyl-enzyme complex with certain PBPs, a key factor in its variable efficacy against different bacterial species.[1][5]
A Tale of Two Species: Escherichia coli and Pseudomonas aeruginosa
The differential activity of temocillin against E. coli and its general ineffectiveness against P. aeruginosa can be largely explained by its PBP binding profile in these organisms.
-
Escherichia coli : In E. coli, temocillin's primary and most crucial target is PBP3 .[5][6] Inhibition of PBP3, an enzyme essential for cell division, leads to the characteristic filamentation of the bacterial cells.[6] Standard competitive binding assays often underestimate temocillin's affinity for E. coli PBPs.[6] However, under modified experimental conditions, such as lower temperatures and shorter incubation times, a significantly higher affinity for PBP3 is revealed, suggesting the formation of an unstable complex.[6][7] While it also shows some affinity for PBP1a, its interaction with PBP2 is notably poor.[6]
-
Pseudomonas aeruginosa : The lack of potent activity of temocillin against P. aeruginosa is primarily due to its impaired binding to the essential PBP3 .[1][4][7] The 6-α-methoxy group perturbs the stability of the acyl-enzyme complex with P. aeruginosa PBP3, leading to an increased off-rate constant (koff).[1][7] X-ray crystallography has revealed that this substitution disrupts a critical hydrogen bond within the active site, leading to a less stable interaction.[1][5][7] This inherent instability, coupled with the potential for efflux by the MexAB-OprM pump, contributes to its high minimum inhibitory concentrations (MICs) against this pathogen.[1][4]
Quantifying the Affinity: A Comparative Look at IC50 Values
The 50% inhibitory concentration (IC50) is a critical parameter for quantifying the affinity of an antibiotic for its target PBPs. The following table summarizes the available data for temocillin against key PBPs in E. coli and P. aeruginosa. It is crucial to note that these values can be significantly influenced by the specific assay conditions employed.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Assay Conditions | Reference |
| Escherichia coli | PBP1a | >100 | Conventional Assay (30°C, 10 min) | [6] |
| PBP1a | 10 - 25 | Modified Assay (2°C, 3 min) | [6] | |
| PBP1b | >100 | Conventional Assay (30°C, 10 min) | [6] | |
| PBP1b | 25 - 50 | Modified Assay (2°C, 3 min) | [6] | |
| PBP2 | >100 | Conventional & Modified Assays | [6] | |
| PBP3 | >100 | Conventional Assay (30°C, 10 min) | [6] | |
| PBP3 | <1 | Modified Assay (2°C, 3 min) | [6] | |
| Pseudomonas aeruginosa | PBP3 | High (qualitative) | Biochemical and structural data indicate impaired binding and unstable complex formation. | [1][4][7] |
Note: The IC50 values for E. coli highlight the critical importance of assay conditions in accurately determining temocillin's affinity, particularly for the unstable PBP3 complex. For P. aeruginosa, while precise IC50 values are not consistently reported, the literature strongly supports a significantly reduced affinity for PBP3 compared to its counterpart in E. coli.
Visualizing the Interaction: Mechanism and Workflow
To better understand the molecular interactions and the experimental approaches to study them, the following diagrams provide a visual representation.
Mechanism of Temocillin Action
Caption: Temocillin's differential activity in E. coli and P. aeruginosa.
Experimental Workflow: Competitive PBP Binding Assay
Caption: Workflow for determining PBP affinity using a competitive binding assay.
In the Laboratory: Key Experimental Protocols
The following sections provide detailed, step-by-step methodologies for assessing the affinity of temocillin for PBPs. These protocols are foundational and can be adapted based on specific research questions and available resources.
Competitive PBP Binding Assay with Radiolabeled Penicillin G
This classic method relies on the competition between unlabeled temocillin and a radiolabeled penicillin for binding to PBPs.
A. Materials:
-
Bacterial strain of interest (e.g., E. coli K-12, P. aeruginosa PAO1)
-
Growth medium (e.g., Luria-Bertani broth)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
[¹⁴C]Penicillin G
-
Temocillin solutions of varying concentrations
-
SDS-PAGE reagents (acrylamide/bis-acrylamide, SDS, Tris-HCl, APS, TEMED)
-
Scintillation fluid
-
Ultracentrifuge
-
Sonicator
-
SDS-PAGE apparatus
-
Phosphorimager or X-ray film for autoradiography
B. Protocol:
-
Bacterial Culture and Membrane Preparation:
-
Grow a mid-log phase culture of the bacterial strain.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Remove unbroken cells by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Wash the membrane pellet and resuspend in a minimal volume of buffer. Determine the protein concentration.
-
-
Competitive Binding:
-
In separate microcentrifuge tubes, pre-incubate aliquots of the membrane preparation with increasing concentrations of temocillin for a specified time and temperature (e.g., 10 minutes at 30°C for a conventional assay, or 3 minutes at 2°C for the modified assay to detect unstable complexes).
-
Add a fixed, saturating concentration of [¹⁴C]Penicillin G to each tube and incubate for a further 10 minutes at 30°C.
-
Stop the reaction by adding a surplus of unlabeled penicillin G followed by SDS-PAGE sample buffer.
-
-
SDS-PAGE and Autoradiography:
-
Boil the samples for 5 minutes and separate the proteins on an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Develop the autoradiogram to visualize the PBP bands.
-
-
Data Analysis:
-
Quantify the band intensity for each PBP at different temocillin concentrations using densitometry software.
-
Plot the percentage of [¹⁴C]Penicillin G binding against the logarithm of the temocillin concentration.
-
Determine the IC50 value, the concentration of temocillin that inhibits 50% of the radiolabeled penicillin binding, from the resulting dose-response curve.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This technique measures the change in the thermal denaturation temperature of a PBP upon ligand binding, providing an indication of binding and complex stability.
A. Materials:
-
Purified PBP (e.g., recombinant PBP3)
-
SYPRO Orange dye
-
Temocillin solution
-
Appropriate buffer for the PBP
-
Real-time PCR instrument capable of performing a melt curve analysis
B. Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing the purified PBP at a constant concentration, SYPRO Orange dye, and varying concentrations of temocillin.
-
Include appropriate controls: PBP without temocillin, buffer with temocillin, and buffer alone.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The instrument software will generate a melt curve, plotting fluorescence against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the melt curve.
-
A positive shift in the Tm in the presence of temocillin indicates that the ligand binding stabilizes the protein. The magnitude of the shift can be correlated with binding affinity.
-
Conclusion: A Targeted Approach
Temocillin's affinity for PBPs is a finely tuned interplay of its chemical structure and the specific architecture of the PBP active site. Its potent and selective targeting of PBP3 in E. coli underscores its clinical utility against many Enterobacterales, while its unstable interaction with P. aeruginosa PBP3 explains its limitations against this opportunistic pathogen. The experimental protocols detailed in this guide provide a robust framework for researchers to further probe these nuanced interactions, paving the way for a deeper understanding of β-lactam resistance and the rational design of future antimicrobial agents.
References
-
Logdberg, L., et al. (2020). Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase. Antimicrobial Agents and Chemotherapy, 64(1), e01473-19. [Link]
-
Baron, P., & Masson, J. M. (1986). Affinity of temocillin and other 3-lactams for the PBPs of E. coli K-12... ResearchGate. [Link]
-
De Rosa, M., & Verdino, A. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]
-
Contagion Live. (2023). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. [Link]
-
Labia, R., et al. (1984). Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 26(3), 335–338. [Link]
-
Labia, R., Baron, P., Masson, J. M., Hill, G., & Cole, M. (1984). Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins. PubMed. [Link]
-
Patsnap. (2024). What is the mechanism of Temocillin Sodium? Patsnap Synapse. [Link]
Sources
- 1. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
Temocillin's Resurgence: A Technical Guide to its Activity Against ESBL and AmpC-Producing Enterobacterales
Foreword: The Pressing Need for Carbapenem-Sparing Strategies
The escalating prevalence of multidrug-resistant Gram-negative bacteria, particularly Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, presents a formidable challenge in clinical practice. These enzymes efficiently hydrolyze a broad range of β-lactam antibiotics, including penicillins and cephalosporins, often compelling clinicians to resort to carbapenems as a last line of defense. However, the overuse of carbapenems has inevitably driven the emergence of carbapenem-resistant Enterobacterales (CRE), a critical public health threat. This landscape necessitates a renewed focus on alternative, carbapenem-sparing therapeutic options. Temocillin, a 6-α-methoxy derivative of ticarcillin, is an established antibiotic that is experiencing a significant revival due to its inherent stability against hydrolysis by most ESBL and AmpC enzymes. This guide provides an in-depth technical exploration of temocillin's mechanism of action, its spectrum of activity against these challenging pathogens, and the methodologies required for its accurate assessment in a laboratory setting.
The Molecular Basis of Resistance: ESBL and AmpC β-Lactamases
Extended-spectrum β-lactamases (ESBLs) are a diverse group of enzymes, most commonly of the TEM, SHV, and CTX-M types, that confer resistance to penicillins, first-, second-, and third-generation cephalosporins, and aztreonam. AmpC β-lactamases are cephalosporinases that are typically encoded on the chromosome of several Enterobacterales species (e.g., Enterobacter cloacae, Citrobacter freundii) and can be inducible or constitutively overexpressed. Both ESBL and AmpC enzymes pose a significant therapeutic hurdle, narrowing the range of effective antimicrobial agents.
Temocillin's Unique Structural Advantage
Temocillin's efficacy against ESBL and AmpC-producing organisms stems from its unique chemical structure.[1] Like other β-lactam antibiotics, it acts by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall's peptidoglycan layer.[2] Disruption of this process leads to cell lysis and bacterial death.[2]
The key to temocillin's stability is the presence of a 6-α-methoxy group on the penicillin nucleus.[3][4] This methoxy group provides steric hindrance, effectively shielding the β-lactam ring from hydrolysis by a wide array of β-lactamases, including ESBLs and AmpC enzymes.[2][3][5]
Caption: Temocillin's mechanism of action and stability against ESBL/AmpC enzymes.
In Vitro Activity of Temocillin
Numerous studies have demonstrated the potent in vitro activity of temocillin against ESBL and AmpC-producing Enterobacterales. Its narrow spectrum of activity, primarily targeting Enterobacterales, is also an advantage from an antimicrobial stewardship perspective, as it has a minimal impact on the gut microbiota compared to broad-spectrum agents.[6][7] However, it is important to note that temocillin lacks activity against Gram-positive bacteria, anaerobic organisms, and non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii.[6][7]
Summary of Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for temocillin against various ESBL and AmpC-producing Enterobacterales from several studies.
| Organism/Phenotype | Study (Year) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| ESBL-producing E. coli | Rodriguez-Villalobos et al. (2006)[8][9] | 162 | 8 | 32 | 92% |
| ESBL/AmpC-producing Enterobacterales | Woodford et al. (2014)[10] | 846 | - | - | 63% (ESBL), 67% (AmpC) (Systemic) |
| ESBL/AmpC-producing Enterobacterales | Żabicka et al. (2020)[11][12] | 260 | - | - | 61.8% (Systemic), 91% (UTI) |
| Third-Gen Cephalosporin-Resistant E. coli & K. pneumoniae | Livermore et al. (2021)[10] | 79 | 8 | 16 | 94.8% (E. coli), 90.5% (K. pneumoniae) |
| AmpC-producing Enterobacterales | De Geyter et al. (2025)[13] | 5166 | - | - | 82% |
Susceptibility breakpoints vary by institution and testing standards (e.g., EUCAST, BSAC). The percentages listed are based on the breakpoints used in the respective studies.
Causality Behind Experimental Choices in Susceptibility Testing
Accurate determination of temocillin susceptibility is crucial for its effective clinical use. The choice of methodology is critical, as some automated systems have been reported to be less reliable for temocillin testing.[14][15]
Broth microdilution (BMD) is considered the gold standard for determining the MIC of an antimicrobial agent. This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.
Protocol: Temocillin Broth Microdilution
-
Preparation of Temocillin Stock Solution: Prepare a stock solution of temocillin from a powder of known potency in an appropriate solvent as recommended by the manufacturer.
-
Preparation of Microdilution Plates: Dispense Cation-Adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.
-
Serial Dilution: Perform serial twofold dilutions of the temocillin stock solution in the microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Incubate the plates aerobically at 35 ± 1°C for 16-20 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of temocillin that shows no visible bacterial growth. Interpretation of the MIC value should be based on established clinical breakpoints, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]
The disk diffusion method is a widely used and cost-effective technique for routine susceptibility testing. A paper disk impregnated with a specific amount of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The zone of inhibition around the disk is measured after incubation, and this diameter is correlated with the MIC.
Protocol: Temocillin Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a temocillin disk (typically 30 µg) to the surface of the agar.
-
Incubation: Incubate the plate aerobically at 35 ± 1°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the zone size according to current EUCAST breakpoint tables.[16][17]
Clinical Efficacy and Applications
The robust in vitro activity of temocillin against ESBL and AmpC-producing Enterobacterales has translated into favorable clinical outcomes, positioning it as a valuable carbapenem-sparing agent.[6][18] It has been successfully used in the treatment of various infections, including:
-
Urinary Tract Infections (UTIs): Temocillin is particularly effective for complicated UTIs, with high rates of clinical cure.[13][19][20]
-
Bloodstream Infections: Several studies have reported successful outcomes in patients with bacteremia caused by susceptible ESBL-producing organisms.[21][22]
-
Intra-abdominal and Lower Respiratory Tract Infections: While data are more limited for these indications, temocillin has shown promise, although caution is advised in severely ill patients.[7][21][22]
The overall success rate for patients treated with temocillin for AmpC-producing Enterobacterales infections has been reported to be as high as 89%.[13]
Caption: A decision-making workflow for the clinical application of temocillin.
Mechanisms of Resistance to Temocillin
While temocillin is stable against many β-lactamases, resistance can still occur. The primary mechanisms of resistance to temocillin include:
-
Hydrolysis by Carbapenemases: Certain carbapenemases, particularly those of the OXA-48-like and metallo-β-lactamase (MBL) types, can efficiently hydrolyze temocillin.[23]
-
Efflux Pumps: Overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, can contribute to temocillin resistance.[24]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for temocillin, leading to decreased efficacy.
Conclusion: A Revitalized Role in Antimicrobial Stewardship
Temocillin's targeted spectrum of activity and its stability against ESBL and AmpC β-lactamases make it a compelling option in the current era of antimicrobial resistance. Its use as a carbapenem-sparing agent is supported by a growing body of in vitro and clinical evidence. For drug development professionals, temocillin serves as an important example of how the unique structural attributes of an older antibiotic can be leveraged to address contemporary resistance challenges. For researchers and scientists, ongoing surveillance of temocillin susceptibility and a deeper understanding of resistance mechanisms are essential to preserve its long-term utility. Accurate and reliable susceptibility testing in the clinical laboratory is paramount to guide its appropriate use and ensure optimal patient outcomes.
References
-
De Geyter, D., et al. (2025). Temocillin efficacy against AmpC β-lactamase-producing Enterobacterales: a relevant alternative to cefepime?. Journal of Antimicrobial Chemotherapy. [Link]
-
Żabicka, D., et al. (2020). Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. European Journal of Clinical Microbiology & Infectious Diseases. [Link]
-
O'Connor, C., et al. (2021). Temocillin: A Meropenem-Sparing Agent for Treating Infections Caused by ESBL-Producing Enterobacterales. Irish Medical Journal. [Link]
-
Rodriguez-Goncer, I., et al. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics. [Link]
-
Khan, A., et al. (2025). Reinvigorating the efficacy of Temocillin against ESBL and Amp C producing gram negative bacteria. ResearchGate. [Link]
-
Rodriguez-Villalobos, H., et al. (2006). In vitro activity of temocillin against extended spectrum b-lactamase-producing Escherichia coli. Journal of Antimicrobial Chemotherapy. [Link]
-
Rodriguez-Villalobos, H., et al. (2006). In vitro activity of temocillin against extended-spectrum beta-lactamase-producing Escherichia coli. PubMed. [Link]
-
Duployez, C., et al. (2019). In vitro activity of temocillin against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae strains isolated from urinary tract infections in France. Médecine et Maladies Infectieuses. [Link]
-
Ait-Ammar, N., et al. (2024). Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure. JAC-Antimicrobial Resistance. [Link]
-
Van der Bij, A. K., et al. (2021). Temocillin susceptibility in Enterobacterales with an ESBL/AmpC phenotype. ResearchGate. [Link]
-
Livermore, D. M., et al. (2021). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. JAC-Antimicrobial Resistance. [Link]
-
De Geyter, D., et al. (2025). Temocillin efficacy against AmpC β-lactamase-producing Enterobacterales: a relevant alternative to cefepime?. ResearchGate. [Link]
-
Van de Velde, S., et al. (2022). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. JAC-Antimicrobial Resistance. [Link]
-
O'Connor, C., et al. (2021). Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Temocillin Sodium?. Patsnap Synapse. [Link]
-
Rodriguez-Goncer, I., et al. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. [Link]
-
Patsnap. (2024). What is this compound used for?. Patsnap Synapse. [Link]
-
Fuchs, P. C., et al. (1985). Interpretive criteria for temocillin disk diffusion susceptibility testing. Journal of Clinical Microbiology. [Link]
-
Rodriguez-Goncer, I., et al. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]
-
Żabicka, D., et al. (2020). Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. PMC. [Link]
-
Woodford, N., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. Journal of Antimicrobial Chemotherapy. [Link]
-
Levy, C., et al. (2024). Temocillin for febrile urinary tract infections caused by ESBL-producing Enterobacteriaceae in children: a monocentric exposed/non-exposed study. PubMed. [Link]
-
Żabicka, D., et al. (2020). Clinical breakpoints of temocillin currently in use in different countries where this antibiotic is available. ResearchGate. [Link]
-
Ghiglione, B., et al. (2020). Mechanism of temocillin resistance in the ECC through the TCS BaeSR. ResearchGate. [Link]
-
O'Connor, C., et al. (2021). Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis. PubMed. [Link]
-
Lau, W. F. N., et al. (2021). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy. e-OPAT. [Link]
-
Descy, J., et al. (2015). Temocillin susceptibility testing with Vitek2® system and E-test® Are these methods reliable to determine temocillin MIC ?. Poster Presentation. [Link]
-
Woodford, N., et al. (2021). Rapid detection of temocillin resistance in Enterobacterales. ResearchGate. [Link]
-
Neu, H. C., & Labthavikul, P. (1982). Antibacterial activity and beta-lactamase stability of temocillin. Antimicrobial Agents and Chemotherapy. [Link]
-
EUCAST. (2020). Addendum Temocillin Breakpoints and AST 2020. Scribd. [Link]
-
Delphine, G., et al. (2025). Temocillin disc diffusion susceptibility testing by EUCAST methodology. ResearchGate. [Link]
-
Herrera-Hidalgo, L., et al. (2021). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. [Link]
-
Kresken, M., et al. (2022). In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales. PMC. [Link]
-
O'Connor, C., et al. (2021). Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis. NIH. [Link]
-
Rodriguez-Goncer, I., et al. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]
-
Rodriguez-Goncer, I., et al. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. ArTS. [Link]
-
Wikipedia. (n.d.). Temocillin. Wikipedia. [Link]
-
Van der Auwera, P. (2017). Temocillin. Johns Hopkins University. [Link]
-
EUCAST. (2020). EUCAST form for General Consultation Consultation on: Breakpoints for Temocillin. BVIKM. [Link]
-
Żabicka, D., et al. (2020). Temocillin susceptibility by BSAC methodology. ResearchGate. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. e-opat.com [e-opat.com]
- 6. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of temocillin against extended spectrum beta-lactamase-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temocillin efficacy against AmpC β-lactamase-producing Enterobacterales: a relevant alternative to cefepime? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. facm.ucl.ac.be [facm.ucl.ac.be]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Interpretive criteria for temocillin disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Temocillin for febrile urinary tract infections caused by ESBL-producing Enterobacteriaceae in children: a monocentric exposed/non-exposed study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. imj.ie [imj.ie]
- 22. researchgate.net [researchgate.net]
- 23. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Temocillin Sodium
Introduction: The Renewed Importance of a Targeted-Spectrum Antibiotic
Temocillin, a 6-α-methoxy derivative of ticarcillin, is a targeted-spectrum penicillin antibiotic with a significant advantage in the current era of antimicrobial resistance.[1][2] Its unique chemical structure confers remarkable stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are prevalent in multidrug-resistant (MDR) Enterobacterales.[1][3][4][5][6] This inherent resistance to enzymatic degradation has sparked renewed interest in temocillin as a carbapenem-sparing agent.[1][5]
The primary mechanism of action of temocillin is the inhibition of bacterial cell wall synthesis.[3][7] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting the cross-linking of peptidoglycan chains essential for cell wall integrity.[3][8] This leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.[7][8]
Temocillin's activity is almost exclusively directed against Enterobacterales, including common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4][5][9][10] It demonstrates potent in vitro activity against a significant proportion of isolates from these species, even those expressing common resistance mechanisms.[1][5][10] Notably, temocillin has no clinically relevant activity against Gram-positive organisms, anaerobes, or Pseudomonas aeruginosa.[4][6][9][10]
Accurate and standardized in vitro susceptibility testing is paramount for the effective clinical use of temocillin, guiding appropriate antimicrobial therapy and enabling surveillance of emerging resistance. These application notes provide detailed protocols for determining the susceptibility of Enterobacterales to temocillin based on widely adopted guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the current standard in the absence of established Clinical and Laboratory Standards Institute (CLSI) breakpoints.[11]
Principles of In Vitro Susceptibility Testing for Temocillin
The goal of in vitro susceptibility testing is to determine the minimal inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a bacterium under standardized laboratory conditions.[12][13] This is a cornerstone of clinical microbiology, providing essential data to predict the likely outcome of antimicrobial therapy. For temocillin, the most common and recommended methods are broth microdilution, agar dilution, and disk diffusion.
Causality Behind Methodological Choices:
-
Standardized Inoculum: The density of the bacterial inoculum is a critical variable. A higher inoculum can lead to falsely elevated MICs due to the increased number of bacterial cells that need to be inhibited. Standardization to a 0.5 McFarland turbidity standard ensures consistency and reproducibility across tests.
-
Mueller-Hinton Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for susceptibility testing of rapidly growing aerobic organisms like Enterobacterales. Their composition is well-defined and has a low concentration of inhibitors (e.g., thymidine and thymine) that can interfere with certain antibiotics. Cation concentrations (Ca²⁺ and Mg²⁺) are also controlled, as they can affect the activity of some antimicrobial agents.
-
Incubation Conditions: A standardized incubation temperature (35 ± 1°C) and duration (16-20 hours) in ambient air are crucial for optimal and consistent bacterial growth, allowing for reliable determination of inhibition.
Quantitative Data Summary
The following tables summarize the essential quantitative data for performing and interpreting temocillin susceptibility tests according to EUCAST guidelines.
Table 1: EUCAST Clinical Breakpoints for Temocillin against Enterobacterales
| Infection Type | MIC Breakpoint (mg/L) | Zone Diameter Breakpoint (mm) (30 µg disk) |
| S ≤ | R > | |
| Complicated Urinary Tract Infections | 0.001 | 16 |
Note: The EUCAST breakpoints for temocillin are based on a high-exposure dosing regimen of 2g administered intravenously every 8 hours.[14] The "S" category is often reported as "I" (Susceptible, increased exposure) by many laboratories to reflect the need for this high-dose regimen.[9]
Table 2: Quality Control (QC) Ranges for Temocillin Susceptibility Testing
| QC Strain | Method | Acceptable Range |
| Escherichia coli ATCC® 35218 | Disk Diffusion (30 µg disk) | 19 - 28 mm |
| Broth Microdilution | 2 - 8 mg/L | |
| Escherichia coli ATCC® 25922 | Disk Diffusion (30 µg disk) | 12 - 25 mm |
| Broth Microdilution | 3 - 24 mg/L |
Note: Studies suggest that E. coli ATCC® 35218 is the preferred QC strain for temocillin susceptibility testing as it provides narrower and more reliable ranges that do not overlap with the clinical breakpoint.[15][16][17]
Experimental Protocols
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates. It is considered a reference method for quantitative susceptibility testing.
Workflow Diagram: Broth Microdilution for Temocillin MIC Determination
Caption: Workflow for Temocillin Agar Dilution.
Step-by-Step Protocol:
-
Preparation of Temocillin-Agar Plates:
-
Prepare a series of temocillin stock solutions at 10 times the final desired concentrations.
-
Melt Mueller-Hinton Agar (MHA) and cool it in a water bath to 45-50°C.
-
Add 1 part of each temocillin stock solution to 9 parts of the molten MHA to create a series of plates with two-fold increasing concentrations of the antibiotic.
-
Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standardized bacterial suspension as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when inoculated.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of each temocillin-containing agar plate and the control plate with the standardized bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in ambient air at 35 ± 1°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of temocillin that inhibits the visible growth of the bacteria.
-
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method that is widely used in clinical laboratories for its simplicity and cost-effectiveness.
Workflow Diagram: Disk Diffusion for Temocillin Susceptibility Testing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Temocillin Sodium? [synapse.patsnap.com]
- 4. Temocillin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 10. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cmdr.ubc.ca [cmdr.ubc.ca]
- 14. scribd.com [scribd.com]
- 15. Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Temocillin Disk Diffusion Susceptibility Testing
Introduction: The Renewed Importance of Temocillin
Temocillin is a semisynthetic, narrow-spectrum, β-lactamase-resistant penicillin distinguished by a 6-α-methoxy group, which confers remarkable stability against a wide array of β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] Its targeted activity is primarily directed against Enterobacterales, making it a crucial therapeutic option in an era of escalating multidrug resistance.[2][3] Temocillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes located on the bacterial cell membrane.[1][4] This binding disrupts the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis, leading to a loss of cell wall integrity and subsequent cell lysis.[1][4]
The resurgence of interest in "older" antibiotics like temocillin necessitates robust and standardized susceptibility testing methods to guide effective clinical use. The disk diffusion method, standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), represents a reliable, accessible, and cost-effective technique for determining bacterial susceptibility to temocillin in a clinical or research setting.[5] This document provides a detailed, in-depth guide to the methodology, quality control, and interpretation of temocillin disk diffusion testing, grounded in the latest EUCAST standards.
Core Principles: The Science of Disk Diffusion
The Kirby-Bauer disk diffusion test is predicated on the radial diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, creating a concentration gradient. A standardized bacterial inoculum is applied to the agar surface. Following incubation, a circular zone of inhibition appears where the antibiotic concentration is sufficient to prevent bacterial growth.[6] The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the antibiotic for that particular bacterial strain. This relationship allows for the categorization of the isolate as "Susceptible" (S), "Susceptible, Increased Exposure" (I), or "Resistant" (R) based on established zone diameter breakpoints.[7]
Several factors are meticulously controlled to ensure reproducibility, a concept central to the trustworthiness of the assay.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the internationally accepted standard medium.[8][9] Its composition is well-defined, ensuring batch-to-batch consistency.[1][8] MHA has low levels of thymidine and para-aminobenzoic acid (PABA), which can antagonize the activity of certain antibiotics like trimethoprim and sulfonamides.[8] Furthermore, its loose agar structure facilitates the uniform diffusion of antimicrobial agents.[8] The presence of starch in the medium helps absorb bacterial toxins that could otherwise interfere with antibiotic activity.[1][8]
-
Inoculum Density: The bacterial inoculum must be standardized to a turbidity equivalent to a 0.5 McFarland standard.[10][11] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for E. coli.[11][12] An inoculum that is too light may lead to oversized inhibition zones and false susceptibility, whereas an overly dense inoculum can result in undersized zones and false resistance.[9]
-
Agar Depth: The agar depth in the Petri dish must be a uniform 4.0 ± 0.5 mm.[12][13] Shallower depths can lead to excessively large zones due to more rapid diffusion, while deeper agar can restrict diffusion and shrink zone sizes.[14]
Experimental Protocol: EUCAST Temocillin Disk Diffusion
This protocol is harmonized with the latest EUCAST guidelines for disk diffusion testing. Adherence to each step is critical for generating accurate and reproducible results.
Part 1: Preparation of Materials
-
Temocillin Disks: Use 30 µg temocillin disks. Store disks as recommended by the manufacturer, typically at -20°C in a sealed, desiccated container. Allow disks to equilibrate to room temperature before opening the container to prevent condensation.
-
Mueller-Hinton Agar (MHA) Plates: Use commercially prepared or in-house prepared MHA plates with a validated depth of 4.0 ± 0.5 mm.[12] The pH should be between 7.2 and 7.4.[4] Ensure the agar surface is dry before inoculation.[12]
-
Bacterial Isolate: Use fresh, pure, isolated colonies from an 18-24 hour non-selective agar plate (e.g., Blood Agar or MacConkey Agar).
-
0.5 McFarland Turbidity Standard: Use a commercially prepared or laboratory-prepared standard. Verify its accuracy periodically with a spectrophotometer; absorbance at 625 nm should be 0.08 to 0.13.[10]
-
Quality Control (QC) Strains: Escherichia coli ATCC 25922 and Escherichia coli ATCC 35218.[10]
Part 2: Inoculum Preparation
The direct colony suspension method is the recommended procedure by EUCAST.[12]
-
Using a sterile loop or needle, touch the tops of 3-5 morphologically similar, well-isolated colonies of the test organism.
-
Suspend the colonies in 3-4 mL of sterile saline (0.85% NaCl) in a clear tube.
-
Vortex the suspension thoroughly to create a smooth, homogenous mixture.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is done by visually comparing the inoculum tube and the McFarland standard tube against a white background with a contrasting black line (Wickerham card).[10]
-
If the suspension is too light, add more bacterial growth.
-
If the suspension is too heavy, add more sterile saline.
-
-
Critical Time Point: The standardized inoculum suspension should be used within 15 minutes of preparation and must be used within 60 minutes.[13]
Part 3: Inoculation and Disk Application
This phase follows the "15-15-15 minute rule" to ensure standardization.[12]
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[11]
-
Inoculate the dry surface of the MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth. Finally, rim the edge of the agar with the swab.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
-
Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to apply a 30 µg temocillin disk to the center of the inoculated plate.[13]
-
Press the disk down firmly to ensure complete, even contact with the agar surface. Do not move a disk once it has been placed.[13]
Part 4: Incubation and Measurement
-
Within 15 minutes of disk application, invert the plates and place them in an incubator set to 35 ± 1°C for 18 ± 2 hours in ambient air.
-
After incubation, measure the diameter of the zone of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using a ruler or calipers.[5] Reading should be done from the back of the plate against a dark, non-reflective background.
-
In cases of swarming Proteus spp., ignore the thin veil of swarming and measure the edge of the substantive growth. For isolates producing colonies within the inhibition zone, the culture should be checked for purity and the test repeated if necessary. If pure, the isolate should be considered resistant.
Workflow Visualization
The following diagram illustrates the critical steps and timelines for the temocillin disk diffusion protocol.
Caption: Standardized EUCAST workflow for temocillin disk diffusion testing.
Data Interpretation and Quality Control
Interpretive Breakpoints
Zone diameter interpretation must be performed using the current EUCAST clinical breakpoint tables. Breakpoints for temocillin are specific to Enterobacterales and are linked to dosing regimens and infection sites.
Table 1: EUCAST Zone Diameter Breakpoints for Temocillin (30 µg disk) against Enterobacterales
| Organism/Group | Susceptible (S) ≥ [mm] | Resistant (R) < [mm] | Notes / Comments |
| Enterobacterales | 12 | 12 | Breakpoints are for high exposure (e.g., 2g IV, 8-hourly) and primarily intended for complicated urinary tract infections. For temocillin, there is currently no intermediate (I) category defined by EUCAST; isolates are categorized as either S or R. |
Source: Based on EUCAST Breakpoint Tables. Laboratories must always consult the most current version of the EUCAST tables available at .
Quality Control: The Self-Validating System
Regular quality control testing is mandatory to ensure the accuracy of the entire testing system, from media and disks to operator performance.
-
QC Strains: The recommended EUCAST QC strains for temocillin are E. coli ATCC 25922 and E. coli ATCC 35218.[10] Studies suggest E. coli ATCC 35218 may be the preferred strain as its acceptable range is narrower and does not overlap with some clinical breakpoints.[10]
-
Frequency: QC testing should be performed daily when the test is in use. If results are consistently within range for 20-30 consecutive days, the frequency may be reduced to weekly.
-
Acceptable Ranges: The measured zone diameter for the QC strain must fall within the acceptable range published in the current EUCAST QC Tables.
Table 2: EUCAST Quality Control Ranges for Temocillin (30 µg disk)
| QC Strain | Acceptable Zone Diameter Range (mm) | Target (mm) |
| Escherichia coli ATCC 25922 | 12 - 25 | 19 |
| Escherichia coli ATCC 35218 | 19 - 28 | 24 |
Source: Based on EUCAST QC Tables. Laboratories must always consult the most current version of the EUCAST QC tables.
-
Corrective Action: If a QC result falls outside the acceptable range, the entire system must be investigated. No patient results should be reported until the source of the error is identified and resolved, and the QC strain performs within specifications.
Logical Framework for Troubleshooting
A self-validating system requires a logical approach to troubleshooting when QC fails.
Caption: Troubleshooting flowchart for out-of-range QC results.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Temocillin Sodium? Retrieved from [Link]
-
Microbiology Notes. (2025, June 21). Mueller-Hinton Agar: Principle, Composition, Preparation, and Uses. Retrieved from [Link]
-
Rodriguez-Villalobos, H., et al. (2015). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. European Journal of Clinical Microbiology & Infectious Diseases. Retrieved from [Link]
-
Moran, E., et al. (2022). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Temocillin. PubChem Compound Database. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Rodriguez-Villalobos, H., et al. (2015). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. PubMed. Retrieved from [Link]
-
De Geyter, D., et al. (2023). Impact of revised breakpoints on the categorization of susceptibility of Enterobacterales to temocillin. Oxford Academic. Retrieved from [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
GetEasyMedicalMicro. (2024, April 2). Preparation of Mueller Hinton Agar. YouTube. Retrieved from [Link]
-
National Institute for Communicable Diseases. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
Bio-Rad. (n.d.). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Microbe Online. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Scribd. (n.d.). Addendum Temocillin Breakpoints and AST 2020. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. Retrieved from [Link]
-
Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]
-
scacm.org. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING OVERVIEW. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. EUCAST. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors affecting the results of diffusion tests. Retrieved from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Korld. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
ResearchGate. (n.d.). Categorization of temocillin susceptibility using the disc diffusion method. Retrieved from [Link]
-
Fuchs, P. C., et al. (1985). Interpretive criteria for temocillin disk diffusion susceptibility testing. European Journal of Clinical Microbiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical breakpoints of temocillin currently in use in different countries where this antibiotic is available. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. journals.asm.org [journals.asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. McFarland standards - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. altuner.me [altuner.me]
- 10. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 11. dalynn.com [dalynn.com]
- 12. EUCAST: Public Consultations [eucast.org]
- 13. scribd.com [scribd.com]
- 14. szu.gov.cz [szu.gov.cz]
Application Notes & Protocols: The Strategic Use of Temocillin in Treating Infections Caused by ESBL-Producing Enterobacterales
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Reviving a Targeted Weapon Against Modern Resistance
The proliferation of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a significant threat to public health, rendering many cephalosporins ineffective and driving the overuse of carbapenems, which in turn selects for carbapenem-resistant organisms.[1] In this challenging landscape, there is a renewed interest in "older" antibiotics that possess unique attributes against modern multidrug-resistant (MDR) pathogens.[2] Temocillin, a 6-α-methoxy derivative of ticarcillin, is one such agent.[3] Its inherent stability against hydrolysis by most ESBL and AmpC β-lactamases makes it a potent, narrow-spectrum tool for antimicrobial stewardship programs.[1][4][5][6]
This document serves as a technical guide for the scientific community, providing a comprehensive overview of temocillin's pharmacology, mechanisms of action and resistance, detailed protocols for susceptibility testing, and a summary of the clinical evidence supporting its use as a carbapenem-sparing agent.
Pharmacological Profile and Mechanism of Action
Temocillin's efficacy is rooted in its unique chemical structure. It is a targeted-spectrum penicillin whose primary activity is focused on Enterobacterales.[3][4] It lacks clinically relevant activity against Gram-positive organisms, anaerobes, or non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa.[5][7][8]
Molecular Mechanism of Action
Like other β-lactams, temocillin's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[4] It covalently binds to essential penicillin-binding proteins (PBPs), primarily PBP3 in Escherichia coli, which are transpeptidases crucial for the final steps of peptidoglycan synthesis.[9] This inactivation disrupts cell wall integrity, leading to cell lysis and death.
The key feature of temocillin is the 6-α-methoxy group on its penicillin core.[3][8] This moiety provides steric hindrance, effectively shielding the β-lactam ring from hydrolysis by a wide array of β-lactamases, including the common TEM, SHV, and CTX-M type ESBLs, as well as AmpC enzymes.[1][6][10] This stability allows temocillin to reach its PBP targets even in the presence of enzymes that would degrade other penicillins and cephalosporins.
Caption: Key mechanisms of acquired resistance to temocillin in Enterobacterales.
Application Notes and Experimental Protocols
Accurate determination of temocillin susceptibility is paramount for its appropriate clinical use. The reference method is broth microdilution (BMD), with disk diffusion serving as a reliable alternative.
Protocol 1: Temocillin Susceptibility Testing by Broth Microdilution (BMD)
This protocol is based on CLSI and EUCAST standardized methodologies. The causality for using cation-adjusted Mueller-Hinton broth (CAMHB) is that divalent cations (Ca²⁺ and Mg²⁺) are crucial for the activity of many antibiotics and for maintaining the integrity of the bacterial outer membrane, ensuring accurate and reproducible MIC results.
Materials:
-
Temocillin analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates (ESBL-producing Enterobacterales)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or deionized water
-
Incubator (35°C ± 2°C, ambient air)
-
Quality control (QC) strain (e.g., E. coli ATCC 25922)
Procedure:
-
Prepare Temocillin Stock Solution: Accurately weigh temocillin powder and dissolve in a suitable solvent (refer to manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 mg/L).
-
Prepare Antibiotic Plates: Perform two-fold serial dilutions of the temocillin stock solution in CAMHB directly in the 96-well plates to achieve final concentrations typically ranging from 128 mg/L to 0.125 mg/L. Leave one well per isolate as a positive growth control (no antibiotic).
-
Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies from a non-selective agar plate (e.g., Blood Agar) incubated for 18-24 hours. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plates: Add the final bacterial inoculum to each well (including the growth control) of the prepared antibiotic plate. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of temocillin that completely inhibits visible bacterial growth. The growth control well must show distinct turbidity.
-
Quality Control: Concurrently test the QC strain. The resulting MIC must fall within the acceptable range specified by CLSI/EUCAST for the protocol to be considered valid.
Caption: Workflow for determining temocillin MIC via broth microdilution.
Interpretation of Susceptibility Results
Clinical breakpoints are essential for translating an MIC value into a clinical category (Susceptible, Intermediate, Resistant). Breakpoints for temocillin can vary by institution and governing body (e.g., EUCAST, BSAC). It is critical to use the breakpoints corresponding to the specific methodology and dosing regimen intended for clinical use.
Table 2: Example Clinical Breakpoints for Temocillin against Enterobacterales
| Organization | Infection Type | Dosing Regimen Assumed | Susceptible | Resistant | Reference |
|---|---|---|---|---|---|
| EUCAST (2020) | Complicated UTI | 2g IV q8h (High Exposure) | ≤ 16 mg/L¹ | > 16 mg/L | [11][12] |
| BSAC (Legacy) | Systemic | Standard | ≤ 8 mg/L | > 8 mg/L | [13][14] |
| BSAC (Legacy) | Uncomplicated UTI | Standard | ≤ 32 mg/L | > 32 mg/L | [13][14] |
¹Designated as "Susceptible, increased exposure". Applies to E. coli, Klebsiella spp. (except K. aerogenes), and P. mirabilis.
Clinical Evidence and Strategic Application
Temocillin's primary role is as a carbapenem-sparing agent for infections caused by ESBL-producing Enterobacterales. [12][15]Retrospective studies have demonstrated its effectiveness, particularly for urinary tract infections (UTIs) and associated bloodstream infections (BSIs).
Table 3: Summary of Selected Clinical Studies on Temocillin for ESBL-E Infections
| Infection Type(s) | Predominant Pathogen(s) | Key Finding(s) | Reference |
|---|---|---|---|
| UTI, BSI, Intra-abdominal, Respiratory | E. coli, K. pneumoniae | A review of 16 patients showed clinical resolution in 15 cases (93.8%). One failure was in a case of intra-abdominal sepsis with inadequate source control. | [12] |
| Non-urinary tract infections (LRTI, IAI) | K. pneumoniae, E. coli, E. cloacae | In a multicenter study of 128 episodes, temocillin was effective. The main risk factor for failure was the initial severity of the disease. | [7] |
| BSI (UTI and non-UTI origin) | E. coli, Klebsiella spp. | In 182 episodes, clinical failure was low (8%). No outcome difference was seen between 2g q12h and 2g q8h dosing for UTIs. | [8] |
| UTIs | ESBL-producing Enterobacterales | A matched case-control study found similar cure rates for temocillin (94%) and carbapenems (99%). | [16]|
The decision to use temocillin should be guided by species identification, local antimicrobial resistance patterns, infection severity, and definitive susceptibility results.
Caption: A simplified decision workflow for considering temocillin therapy.
Conclusion and Future Directions
Temocillin is a valuable, targeted-spectrum antibiotic for treating infections caused by ESBL-producing Enterobacterales. Its stability against common β-lactamases, favorable PK/PD profile, and narrow spectrum of activity make it an excellent tool for antimicrobial stewardship. The provided protocols for susceptibility testing are essential for guiding its effective use. While a large body of retrospective data supports its efficacy, especially in UTIs and BSIs, prospective, randomized controlled trials are still needed to firmly establish its role in more severe, deep-seated infections.
References
- Temocillin in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide - Benchchem.
- Temocillin: A Meropenem-Sparing Agent for Treating Infections Caused by ESBL-Producing Enterobacterales.
- Temocillin: A Narrative Review of Its Clinical Reappraisal - MDPI.
- Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed.
- Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide - Benchchem.
- Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections | Journal of Antimicrobial Chemotherapy | Oxford Academic.
- Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the tre
- Activity of temocillin and 15 other agents, including fosfomycin and colistin, against Enterobacteriaceae in Hong Kong - NIH.
- MIC distribution of temocillin for Enterobacteriaceae isolates with...
- Mechanism of temocillin resistance in the ECC through the TCS BaeSR....
- Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isol
- Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isol
- Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure - NIH.
- Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study | JAC-Antimicrobial Resistance | Oxford Academic.
- Temocillin Versus Carbapenems for Urinary Tract Infection Due to ESBL-producing Enterobacteriaceae | Clinical Research Trial Listing - CenterW
- Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed.
- Addendum Temocillin Breakpoints and AST 2020 | PDF | Sepsis | Microbiology - Scribd.
- Clinical efficacy of temocillin | Request PDF - ResearchG
- Clinical breakpoints of temocillin currently in use in different countries where this antibiotic is available - ResearchG
- Temocillin and meropenem to discriminate resistance mechanisms leading to decreased carbapenem susceptibility with focus on OXA-48 in Enterobacteriaceae - PubMed.
- Temocillin susceptibility in Enterobacterales with an ESBL/AmpC phenotype | Request PDF.
- Rapid detection of temocillin resistance in Enterobacterales - ResearchG
- Rapid detection of temocillin resistance in Enterobacterales - PMC - NIH.
- Temocillin disc diffusion susceptibility testing by EUCAST methodology - ResearchG
- EUCAST form for General Consultation Consultation on: Breakpoints for Temocillin D
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. imj.ie [imj.ie]
- 13. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity of temocillin and 15 other agents, including fosfomycin and colistin, against Enterobacteriaceae in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Temocillin as a Carbapenem-Sparing Agent for Resistant Infections: Application Notes and Protocols
Introduction: The Strategic Imperative for Carbapenem-Sparing Agents
The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria, has rendered carbapenems a last resort for many severe infections. However, the mounting use of these critical agents is a significant driver of carbapenem resistance, a scenario with dire clinical implications.[1] This has created an urgent need for effective "carbapenem-sparing" strategies that can successfully treat infections caused by multidrug-resistant organisms while preserving the efficacy of our ultimate therapeutic options. Temocillin, a 6-α-methoxy derivative of ticarcillin, has re-emerged as a valuable tool in this endeavor.[1] Its inherent stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, positions it as a targeted and effective alternative for specific and challenging clinical infections.[1][2]
This document provides a comprehensive guide for researchers, clinical microbiologists, and drug development professionals on the application of temocillin. It details the underlying scientific principles, practical laboratory protocols for susceptibility testing, and clinical considerations for its use as a carbapenem-sparing agent.
Mechanistic Insights: Why Temocillin Succeeds Where Others Fail
Temocillin's efficacy stems from its unique molecular structure. Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to cell lysis.[3] However, the critical distinction lies in the presence of a 6-α-methoxy group on its penicillin nucleus. This structural modification provides a steric shield, effectively blocking the hydrolytic activity of many common β-lactamases, such as ESBLs and AmpC enzymes, that readily inactivate other penicillins and cephalosporins.[4]
dot
Caption: Mechanism of Action: Temocillin vs. Typical Beta-Lactams.
Spectrum of Activity: A Targeted Approach
Temocillin exhibits a deliberately narrow spectrum of activity, a key feature for antimicrobial stewardship as it minimizes disruption to the patient's microbiome.[1] Its primary targets are members of the Enterobacterales order. It is crucial to note that temocillin is not active against Pseudomonas aeruginosa, Acinetobacter species, or Gram-positive organisms.[1][2]
| Target Organisms | General Susceptibility | Notes |
| Escherichia coli | Generally susceptible, including ESBL and AmpC producers. | A primary indication for temocillin. |
| Klebsiella pneumoniae | Generally susceptible, including ESBL and AmpC producers. | Some KPC-producing strains may show susceptibility, but this is variable.[4] |
| Proteus mirabilis | Generally susceptible. | |
| Enterobacter cloacae | Susceptibility can be variable, particularly in AmpC-overproducing strains. | |
| Serratia marcescens | Susceptibility can be variable. | |
| Citrobacter freundii | Susceptibility can be variable. |
Antimicrobial Susceptibility Testing (AST) Protocols
Accurate determination of temocillin susceptibility is paramount for its effective clinical use. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methodologies.[2]
Broth Microdilution MIC Determination
This method determines the minimum inhibitory concentration (MIC) of temocillin that prevents visible growth of a microorganism in a liquid broth medium.[5]
Protocol:
-
Preparation of Temocillin Stock Solution:
-
Aseptically prepare a stock solution of temocillin at a concentration of 1280 mg/L in sterile distilled water. The stability of temocillin in solution can be affected by temperature and pH, so fresh preparation is recommended.[6][7] For short-term storage, solutions may be kept at 4°C for up to 24 hours.[7]
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the temocillin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range of 0.25 to 128 mg/L in a volume of 50 µL per well.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35 ± 1°C for 18-20 hours in ambient air.[8]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of temocillin that completely inhibits visible growth.
-
Interpret the MIC values according to the latest EUCAST clinical breakpoint table.
-
dot
Caption: Broth Microdilution Workflow for Temocillin MIC.
Disk Diffusion Susceptibility Testing
The disk diffusion method is a widely used and practical approach for routine susceptibility testing.[2]
Protocol:
-
Media Preparation:
-
Use Mueller-Hinton agar (MHA) plates with a depth of 4.0 ± 0.5 mm.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application and Incubation:
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the zone diameter according to the latest EUCAST clinical breakpoint table.
-
Quality Control (QC)
Regular quality control is essential to ensure the accuracy and reproducibility of AST results.
| QC Strain | Acceptable MIC Range (mg/L) | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | 8 - 32 | 16 - 22 |
| Escherichia coli ATCC 35218 | 2 - 6 | 19 - 28 |
| Klebsiella pneumoniae ATCC 700603 | Varies by method | Varies by method |
Note: The use of E. coli ATCC 35218 and K. pneumoniae ATCC 700603 is recommended as they can provide more reliable QC for temocillin testing.[11]
Clinical Applications and Dosing Considerations
Temocillin is primarily indicated for urinary tract infections (UTIs), bloodstream infections (BSIs), and lower respiratory tract infections (LRTIs) caused by susceptible Enterobacterales.[12][13] Clinical success rates are generally high, particularly for UTIs.[12]
Dosing Regimens
Dosing should be adjusted based on the site of infection and the patient's renal function. EUCAST recommends an "increased exposure" dosing for many infections to ensure therapeutic success.[14]
| Creatinine Clearance (mL/min) | Recommended IV Dosing Regimen |
| >60 | 2g every 8 hours |
| 40 - 60 | 2g every 12 hours |
| 20 - 39 | 2g stat then 1g every 12 hours |
| <20 | 2g stat then 1g every 24 hours |
This table provides a general guideline; always consult local prescribing information and institutional protocols.[14][15][16][17]
Therapeutic Drug Monitoring (TDM)
In critically ill patients or those with unstable renal function, therapeutic drug monitoring of temocillin levels may be beneficial to optimize dosing and ensure target pharmacokinetic/pharmacodynamic (PK/PD) parameters are met.
Data Interpretation and Troubleshooting
-
Discrepant Results: If disk diffusion and MIC results are discordant, repeat the testing. If the discrepancy persists, consider sending the isolate to a reference laboratory.
-
Unexpected Resistance: The emergence of resistance to temocillin can occur, though it is currently uncommon. Mechanisms may include alterations in PBPs or the acquisition of carbapenemases that can hydrolyze temocillin (e.g., OXA-48-like enzymes).[18]
-
Poor Clinical Response: If a patient is not responding to temocillin despite in vitro susceptibility, consider factors such as the source of infection, the presence of an undrained abscess, or altered pharmacokinetics in the patient.
Conclusion: A Valuable Asset in the Fight Against Resistance
Temocillin represents a crucial tool in the carbapenem-sparing armamentarium. Its targeted spectrum, stability against common β-lactamases, and favorable clinical outcomes in appropriate patient populations make it an attractive option for treating infections caused by ESBL- and AmpC-producing Enterobacterales. By adhering to standardized susceptibility testing protocols and rational dosing guidelines, clinicians and researchers can effectively leverage temocillin to improve patient outcomes while preserving the efficacy of our last-line carbapenem antibiotics.
References
-
Antibiotic AWaRe Visualization. (n.d.). GitHub. Retrieved January 21, 2026, from [Link]
-
Szych, J., Pałucha, A., Gad, B., & Wójkowska-Mach, J. (2020). Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. European Journal of Clinical Microbiology & Infectious Diseases, 39(7), 1329–1335. [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved January 21, 2026, from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]
-
Patel, A., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. European Journal of Hospital Pharmacy, 29(e1), e113-e118. [Link]
-
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]
-
Jenson, K., & Papi, F. (2019). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. 2019 23rd International Conference Information Visualisation (IV), 208-213. [Link]
-
De Cristofaro, A., et al. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. Antibiotics, 11(4), 506. [Link]
-
Alexandre, K., et al. (2021). Comparative activity of the tested antibiotics against ESBL-positive and ESBL-negative Enterobacteriaceae isolates. Journal of Antimicrobial Chemotherapy, 76(Supplement_4), iv33-iv40. [Link]
-
Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying Out Pathways With Rgraphviz. R News, 5(1), 10-14. [Link]
-
NICD. (2022). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]
-
Information Visualisation for Antibiotic Detection Biochip Design and Testing. (2022). PSE Community.org. [Link]
-
De Rosa, F. G., et al. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. Medicina, 61(8), 1-17. [Link]
-
Wu, C. (2014). Antibiotics: Visualizing Design. Medium. [Link]
-
ILRI. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]
-
De Rosa, F. G., et al. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. [Link]
-
How i prepare stock and working solution of antibiotics for making antibiotic discs? (2021). ResearchGate. [Link]
-
Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying Out Pathways With Rgraphviz. The R Journal, 5(1), 10-14. [Link]
-
Schön, T., et al. (2018). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 24(9), 957-962. [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy i. (n.d.). e-OPAT. Retrieved January 21, 2026, from [Link]
-
Stewart, A., et al. (2021). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. JAC-Antimicrobial Resistance, 3(4), dlab174. [Link]
-
Stewart, A., et al. (2021). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. PMC. [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]
-
Clinical efficacy of temocillin. (2025). ResearchGate. [Link]
-
Deckers, C., et al. (2025). Multicenter interlaboratory study of routine systems for the susceptibility testing of temocillin using a challenge panel of multidrug-resistant strains. ResearchGate. [Link]
-
NHS Scotland. (2025). Temocillin. Right Decisions. [Link]
-
Rodriguez-Villalobos, H., et al. (2016). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. European Journal of Clinical Microbiology & Infectious Diseases, 35(5), 849-854. [Link]
-
Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1830-1831. [Link]
-
An interpretable machine learning approach to identify mechanism of action of antibiotics. (2022). Nature Communications, 13(1), 3477. [Link]
-
Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure. (2024). NIH. [Link]
-
CLSI. (n.d.). Resources. Clinical & Laboratory Standards Institute. Retrieved January 21, 2026, from [Link]
-
Bihin, B., et al. (2012). Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment. Annales Pharmaceutiques Françaises, 70(1), 43-49. [Link]
-
The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). PubMed Central. [Link]
-
FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. [Link]
-
ProtocolsAntibioticStockSolutions. (n.d.). Barrick Lab. Retrieved January 21, 2026, from [Link]
-
Activity of Temocillin against KPC-Producing Klebsiella pneumoniae and Escherichia coli. (2025). MDPI. [Link]
-
Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]
-
Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. (2022). Preprints.org. [Link]
-
IV Temocillin Dosing Guidance. (n.d.). NHSAAA Medicines. Retrieved January 21, 2026, from [Link]
-
Antibiotic-Visualization. (n.d.). Avery. Retrieved January 21, 2026, from [Link]
-
The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). ResearchGate. [Link]
-
CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. Retrieved January 21, 2026, from [Link]
-
Hi, can someone please send me the EUCAST guidelines for antimicrobial susceptibility testing for broth micro dilution method? (2016). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 21, 2026, from [Link]
Sources
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 3. Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resources | Clinical & Laboratory Standards Institute [clsi.org]
- 6. Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Temocillin: A Narrative Review of Its Clinical Reappraisal [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 16. Temocillin | Right Decisions [rightdecisions.scot.nhs.uk]
- 17. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing Temocillin Dosing Regimens in Preclinical Animal Infection Models
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for establishing effective temocillin dosing regimens in in vivo animal infection models. Temocillin, a 6-α-methoxy derivative of ticarcillin, is a valuable carbapenem-sparing antibiotic with a spectrum targeted against Enterobacterales, including many producers of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3] The successful preclinical evaluation of temocillin hinges on the rational design of dosing strategies based on pharmacokinetic/pharmacodynamic (PK/PD) principles. This guide moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that protocols are self-validating and grounded in established scientific evidence. We provide detailed, step-by-step protocols for foundational in vitro assays, pharmacokinetic characterization in murine models, and the execution of in vivo efficacy studies, complete with data analysis and interpretation.
Introduction: The Rationale for Temocillin in Preclinical Research
The rise of multidrug-resistant Gram-negative bacteria necessitates the strategic use of antibiotics to preserve the efficacy of last-resort agents like carbapenems. Temocillin has been "rediscovered" as a potent, narrow-spectrum agent stable against many common β-lactamases.[1][3] Its primary utility is against Enterobacterales, making it a key candidate for treating complicated urinary tract infections, bloodstream infections, and lower respiratory tract infections caused by these pathogens.[2][3]
Unlike broad-spectrum agents, temocillin has a minimal impact on the gut microbiota, a favorable characteristic in preventing opportunistic infections like Clostridioides difficile.[3] Before its potential can be fully realized in clinical settings, its efficacy must be rigorously demonstrated in preclinical animal models. These models are the critical bridge between in vitro activity and potential clinical success, allowing for the determination of dose-response relationships and the establishment of PK/PD targets that predict therapeutic outcomes.[4][5]
Core Principles: Pharmacokinetics and Pharmacodynamics of Temocillin
The efficacy of β-lactam antibiotics, including temocillin, is not primarily driven by the peak concentration achieved, but by the duration of exposure. The key PK/PD index that correlates with the bacteriological effect of temocillin is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT>MIC).[1][2][6][7]
Understanding this principle is fundamental to designing effective dosing regimens. A dose that is too low or administered too infrequently will result in a suboptimal %fT>MIC, potentially leading to treatment failure and the selection of resistant subpopulations.[8][9]
Key Pharmacokinetic Characteristics of Temocillin:
-
High Protein Binding: Temocillin exhibits high plasma protein binding, approximately 78-80% in mice and humans.[1][6][10] This is a critical parameter, as only the unbound fraction of the drug is microbiologically active. All PK/PD calculations must use the free drug concentration.
-
Renal Clearance: The drug is primarily eliminated by the kidneys.[1]
-
Prolonged Half-life: Compared to other penicillins, temocillin has a relatively long elimination half-life (around 5 hours in humans), which aids in achieving sustained exposures.[1]
Establishing PK/PD Targets in Animal Models
The neutropenic murine infection model is the gold standard for defining the PK/PD targets of antibiotics.[5][6] By rendering the animal immunocompromised (neutropenic), the observed antibacterial effect can be attributed solely to the activity of the drug, removing the confounding variable of the host's immune response. The most commonly used are the thigh and lung infection models.[2][6][11]
Recent studies have precisely defined the %fT>MIC targets for temocillin in these models, which vary by the site of infection and the desired level of activity (bacteriostasis vs. bactericidal effect).
| Infection Model | Bacterial Species | Bacteriostatic Effect (%fT>MIC) | 1-log Kill Effect (%fT>MIC) | Source(s) |
| Thigh Infection | E. coli | 65.2% | 85.4% | [6][12] |
| K. pneumoniae | 64.9% | 74.5% | [6][12] | |
| Lung Infection | E. coli | 27.8% | 42.1% | [6][12] |
| K. pneumoniae | 38.2% | 44.1% | [6][12] |
These data are crucial for several reasons:
-
They demonstrate that the required exposure for efficacy can differ significantly between infection sites, with lung infections requiring a lower %fT>MIC than deep-seated thigh infections.[2][6]
-
They provide concrete, quantifiable targets that researchers must aim to achieve when designing dosing regimens for their own in vivo studies.
Experimental Design: A Validating Workflow
A robust preclinical evaluation of temocillin follows a logical, multi-stage process. Each stage builds upon the last, ensuring that the final in vivo efficacy data is interpretable and reliable.
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Temocillin in Neutropenic Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models [frontiersin.org]
- 8. Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacodynamics of Temocillin in Neutropenic Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Temocillin for Bloodstream Infections Caused by Gram-negative Pathogens
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of a Targeted Antibiotic
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in modern healthcare, with bloodstream infections (BSIs) being a major cause of morbidity and mortality. In this landscape, there is a renewed interest in temocillin, a β-lactam antibiotic first introduced in the 1980s.[1] Temocillin, a 6-α-methoxy derivative of ticarcillin, possesses a unique combination of stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, and a targeted spectrum of activity.[1][2][3] This makes it a valuable carbapenem-sparing agent for treating infections caused by susceptible Enterobacterales.[1] These application notes provide a comprehensive guide to the preclinical and clinical research applications of temocillin, focusing on its use for Gram-negative BSIs.
Section 1: Mechanism of Action and Spectrum of Activity
Mechanism of Action
Temocillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4][6] This inactivation of PBPs leads to a weakened cell wall and subsequent cell lysis.[4][6] The key to temocillin's stability against many β-lactamases is its 6-α-methoxy group, which provides steric hindrance at the active site of these enzymes, preventing the hydrolysis of the β-lactam ring.[1]
Spectrum of Activity
Temocillin has a targeted spectrum of activity primarily against Enterobacterales.[1][7] It demonstrates good in vitro activity against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and other members of this family, including strains that produce ESBLs and AmpC β-lactamases.[1][5] It is also active against Haemophilus influenzae and Moraxella catarrhalis.[1] However, temocillin lacks clinically relevant activity against Pseudomonas aeruginosa, Acinetobacter baumannii, Gram-positive bacteria, and anaerobic bacteria.[1][2][7][8]
Section 2: In Vitro Susceptibility Testing Protocols
Accurate determination of temocillin's in vitro activity is crucial for both clinical diagnostics and research. Broth microdilution is the gold standard method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Temocillin analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™)
Procedure:
-
Prepare Temocillin Stock Solution: Prepare a stock solution of temocillin in a suitable solvent as per the manufacturer's instructions.
-
Serial Dilutions: Perform two-fold serial dilutions of temocillin in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.25 - 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the temocillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of temocillin that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently test a QC strain with a known temocillin MIC range to validate the experiment.
Causality and Self-Validation: The use of CAMHB is critical as its cation concentrations are standardized to ensure reproducible results. The inclusion of a QC strain with a known MIC range serves as a self-validating control, ensuring the accuracy of the prepared antibiotic dilutions and the overall experimental setup.
Data Interpretation: Clinical Breakpoints
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established clinical breakpoints for temocillin. It is important to note that temocillin is often categorized as "Susceptible, Increased Exposure" (I), indicating that a higher dosage is required for therapeutic success.[9][10]
| Organism Group | Susceptible, Increased Exposure (I) (mg/L) | Resistant (R) (mg/L) |
| Enterobacterales (for uncomplicated UTIs) | ≤ 16 | > 16 |
Data based on EUCAST Breakpoint Tables.[11]
dot
Caption: Workflow for Temocillin MIC Determination.
Section 3: In Vitro Pharmacodynamic Modeling - Time-Kill Assays
Principle: Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time. This is particularly important for understanding the pharmacodynamics of temocillin and optimizing dosing regimens.[12][13]
Protocol 3.1: Static Time-Kill Assay
Materials:
-
Bacterial isolate with a known temocillin MIC
-
CAMHB
-
Temocillin stock solution
-
Sterile culture tubes or flasks
-
Apparatus for serial dilution and plating (e.g., spiral plater or manual plating)
-
Agar plates (e.g., Mueller-Hinton Agar)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare tubes with CAMHB containing various concentrations of temocillin, typically at 0.5x, 1x, 2x, and 4x the MIC of the isolate. Include a growth control tube without any antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 35 ± 2°C with shaking.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each temocillin concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Causality and Self-Validation: The inclusion of a growth control is essential to ensure the bacteria are viable and growing under the experimental conditions. The time-zero (T0) plating validates the starting inoculum concentration. This rigorous quantification at multiple time points provides a dynamic view of the antibiotic's effect, which is more informative than a static MIC endpoint.[14][15]
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Temocillin Sodium used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temocillin - Wikipedia [en.wikipedia.org]
- 9. Temocillin | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 11. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 12. Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Temocillin. In vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of Temocillin Sodium Solutions
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation of temocillin sodium solutions for laboratory use. Adherence to these protocols is critical for ensuring the chemical stability, biological activity, and sterility of the solutions, which are foundational for generating accurate and reproducible experimental data.
Foundational Principles: Understanding this compound
Temocillin is a 6-α-methoxy-penicillin derivative, a structural modification that confers significant resistance to hydrolysis by a wide range of bacterial β-lactamase enzymes.[1] This property makes it a valuable agent for studying and combating infections caused by many Gram-negative bacteria, including those producing AmpC and extended-spectrum β-lactamases (ESBLs).[2] For laboratory applications, it is supplied as a lyophilized sodium salt, which requires careful reconstitution.
Key Physicochemical Properties:
-
Solubility: this compound is readily soluble in aqueous solutions. For most in vitro applications, sterile Water for Injection, physiological saline (0.9% sodium chloride), or buffered solutions are the preferred solvents.[3]
-
Stability: The integrity of the β-lactam ring is crucial for temocillin's antibacterial activity. The stability of temocillin in aqueous solution is highly dependent on pH and temperature.
-
pH: Solutions are most stable within a pH range of 6.0 to 7.0.[4][5] Using a buffer, such as 0.3% citrate buffer at pH 7, can enhance stability, especially for long-term storage or use in infusion models.[6][7]
-
Temperature: Degradation accelerates at higher temperatures. Reconstituted solutions should be used promptly or stored under controlled cold conditions to maintain potency.[4][5]
-
Core Protocols: Preparation of Temocillin Solutions
The following sections detail the step-by-step methodologies for preparing stock and working solutions of this compound for common research applications.
Protocol for High-Concentration Stock Solution (e.g., 10,000 mg/L)
A well-characterized, high-concentration stock solution is essential for accurate serial dilutions.
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile, pyrogen-free diluent (e.g., Water for Injection or 30 mM sodium phosphate buffer, pH 7.0)[6][7]
-
Sterile, volumetric glassware or calibrated pipettes
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile, 0.22 µm syringe filters
-
Sterile, polypropylene cryovials or microcentrifuge tubes for aliquoting
Methodology:
-
Potency Calculation: Accurately determine the mass of this compound powder required. It is crucial to account for the potency of the powder, which is provided by the manufacturer. Use the following formula:[8] Weight (mg) = [Desired Concentration (mg/L) × Volume (L)] / [Potency (µg/mg) / 1000 (µg/mg)]
-
Weighing: Aseptically weigh the calculated amount of this compound powder.
-
Dissolution: Add the powder to a sterile conical tube. Using a calibrated pipette, add approximately 80% of the final volume of the chosen sterile diluent. Vortex gently until the powder is completely dissolved.
-
Volume Adjustment: Carefully add the diluent to reach the final desired volume.
-
Sterile Filtration: To ensure the sterility of the stock solution, pass it through a 0.22 µm syringe filter into a new sterile container. This is a critical step to prevent microbial contamination of subsequent experiments.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile polypropylene tubes. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for long-term stability.[6][9] For shorter periods, storage at -20°C is acceptable.[9]
Sources
- 1. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. Temocillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. e-opat.com [e-opat.com]
- 7. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Temocillin Dosage for In Vitro Time-Kill Assays
Welcome to the technical support center for optimizing temocillin dosage in in vitro time-kill assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during these critical experiments. Our approach is rooted in scientific integrity, drawing from established protocols and field-proven insights to ensure the reliability and reproducibility of your results.
Introduction to Temocillin and Time-Kill Assays
Temocillin is a β-lactamase-resistant penicillin antibiotic with a narrow spectrum of activity primarily targeting Gram-negative bacteria, especially Enterobacterales.[1] Its stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a valuable agent in the face of rising antimicrobial resistance.
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It evaluates the rate and extent of bacterial killing over a specified time, providing crucial information on whether an agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[2][3] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2]
This guide will walk you through the essential steps of designing and executing a successful temocillin time-kill assay, with a focus on optimizing the dosage to generate meaningful and accurate data.
Core Principles: The "Why" Behind the "How"
Before delving into protocols, it's crucial to understand the foundational principles that govern the interaction between temocillin and bacteria in an in vitro setting.
Mechanism of Action
Temocillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4][5] This interference with the cross-linking of peptidoglycan chains weakens the cell wall, leading to cell lysis and death.[4][5]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during temocillin time-kill assays.
Q1: My time-kill assay shows minimal temocillin activity, even at concentrations above the MIC. What could be the issue?
A1: This is a frequent and often perplexing issue. Here are the most probable causes and how to troubleshoot them:
-
High Protein Binding: Temocillin is highly protein-bound (approximately 80-87%).[6] If your growth medium is supplemented with serum (e.g., fetal bovine serum) or albumin, a significant portion of the temocillin will be bound and rendered inactive. The free, unbound fraction is the only pharmacologically active component.
-
Troubleshooting:
-
Quantify the unbound fraction: If possible, measure the free concentration of temocillin in your specific medium.
-
Use protein-free medium: If your experimental design allows, conduct the assay in a protein-free medium like cation-adjusted Mueller-Hinton broth (CAMHB).
-
Account for binding: If serum is necessary, you will need to use significantly higher total temocillin concentrations to achieve the desired free concentration. Be aware that protein binding can be saturable and may vary between serum batches.[1][7]
-
-
-
Inoculum Effect: While studies suggest temocillin has a relatively low inoculum effect against Enterobacterales, a very high starting bacterial density can still potentially influence the outcome.[6]
-
Troubleshooting:
-
Standardize your inoculum: Strictly adhere to a standardized starting inoculum, typically around 5 x 10^5 CFU/mL, as recommended by CLSI and EUCAST guidelines.
-
Verify inoculum density: Always perform a plate count of your starting inoculum to confirm its concentration.
-
-
-
Incorrect MIC Value: The concentrations for your time-kill assay are based on the Minimum Inhibitory Concentration (MIC). An inaccurate MIC will lead to a misinterpretation of the time-kill results.
-
Troubleshooting:
-
Re-determine the MIC: Confirm the MIC of your bacterial isolate using a standardized method like broth microdilution according to EUCAST or CLSI guidelines.
-
Use a quality control strain: Always include a reference QC strain (e.g., Escherichia coli ATCC 25922) with a known temocillin MIC range to validate your MIC determination method.
-
-
Q2: I'm observing bacterial regrowth after an initial killing phase. What does this signify?
A2: Regrowth is a common phenomenon in time-kill assays and can be attributed to several factors:
-
Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant mutants. The antibiotic kills the susceptible majority, allowing the resistant minority to proliferate.
-
Antibiotic Degradation: While temocillin is stable, prolonged incubation at 37°C can lead to some degradation, reducing the effective concentration over the 24-hour period.
-
Adaptive Resistance: Bacteria may develop transient resistance mechanisms upon exposure to the antibiotic.
Q3: How do I select the appropriate concentration range of temocillin for my time-kill assay?
A3: The selection of temocillin concentrations is critical and should be based on the MIC of the test organism. A well-designed experiment will include a range of concentrations both below and above the MIC to fully characterize the dose-response relationship.
-
Recommended Range: A common approach is to test multiples of the MIC. For temocillin, a range including 0.5x, 1x, 2x, and 4x MIC is a good starting point.[8] Some studies have explored a much broader range, from 0 to 512 mg/L, to capture the full spectrum of activity.[9]
-
Rationale:
-
Sub-MIC concentrations (e.g., 0.25x, 0.5x MIC): These help to understand the effect of concentrations that might be present at the end of a dosing interval in a clinical setting.
-
MIC concentration (1x MIC): This is the benchmark for inhibitory activity.
-
Supra-MIC concentrations (e.g., 2x, 4x, 8x, 16x MIC): These are used to evaluate the extent and rate of bactericidal activity and to identify concentration-dependent killing.
-
Q4: Should I use a static or dynamic concentration model for my time-kill assay?
A4: The choice depends on your research question:
-
Static Concentration Time-Kill Assay: This is the most common method, where the antibiotic concentration is assumed to be constant throughout the experiment. It is simpler to perform and provides fundamental information about the antimicrobial's activity.
-
Dynamic (In Vitro Kinetic) Model: This model simulates the pharmacokinetic profile of the drug in vivo, with decreasing concentrations over time. This is more complex but provides a more clinically relevant assessment of the antibiotic's efficacy.
For initial characterization and optimization, a static concentration assay is usually sufficient.
Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and reliable data.
Protocol 1: Determination of Temocillin Minimum Inhibitory Concentration (MIC)
This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Temocillin powder of known potency
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test bacterial isolate
-
Quality control strain (e.g., E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Prepare Temocillin Stock Solution: Prepare a stock solution of temocillin in a suitable solvent as recommended by the manufacturer.
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Microdilution Plates:
-
Perform serial two-fold dilutions of the temocillin stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the sterility control).
-
Seal the plates and incubate aerobically at 35 ± 1°C for 18 ± 2 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of temocillin that completely inhibits visible growth of the organism.
-
Interpret the MIC based on current EUCAST clinical breakpoints.
-
Protocol 2: Temocillin Time-Kill Assay
Materials:
-
All materials from the MIC determination protocol
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Tryptic Soy Agar (TSA) plates
-
Vortex mixer
-
Colony counter
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Set Up Test Tubes:
-
Label sterile tubes for each temocillin concentration to be tested (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube (no antibiotic).
-
Dispense the appropriate volume of CAMHB into each tube.
-
-
Add Temocillin: Add the required volume of temocillin stock solution to each tube to achieve the final desired concentrations.
-
Inoculate: Add the prepared bacterial inoculum to each tube to reach the target starting density of ~5 x 10^5 CFU/mL.
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).
-
The 0-hour sample should be taken immediately after inoculation.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that yield between 30 and 300 colonies for statistical accuracy.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration.
-
Data Presentation and Visualization
Clear presentation of data is essential for accurate interpretation.
Quantitative Data Summary
Table 1: Recommended Temocillin Concentration Range for Time-Kill Assays Based on MIC
| Concentration (relative to MIC) | Rationale |
| 0x (Growth Control) | To ensure the viability and normal growth of the bacterial isolate. |
| 0.25x - 0.5x MIC | To assess the effect of sub-inhibitory concentrations. |
| 1x MIC | To confirm the inhibitory effect and observe the initial killing kinetics at the MIC. |
| 2x - 4x MIC | To evaluate the rate and extent of bactericidal activity at supra-MIC levels. |
| ≥8x MIC | To determine if there is a concentration-dependent enhancement of killing. |
Table 2: EUCAST Clinical Breakpoints for Temocillin against Enterobacterales
| Infection Type | MIC Breakpoint (mg/L) | Zone Diameter Breakpoint (mm) (30 µg disk) |
| Systemic Infections | S ≤ 8; R > 8 | Consult EUCAST guidelines for corresponding zone diameters. |
| Uncomplicated UTIs | S ≤ 32; R > 32 | Consult EUCAST guidelines for corresponding zone diameters. |
Note: Breakpoints are subject to change. Always refer to the latest EUCAST guidelines.
Experimental Workflow Diagrams
Caption: Workflow for a standard in vitro time-kill assay.
Caption: Troubleshooting logic for suboptimal temocillin activity.
References
-
PubChem. (n.d.). Temocillin. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Temocillin Sodium? Synapse. Retrieved from [Link]
-
Pokem, P. N., Matzneller, P., Vervaeke, S., Wittebole, X., Goeman, L., Coessens, M., ... & Wallemacq, P. (2022). Binding of temocillin to plasma proteins in vitro and in vivo: the importance of plasma protein levels in different populations and of co-medications. Journal of Antimicrobial Chemotherapy, 77(11), 3048–3056. Retrieved from [Link]
-
Rodriguez-Gomez, D., Gonzalez-Rico, C., & Rodriguez-Martinez, J. M. (2023). Temocillin: A Narrative Review of Its Clinical Reappraisal. Medicina, 59(2), 349. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Temocillin. Retrieved from [Link]
-
Patsnap. (2024, June 15). What is this compound used for? Synapse. Retrieved from [Link]
-
Wise, R., Andrews, J. M., & Hancox, J. (1982). Comparative in-vitro activity of temocillin (BRL 17421), a new penicillin. Journal of Antimicrobial Chemotherapy, 10(1), 1-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Temocillin time-kill assay over 24 h at concentrations ranging from 0 to 512 mg/L. Retrieved from [Link]
-
Wölfl-Glocksin, B., et al. (2024). Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Van den Abeele, A. M., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy, 68(11), 2673–2675. Retrieved from [Link]
-
Martinez-Beltran, J., Loza, E., Gomez-Alferez, A., Romero-Vivas, J., & Bouza, E. (1985). Temocillin. In vitro activity compared with other antibiotics. Drugs, 29 Suppl 5, 91–97. Retrieved from [Link]
-
CLSI. (2022). M26: Methods for Determining Bactericidal Activity of Antimicrobial Agents, 1st Edition. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Spiekermann, K., et al. (2004). Impact of plasma protein binding on antimicrobial activity using time–killing curves. Journal of Antimicrobial Chemotherapy, 54(4), 833-836. Retrieved from [Link]
-
Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3073-3078. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of plasma protein binding on antimicrobial activity using time-killing curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
Temocillin stability in different laboratory media and infusion solutions
Welcome to the Technical Support Center for temocillin stability. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of temocillin in various laboratory media and infusion solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
Introduction to Temocillin Stability
Temocillin is a 6-α-methoxy derivative of ticarcillin, a structural modification that confers remarkable resistance to hydrolysis by a wide array of β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This stability is a cornerstone of its clinical utility against many multidrug-resistant Gram-negative bacteria.[3] However, like all β-lactam antibiotics, temocillin is susceptible to chemical degradation in aqueous solutions, primarily through the hydrolysis of its β-lactam ring. Understanding the kinetics and contributing factors to this degradation is paramount for accurate in vitro testing and the preparation of stable formulations for therapeutic use.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of temocillin in solution?
A1: The stability of temocillin in aqueous solutions is primarily influenced by temperature, pH, and the composition of the diluent. Higher temperatures accelerate the rate of degradation. Temocillin exhibits good stability in mildly acidic or basic solutions, but degradation increases in more strongly acidic or alkaline conditions.[4] The choice of diluent is also critical; for instance, studies have shown that the use of a citrate buffer can help maintain a stable pH and improve stability.[5]
Q2: How long can I store temocillin solutions for infusion therapy?
A2: The storage stability of temocillin for infusion therapy depends on the temperature and the infusion solution.
-
Refrigerated Storage (2-8°C): Temocillin reconstituted in 0.3% citrate buffer at pH 7 in elastomeric infusion devices is stable for up to 14 days, with greater than 97% of the initial concentration remaining.[6] Similarly, solutions of temocillin (12 g/L) in 0.9% sodium chloride stored in polypropylene infusion bags or polyisoprene elastomeric pumps are stable for at least 72 hours at 4°C.[1][7] When frozen at -20°C for a month and then thawed, temocillin in 0.9% sodium chloride is stable for at least 14 days at 5±3°C.[8]
-
Room Temperature (25°C) and In-Use Temperatures (32°C): At 25°C and 32°C, temocillin (12 g/L) in 0.9% sodium chloride remains stable (≥90% of initial concentration) for at least 72 hours.[7][9] When stored in elastomeric devices, degradation is less than 9% after 24 hours at an in-use temperature of 32°C.[6]
Q3: Is temocillin stable in common infusion solutions like 0.9% sodium chloride and 5% dextrose?
A3: Yes, temocillin has demonstrated good stability in both 0.9% sodium chloride (normal saline) and 5% dextrose (D5W). After being frozen and thawed, temocillin at 20 mg/mL was stable for at least 14 days in 0.9% sodium chloride and at least 11 days in 5% dextrose when stored at 5±3°C.[8]
Q4: What is the stability of temocillin in microbiological media for susceptibility testing (e.g., Mueller-Hinton Broth)?
A4: While specific long-term stability studies of temocillin in microbiological media are not extensively published, established protocols for antimicrobial susceptibility testing (AST) provide implicit evidence of its short-term stability. Broth microdilution methods, considered a gold standard, involve preparing serial dilutions of temocillin in Cation-adjusted Mueller-Hinton Broth (CAMHB) followed by an incubation period of 18 ± 2 hours.[10][11] The accuracy and reproducibility of these tests rely on the antibiotic maintaining its potency throughout the incubation period. Therefore, it is understood that temocillin is sufficiently stable in CAMHB for the duration of standard susceptibility testing. For longer experiments, it is advisable to prepare fresh solutions.
Q5: Can I freeze temocillin stock solutions for later use in my experiments?
A5: Yes, it is a common and acceptable practice to prepare concentrated stock solutions of temocillin, aliquot them, and store them frozen. It is recommended to freeze and thaw stock solutions only once to avoid potential degradation from repeated temperature cycles.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Minimum Inhibitory Concentration (MIC) results. | Degradation of temocillin in stock or working solutions. | Prepare fresh stock solutions of temocillin. Ensure proper storage of stock solutions (aliquoted and frozen). Avoid repeated freeze-thaw cycles.[12] |
| Incorrect pH of the microbiological medium. | Verify that the pH of your Mueller-Hinton agar or broth is within the recommended range (typically 7.2-7.4) before use.[11] | |
| Inaccurate initial concentration of temocillin. | Ensure accurate weighing of the temocillin powder and precise dilution steps. Use calibrated equipment. | |
| Visible color change (yellowing) in temocillin infusion solutions. | Degradation of temocillin, often accelerated by higher temperatures. | A minor color change from light to dark yellow can occur without significant loss of potency, especially with prolonged storage.[7] However, a pronounced color change, particularly at elevated temperatures (e.g., 37°C), can indicate degradation.[7] It is best practice to use solutions that are freshly prepared or have been stored under validated conditions. |
| Precipitation observed in thawed temocillin solutions. | Potential for precipitation, although not commonly reported. | Visually inspect thawed solutions for any particulate matter. If precipitation is observed, the solution should be discarded. Studies have shown no precipitation in temocillin solutions after freeze-thaw cycles.[8] |
Data Summary: Temocillin Stability in Infusion Solutions
The following tables provide a consolidated overview of temocillin stability under various conditions, based on published studies.
Table 1: Stability of Temocillin in Solution at Various Temperatures
| Concentration | Diluent | Storage Container | Temperature | Duration | Remaining Concentration (%) | Reference(s) |
| 12 g/L | 0.9% NaCl | Polypropylene bags / Elastomeric pumps | 4°C | 72 hours | ≥90% | [7][9] |
| 12 g/L | 0.9% NaCl | Polypropylene bags / Elastomeric pumps | 25°C | 72 hours | ≥90% | [7][9] |
| 12 g/L | 0.9% NaCl | Polypropylene bags / Elastomeric pumps | 32°C | 72 hours | ≥90% | [7][9] |
| 12 g/L | 0.9% NaCl | Polypropylene bags / Elastomeric pumps | 37°C | 24 hours | ≥90% | [7][9] |
| 12 g/L | 0.9% NaCl | Polypropylene bags / Elastomeric pumps | 37°C | >24 hours | <90% | [7] |
| 2.17 - 25 g/L | 0.3% Citrate Buffer (pH 7) | Elastomeric devices | 2-8°C | 14 days | >97% | [6] |
| 2.17 - 25 g/L | 0.3% Citrate Buffer (pH 7) | Elastomeric devices | 32°C | 12 hours | ≥95% | [6] |
| 2.17 - 25 g/L | 0.3% Citrate Buffer (pH 7) | Elastomeric devices | 32°C | 24 hours | >91% | [6] |
| 20 mg/mL | 0.9% NaCl | Polyolefin bags (after freeze-thaw) | 5±3°C | 14 days | ≥95% | [8] |
| 20 mg/mL | 5% Dextrose | Polyolefin bags (after freeze-thaw) | 5±3°C | 11 days | ≥95% | [8] |
Experimental Protocols & Methodologies
Protocol for Assessing Temocillin Stability in Solution
This protocol outlines a general procedure for evaluating the chemical stability of temocillin in a given diluent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Temocillin powder (reference standard)
-
Chosen diluent (e.g., 0.9% NaCl, 5% Dextrose, Mueller-Hinton Broth)
-
Sterile, sealed containers (e.g., polypropylene vials, infusion bags)
-
Temperature-controlled chambers/incubators
-
Calibrated pipettes and volumetric flasks
-
Validated stability-indicating HPLC or UHPLC system
Procedure:
-
Solution Preparation:
-
Aseptically prepare a stock solution of temocillin to the desired concentration in the chosen diluent.
-
Verify the initial concentration (T=0) using a validated HPLC/UHPLC method.
-
Measure and record the initial pH of the solution.
-
-
Storage:
-
Aliquot the temocillin solution into the designated sterile containers.
-
Place the containers in temperature-controlled chambers set to the desired temperatures (e.g., 4°C, 25°C, 32°C, 37°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 12, 24, 48, 72 hours), withdraw samples from each storage condition.
-
If not analyzed immediately, samples should be stored at a temperature that minimizes further degradation (e.g., -80°C).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC/UHPLC method to determine the concentration of temocillin.
-
Monitor for the appearance of degradation products in the chromatograms.
-
Measure the pH of the solutions at each time point.
-
-
Data Evaluation:
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the intact drug from its degradation products.
Procedure:
-
Forced Degradation Studies:
-
Subject temocillin solutions to stress conditions to induce degradation. This typically includes exposure to:
-
Acidic conditions (e.g., 0.1 M HCl)
-
Basic conditions (e.g., 0.1 M NaOH)
-
Oxidative conditions (e.g., 3% H₂O₂)
-
Elevated temperature (e.g., 50°C)
-
-
These studies help to generate degradation products and ensure the analytical method can resolve them from the parent temocillin peak.[4]
-
-
Chromatographic Conditions:
-
A typical reversed-phase HPLC method for temocillin analysis might use a C18 column.[6]
-
The mobile phase often consists of a buffer (e.g., sodium phosphate at pH 7) and an organic modifier (e.g., a mixture of acetonitrile, methanol, and water).[6]
-
Detection is commonly performed using a photodiode array (PDA) detector to monitor the absorbance at a specific wavelength.
-
Visualizations
Temocillin Degradation Pathway
The primary degradation pathway for temocillin in aqueous solution is the hydrolysis of the β-lactam ring.
Caption: Factors influencing the hydrolysis of the temocillin β-lactam ring.
Experimental Workflow for Stability Testing
The following diagram illustrates the key steps in a typical temocillin stability study.
Caption: Workflow for conducting a temocillin stability assessment.
References
-
Bird, A. E., & Marshall, A. C. (1986). The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products. Journal of Pharmacy and Pharmacology, 38(10), 758–761. [Link]
-
Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 58(1), 5-16. [Link]
- McCabe, D. (2010). How to prepare Temocillin vials 1gram.
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. [Link]
-
Sime, F. B., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. European Journal of Hospital Pharmacy, 30(e1), e76-e81. [Link]
-
Lupia, T., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. Medicina, 60(2), 239. [Link]
-
Sime, F. B., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. e-OPAT. [Link]
-
Fernández-Rubio, B., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. Preprints.org. [Link]
-
Marshall, T. D., et al. (2022). Resurrecting Old β-Lactams: Potent Inhibitory Activity of Temocillin against Multidrug-Resistant Burkholderia Species Isolates from the United States. Antimicrobial Agents and Chemotherapy, 66(11), e00832-22. [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy, 68(12), 2936–2937. [Link]
-
Fernández-Rubio, B., et al. (2023). Stability of temocillin in outpatient parenteral antimicrobial therapy: is it a real option? Journal of Antimicrobial Chemotherapy, 78(10), 2451–2456. [Link]
-
De Winter, S., et al. (2022). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. JAC-Antimicrobial Resistance, 4(5), dlac099. [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. ResearchGate. [Link]
-
Knothe, H., & Dette, G. A. (1983). [Microbiological studies with the new penicillin BRL 17421 (temocillin)]. Arzneimittel-Forschung, 33(4), 564–568. [Link]
-
Hecq, J. D., et al. (2012). Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment. Annales Pharmaceutiques Francaises, 70(1), 38–44. [Link]
-
Sime, F. B., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. European Journal of Hospital Pharmacy. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temocillin: A Narrative Review of Its Clinical Reappraisal [mdpi.com]
- 4. The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-opat.com [e-opat.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of temocillin in outpatient parenteral antimicrobial therapy: is it a real option? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Technical Support Center: The Impact of pH on Temocillin Sodium Stability and Activity
Welcome to the technical support guide for temocillin sodium. This document is designed for researchers, scientists, and drug development professionals who are working with this unique β-lactam antibiotic. Understanding the profound impact of pH on the chemical stability and biological activity of temocillin is critical for obtaining reliable and reproducible experimental results, from basic research to advanced clinical applications. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and detailed protocols for your reference.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions, and why is it so important?
A1: The optimal pH for maximizing the chemical stability of this compound in aqueous solutions is in the neutral to slightly acidic range, typically pH 6.8 to 7.0 .[1] The core of temocillin's antibacterial activity lies in its β-lactam ring. This four-membered ring is highly strained and susceptible to hydrolysis, which opens the ring and renders the antibiotic inactive. The rate of this hydrolysis is significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis (pH < 5): Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This accelerates the cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis (pH > 8): Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring, leading to rapid degradation.[2]
Therefore, maintaining a pH around 7.0 minimizes both acid- and base-catalyzed hydrolysis, providing the greatest stability for the molecule in solution.[1]
Q2: How does the pH of the experimental medium affect the in vitro antibacterial activity of temocillin?
A2: The pH of the culture medium can influence temocillin's observed activity in two primary ways: by affecting the drug's stability over the course of the experiment and by altering the physiology of the target bacteria.
-
Stability During Assay: For prolonged experiments (e.g., 18-24 hour MIC assays), if the medium's pH is significantly acidic or alkaline, the temocillin concentration will decrease over time due to hydrolysis. This can lead to an overestimation of the Minimum Inhibitory Concentration (MIC). Using a well-buffered medium, such as MOPS-buffered Mueller-Hinton Broth, is crucial for maintaining a stable pH and drug concentration.
-
Bacterial Physiology: The pH of the environment can alter bacterial gene expression, membrane potential, and the activity of penicillin-binding proteins (PBPs), which are the targets of temocillin. Some studies have shown that the activity of β-lactam antibiotics can be enhanced in slightly acidic conditions against certain bacteria.[3] Conversely, the activity of bacterial β-lactamases, enzymes that degrade the antibiotic, can also be pH-dependent, with some showing reduced activity in more acidic environments.[4][5]
Q3: I reconstituted temocillin in Water for Injection (WFI) and the pH is slightly acidic. Is this a problem?
A3: Reconstituting this compound in unbuffered solutions like WFI or 0.9% sodium chloride can result in a slightly acidic pH. Studies have shown that the initial pH of a temocillin solution can be around 6.8 but may drift downwards over time.[6][7] For immediate use or short-term experiments, this is generally acceptable as it falls within a relatively stable range. However, for long-term storage or continuous infusion applications, this pH drift can lead to significant degradation. For such applications, reconstituting and diluting in a buffered solution, such as 0.3% citrate buffer at pH 7.0, is strongly recommended to ensure stability.[1][8][9]
Troubleshooting Guide
Issue 1: I'm observing inconsistent MIC values for temocillin against my quality control strain.
-
Potential Cause: pH drift in the testing medium during incubation.
-
Troubleshooting Steps:
-
Verify Medium pH: Before and after incubation, measure the pH of your susceptibility testing medium (e.g., Mueller-Hinton Broth). Significant changes can indicate poor buffering capacity.
-
Use Buffered Medium: Switch to a medium buffered with a non-metabolizable buffer like MOPS to ensure pH stability throughout the experiment.
-
Check Drug Preparation: Ensure your temocillin stock solution is freshly prepared in a recommended buffer and that the final pH of the medium is not altered by the addition of the drug solution.
-
Issue 2: My temocillin solution, which was clear upon preparation, has turned yellow after 24 hours at room temperature.
-
Potential Cause: Chemical degradation. A color change is a common physical indicator of antibiotic degradation.[10]
-
Troubleshooting Steps:
-
Review Storage Conditions: Temocillin solutions are significantly less stable at room temperature or higher.[6] One study showed that at 37°C, temocillin concentration dropped below 90% after 24 hours.[6][11] Solutions should be stored under refrigeration (2-8°C) whenever possible.[1][8]
-
Check the pH: Measure the pH of the discolored solution. If it has shifted to a more acidic or alkaline value, this indicates that hydrolysis has likely occurred.
-
Prepare Fresh Solutions: For all critical experiments, it is imperative to use freshly prepared temocillin solutions or solutions that have been stored under validated stable conditions (refrigerated and buffered).
-
Issue 3: I need to perform an experiment over 48 hours. How can I ensure my temocillin remains active?
-
Potential Cause: Inherent instability of temocillin in aqueous solution over extended periods, even at optimal pH.
-
Troubleshooting Steps:
-
Refrigerate and Buffer: Prepare the solution in a pH 7.0 buffer and store it at 2-8°C. Studies have demonstrated that temocillin is stable for extended periods under these conditions, with over 97% of the drug remaining after 14 days of refrigerated storage.[8][9]
-
Perform a Stability Study: If your experimental conditions are unique (e.g., specific complex media, elevated temperature), you must perform a preliminary stability study. Use a method like HPLC (see Protocol 2) to quantify the amount of active temocillin remaining at various time points under your exact experimental conditions.
-
Replenish the Drug: If stability is a significant issue, design your experiment to include periodic replenishment of the temocillin to maintain the desired concentration.
-
Technical Data Summary
The following table summarizes stability data for this compound under various conditions, compiled from referenced studies. This data highlights the critical roles of pH, temperature, and buffering.
| Concentration | Diluent/Buffer | Storage Temperature | Duration | Percent Remaining | Reference |
| 2.17 - 25 mg/mL | 0.3% Citrate Buffer (pH 7.0) | 2-8°C | 14 days | >97% | [8][9] |
| 2.17 - 25 mg/mL | 0.3% Citrate Buffer (pH 7.0) | 32°C | 12 hours | >95% | [1][8] |
| 2.17 - 25 mg/mL | 0.3% Citrate Buffer (pH 7.0) | 32°C | 24 hours | >91% | [8] |
| 12 g/L | 0.9% Sodium Chloride | 4°C, 25°C, 32°C | 72 hours | >90% | [6] |
| 12 g/L | 0.9% Sodium Chloride | 37°C | 24 hours | >90% | [6][11] |
| 12 g/L | 0.9% Sodium Chloride | 37°C | >24 hours | <90% | [6][11] |
| 20 mg/mL | 0.9% Sodium Chloride (frozen, thawed) | 5±3°C | 14 days | >95% | [10] |
Diagrams and Workflows
The Chemical Instability of the β-Lactam Ring
The diagram below illustrates the central mechanism of temocillin degradation. The integrity of the β-lactam ring is paramount for activity, and it is susceptible to cleavage under both acidic and alkaline conditions.
Caption: pH-dependent hydrolysis of the temocillin β-lactam ring.
Experimental Workflow: pH Stability Assessment
This workflow outlines the necessary steps to systematically evaluate the stability of temocillin at different pH values using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for conducting a pH-dependent stability study of temocillin.
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions
This protocol describes how to prepare a stable, buffered stock solution of temocillin for use in various assays.
-
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Trisodium citrate dihydrate
-
Water for Injection (WFI) or equivalent high-purity water
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
Sterile containers for storage
-
-
Procedure for 0.3% Citrate Buffer (pH 7.0):
-
Prepare a solution of 0.3% (w/v) trisodium citrate in WFI. For 100 mL, dissolve 0.3 g of trisodium citrate dihydrate in approximately 90 mL of WFI.
-
Separately, prepare a 0.3% (w/v) solution of citric acid.
-
Slowly add the citric acid solution to the sodium citrate solution while monitoring with a calibrated pH meter until the pH reaches exactly 7.0.
-
Add WFI to reach the final desired volume (e.g., 100 mL).
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.
-
Accurately weigh the required amount of this compound powder.
-
Aseptically reconstitute the temocillin powder with the sterile pH 7.0 citrate buffer to achieve the desired stock concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Store the final solution at 2-8°C.
-
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method to quantify temocillin, based on methods described in the literature.[8][12] This method must be validated in your laboratory.
-
Equipment and Reagents:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Sodium phosphate monobasic
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water
-
-
Chromatographic Conditions:
-
Mobile Phase A: 30 mM sodium phosphate buffer, adjusted to pH 7.0.[1][12]
-
Mobile Phase B: Acetonitrile/Methanol/Water (50:10:40 v/v/v).[12]
-
Gradient: A gradient elution may be necessary to separate degradation products from the parent peak. (e.g., Start with 95% A, 5% B, ramp to 100% B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm.[12]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare Standards: Create a calibration curve by dissolving temocillin reference standard in Mobile Phase A to known concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Prepare Samples: Take aliquots from your stability experiment at each time point. Dilute them with Mobile Phase A to fall within the range of your calibration curve.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the experimental samples.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of temocillin in each sample. Calculate the percentage of temocillin remaining relative to the T=0 sample: % Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
References
-
Stone, K. J., et al. (2018). The affect of pH and bacterial phenotypic state on antibiotic efficacy. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere. Available at: [Link]
-
Ohsuka, S., et al. (1995). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Sime, F. B., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. European Journal of Hospital Pharmacy. Available at: [Link]
-
Ohsuka, S., et al. (1995). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. PMC - NIH. Available at: [Link]
-
Fernández-Rubio, B., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. Available at: [Link]
-
Sime, F. B., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy i. e-OPAT. Available at: [Link]
-
Sime, F. B., et al. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. PubMed. Available at: [Link]
-
Sime, F. B., et al. (2022). P15 Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. PMC - NIH. Available at: [Link]
-
Klein, A.R., et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. NSF Public Access Repository. Available at: [Link]
-
Loeuille, G., et al. (2012). Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment. Annales Pharmaceutiques Françaises. Available at: [Link]
-
Fernández-Rubio, B., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. Preprints.org. Available at: [Link]
-
Fernández-Rubio, B., et al. (2022). Change in pH of temocillin solutions. ResearchGate. Available at: [Link]
Sources
- 1. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P15 Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. e-opat.com [e-opat.com]
Technical Support Center: Analysis of Temocillin Degradation Products by HPLC
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis of temocillin and its degradation products. It offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues.
Introduction to Temocillin Stability and Analysis
Temocillin is a β-lactamase-resistant penicillin antibiotic.[1] Its chemical structure, featuring a 6-α-methoxy group, provides stability against many β-lactamase enzymes.[2] However, like other β-lactam antibiotics, temocillin is susceptible to degradation under various conditions, primarily through hydrolysis of the β-lactam ring.[2][3] Understanding and accurately quantifying this degradation is critical for ensuring the safety and efficacy of temocillin-containing pharmaceutical products.
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[5] HPLC is the most common analytical technique for separating and quantifying the parent drug from its degradation products due to its high sensitivity and specificity.[6]
Frequently Asked Questions (FAQs)
Q1: Why do I see two peaks for my temocillin standard even before degradation?
A1: Temocillin exists as a pair of diastereoisomers (epimers) due to the chiral center at the α-position of the acyl side chain.[7] A well-resolved HPLC method will separate these two epimers, resulting in two distinct peaks. For quantification, the areas of both epimer peaks should be summed.[5]
Q2: What are the primary degradation products of temocillin?
A2: The primary degradation pathways for temocillin are hydrolysis of the β-lactam ring.
-
Acidic conditions (strong acid): Leads to the formation of methoxypenillic acid.[2]
-
Alkaline or enzymatic hydrolysis: Results in the formation of methoxypenicilloic acid and its C-5 epimer.[2]
Q3: My temocillin sample shows more than two degradation peaks. What could they be?
A3: While methoxypenillic and methoxypenicilloic acids are the major hydrolysis products, further degradation or side reactions can occur under stress conditions, leading to multiple degradation products. Forced degradation studies using 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ have shown the formation of three, four, and six degradation peaks, respectively, that are well-separated from the parent temocillin peaks.[5]
Q4: What is a suitable mobile phase pH for analyzing temocillin and its degradation products?
A4: The pH of the mobile phase is a critical parameter that affects the retention, selectivity, and peak shape of ionizable compounds like temocillin and its degradation products.[5][8] A mobile phase pH between 2 and 4 is often a good starting point for method development with beta-lactam antibiotics as it can help to stabilize retention.[9] However, for temocillin, a pH of 7 has been successfully used in a stability-indicating method.[10] It is crucial to operate within the pH stability range of your HPLC column, which is typically pH 2-8 for silica-based columns.[8]
Q5: How can I confirm the identity of the degradation peaks in my chromatogram?
A5: The most definitive way to identify degradation products is by using a mass spectrometer (MS) detector coupled to the HPLC (LC-MS).[11] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the eluting peaks, you can confirm their chemical structures.[12]
HPLC Troubleshooting Guide
This section addresses common chromatographic problems encountered during the analysis of temocillin and its degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue where the peak asymmetry factor is greater than 1, while peak fronting is less common and results in an asymmetry factor less than 1.[13]
-
Possible Causes of Peak Tailing:
-
Secondary Interactions: Polar interactions between the acidic degradation products and residual silanol groups on the silica-based column packing can cause peak tailing.[14]
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column frit or packing material.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of temocillin or its degradation products, it can lead to inconsistent ionization and peak tailing.[5]
-
Column Void: A void at the head of the column can cause peak distortion.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure a single ionic form.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.
-
Incorporate an Ion-Pairing Reagent: If tailing persists, consider adding a suitable ion-pairing reagent to the mobile phase.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.[3]
-
Check for Column Voids: If a void is suspected, the column may need to be replaced.
-
-
Possible Causes of Peak Fronting:
-
Sample Overload: Injecting too high a concentration of the sample can saturate the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the sample and re-inject.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Poor Resolution Between Peaks
Inadequate separation between temocillin epimers or between the parent drug and its degradation products can compromise accurate quantification.
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation.
-
Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the analytes.
-
Insufficient Column Efficiency: An old or poorly packed column will have a lower plate count, leading to broader peaks and reduced resolution.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Modify the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content generally increases retention and may improve the separation of early-eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of the analytes.
-
Try a Different Column: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Issue 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the peaks of interest.
-
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase.
-
Carryover from Previous Injections: Residual sample from a previous injection adsorbing to the injector needle or other parts of the system.[4]
-
Late Elution from a Previous Run: A strongly retained compound from a previous injection eluting in the current run.[4]
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. If they are, the source is likely the mobile phase or the system.
-
Prepare Fresh Mobile Phase: Use high-purity solvents and additives to prepare a fresh batch of mobile phase.
-
Clean the Injector: Implement a robust needle wash protocol.
-
Increase Run Time: Extend the run time of your analysis to ensure all components from the previous injection have eluted.
-
Experimental Protocols
Forced Degradation of Temocillin
To generate degradation products for analytical method development and validation, the following stress conditions can be applied. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
-
Acid Hydrolysis:
-
Dissolve temocillin in 0.1 M hydrochloric acid to a concentration of approximately 1 mg/mL.
-
Incubate the solution at 50°C for a specified time (e.g., 3 hours), monitoring the degradation periodically.
-
Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide before injection.
-
-
Base Hydrolysis:
-
Dissolve temocillin in 0.1 M sodium hydroxide to a concentration of approximately 1 mg/mL.
-
Incubate at room temperature, monitoring the degradation.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid before injection.
-
-
Oxidative Degradation:
-
Dissolve temocillin in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, monitoring the degradation.
-
Dilute with mobile phase before injection.
-
Stability-Indicating HPLC Method
The following method has been shown to be effective for the separation of temocillin from its degradation products.[10]
| Parameter | Condition |
| Column | Symmetry C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 5 g/L Disodium hydrogen phosphate dihydrate, pH 7 |
| Mobile Phase B | Acetonitrile/Methanol/Water (50:10:40, v/v/v) |
| Gradient | A suitable gradient program should be developed to ensure the elution and separation of all degradation products and the parent compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization for your specific instrumentation and samples.
Visualizations
Temocillin Degradation Pathway
Caption: A logical workflow for troubleshooting common HPLC issues.
References
-
Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. PubMed Central. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]
-
The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products. PubMed. [Link]
-
Validation of An HPLC Method for The Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
High-performance liquid chromatographic assay of temocillin and epimerisation of its diastereoisomers. Royal Society of Chemistry. [Link]
-
Analysis of Temocillin and Impurities by Reversed Phase Liquid Chromatography: Development and Validation of the Method. ResearchGate. [Link]
-
Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum. PubMed. [Link]
-
Temocillin. Wikipedia. [Link]
-
What is the mechanism of Temocillin Sodium? Patsnap Synapse. [Link]
-
Potential Pitfalls in Using HPLC and its Interpretation in Diagnosing HbS. Journal of Hematology Research. [Link]
-
How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]
-
Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by. CORE. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products. PubMed. [Link]
-
Fragmentation pathways proposed for the degradation under different CID... ResearchGate. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. [Link]
-
Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. PubMed. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science. [Link]
-
The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect. [Link]
-
Identification and characterization of acidic degradation products of Moxidectin drug substance including degradation pathways using LC, HRMS, and NMR. PubMed. [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]
-
Development and validation of a HPLC Assay for the Determination of Temocillin in Serum of Haemodialysis Patients. Université catholique de Louvain. [Link]
-
A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Aijiren. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. Agilent. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Chromatography. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ijper.org [ijper.org]
- 14. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Temocillin Susceptibility Testing
Welcome to the technical support resource for temocillin susceptibility testing. This guide is designed for researchers, clinical scientists, and drug development professionals who encounter variability in their results. As a narrow-spectrum penicillin stable against many β-lactamases, including AmpC and ESBLs, accurate temocillin susceptibility data is crucial.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
Question: I am observing significant variability in temocillin MIC values for the same isolate across different experiments. What are the likely causes?
Several factors can contribute to this variability. The key is to systematically evaluate your workflow, from media preparation to the characteristics of the isolate itself.
-
Methodological Discrepancies : Different testing methods are a primary source of variation. Automated systems like Vitek 2 and Phoenix have been reported to be inaccurate for temocillin, often yielding unreliable results.[4][5] The gold standard reference method is broth microdilution (BMD) performed according to ISO 20776-1 standards.[6]
-
Expert Recommendation : For reliable and reproducible MICs, adhere strictly to the reference broth microdilution method. If using gradient diffusion strips (e.g., Etest®), ensure meticulous adherence to the manufacturer's instructions and validate against BMD, as some studies show it can overestimate resistance.[7]
-
-
Inoculum Effect : A mild inoculum effect has been documented for temocillin, particularly with Klebsiella pneumoniae at higher bacterial concentrations.[6] An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum can produce falsely low results.
-
Expert Recommendation : Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final well concentration of 5 x 10⁵ CFU/mL. Verifying inoculum density via plating is a crucial step for self-validation.
-
-
Isolate-Specific Factors : The genetic makeup of your isolate is critical. Temocillin is stable against many ESBL and AmpC β-lactamases but is readily hydrolyzed by Class D (e.g., OXA-48-like) and Class B metallo-β-lactamases (MBLs) carbapenemases.[6][8][9] Co-production of these enzymes with other β-lactamases can lead to unexpectedly high MICs.
-
Expert Recommendation : If you observe high-level resistance, especially in isolates where it's not expected, perform molecular or phenotypic screening for carbapenemase genes, particularly blaOXA-48, blaNDM, blaVIM, and blaIMP.[6]
-
-
Media and Consumables : Lot-to-lot variability in cation-adjusted Mueller-Hinton Broth (CAMHB) can affect the activity of β-lactam antibiotics. Ensure your media is within its expiry date and stored correctly.
-
Expert Recommendation : Always run quality control (QC) strains with each new lot of media or batch of plates to ensure performance is within acceptable limits.
-
Below is a troubleshooting workflow to diagnose inconsistent MIC results.
Caption: Troubleshooting workflow for inconsistent temocillin MICs.
Issue 2: Problems with Disk Diffusion (DD) Testing
Question: My zone diameters for temocillin disk diffusion are inconsistent, or my QC strain is out of range. What should I do?
Disk diffusion is highly sensitive to technical variables. Inconsistency is almost always traced back to a deviation in protocol.
-
Incorrect QC Strain or Ranges : Using the correct QC strain and its corresponding acceptable ranges is fundamental. For temocillin, E. coli ATCC 35218 is often recommended over E. coli ATCC 25922.[1][2][10] This is because ATCC 35218 provides narrower, more reliable QC ranges that do not overlap with clinical breakpoints, reducing ambiguity in interpretation.[1][2][10]
-
Expert Recommendation : Preferentially use E. coli ATCC 35218 for QC. Always verify your acceptable ranges against the latest guidelines from the standardizing body you follow (e.g., EUCAST).
-
-
Agar Depth and Media Quality : The depth of the Mueller-Hinton Agar (MHA) is critical for antibiotic diffusion. The EUCAST standard is 4 ± 0.5 mm. Plates that are too shallow will overestimate susceptibility (larger zones), while plates that are too deep will underestimate it (smaller zones).
-
Expert Recommendation : Use a standardized volume of agar for the petri dish size to ensure a consistent depth of 4 mm. Check for visible signs of dehydration (wrinkling, cracking) before use.
-
-
Inoculum Standardization : As with MIC testing, the inoculum density is paramount. A lawn of bacteria that is too heavy will result in smaller zones, while a sparse lawn will produce larger zones.
-
Expert Recommendation : Prepare your inoculum in saline or broth to match a 0.5 McFarland standard. Apply the inoculum evenly to a dried MHA plate to create a confluent lawn.
-
-
Disk Storage and Application : Temocillin disks (typically 30 µg) must be stored in a desiccated, cool environment to maintain potency. Once applied to the agar, they should not be moved, as this will cause irregular zone formation.
-
Expert Recommendation : Ensure disks are at room temperature before opening the container to prevent condensation. Apply disks firmly to the agar surface, ensuring complete contact.
-
-
Incubation Conditions : Incubation time and temperature must be strictly followed (typically 35 ± 1°C for 18 ± 2 hours).[6] Deviations can alter bacterial growth rates and, consequently, zone sizes.
Data and QC Reference Tables
Table 1: EUCAST Quality Control Ranges for Temocillin
| QC Strain | Method | QC Parameter | Acceptable Range | Source(s) |
| Escherichia coli ATCC® 35218 | Disk Diffusion (30 µg) | Zone Diameter (mm) | 19 - 28 mm | [1][2][10] |
| Broth Microdilution | MIC (mg/L) | 2 - 6 mg/L | [1][2][10] | |
| Escherichia coli ATCC® 25922 | Disk Diffusion (30 µg) | Zone Diameter (mm) | 12 - 25 mm | [1][2][10] |
| Broth Microdilution | MIC (mg/L) | 3 - 24 mg/L | [1][2][10] |
Table 2: EUCAST Clinical Breakpoints for Temocillin against Enterobacterales
| Infection Type | Method | S ≤ (mg/L) | R > (mg/L) | Zone Diameter (mm) S ≥ | Zone Diameter (mm) R < | Source(s) |
| Systemic Infections | MIC | 8 | 8 | - | - | [11] |
| Uncomplicated UTIs | MIC | 16 | 16 | - | - | [8][11] |
| All | Disk Diffusion (30 µg) | - | - | 17 | 17 | [11][12] |
Note: Breakpoints are based on a high-exposure dosing regimen of 2g x 3 IV.[13] Susceptibility reporting may use "I" for "Susceptible at Increased Exposure" instead of "S".[14]
Key Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Temocillin MIC Determination
This protocol outlines the reference method for determining temocillin MICs, adhering to ISO 20776-1 principles.
-
Preparation of Temocillin Stock Solution :
-
Prepare a stock solution of temocillin powder of known potency in the appropriate solvent (e.g., 30 mM sodium phosphate buffer, pH 7) as recommended by the manufacturer.[15]
-
Create serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate (e.g., ranging from 0.25 to 128 mg/L).
-
-
Inoculum Preparation :
-
From a fresh (18-24 hour) non-selective agar plate, pick several morphologically identical colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation :
-
Add the standardized inoculum to each well of the microtiter plate containing the temocillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plates and incubate aerobically at 35 ± 1°C for 18 ± 2 hours.[6]
-
-
Reading and Interpretation :
-
The MIC is the lowest concentration of temocillin that completely inhibits visible growth of the organism.
-
Interpret the MIC value based on the appropriate clinical breakpoints (e.g., EUCAST).[6] Your QC strain MIC must be within the acceptable range for the results to be valid.
-
Caption: Standard workflow for temocillin broth microdilution (BMD).
Protocol 2: Disk Diffusion for Temocillin Susceptibility Testing
This protocol follows EUCAST methodology for disk diffusion.
-
Inoculum Preparation :
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the BMD protocol.
-
-
Plate Inoculation :
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate (4mm depth) three times, rotating the plate approximately 60 degrees between each application to ensure even, confluent growth.
-
Allow the plate surface to dry for 3-5 minutes before applying disks.
-
-
Disk Application and Incubation :
-
Aseptically apply a 30 µg temocillin disk to the center of the inoculated plate.
-
Press the disk gently to ensure complete contact with the agar.
-
Invert the plates and incubate aerobically at 35 ± 1°C for 18 ± 2 hours.[6]
-
-
Reading and Interpretation :
-
Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
Interpret the zone size according to the current EUCAST breakpoint tables.[6] The QC strain zone diameter must be within the acceptable range.
-
References
-
Rodriguez-Villalobos, H., et al. (2015). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. Acta Clinica Belgica, 70(1), 11-15. Available at: [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy, 68(11), 2688-2689. Available at: [Link]
-
Deckers, C., et al. (2023). Multicenter interlaboratory study of routine systems for the susceptibility testing of temocillin using a challenge panel of multidrug-resistant strains. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
-
Rodriguez-Villalobos, H., et al. (2014). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. ResearchGate. Available at: [Link]
-
Descy, J., et al. (n.d.). Temocillin susceptibility testing with Vitek2® system and E-test® Are these methods reliable to determine temocillin MIC? Poster Presentation. Available at: [Link]
-
Rodriguez-Villalobos, H., et al. (2014). Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline. Taylor & Francis Online. Available at: [Link]
-
EUCAST. (2020). Addendum Temocillin Breakpoints and AST. Scribd. Available at: [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. PubMed. Available at: [Link]
-
Fantin, B., et al. (2017). Pharmacokinetics and Pharmacodynamics of Temocillin. PubMed. Available at: [Link]
-
Van Landuyt, H. W., et al. (1982). In vitro activity of temocillin (BRL 17421), a novel beta-lactam antibiotic. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Temocillin Sodium?. Available at: [Link]
-
ResearchGate. (2025). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Available at: [Link]
-
Van Landuyt, H. W., et al. (1985). Comparative in Vitro Activity of Temocillin. PubMed. Available at: [Link]
-
Fuchs, P. C., et al. (1985). Interpretive criteria for temocillin disk diffusion susceptibility testing. PubMed. Available at: [Link]
-
Fuchs, P. C., et al. (1985). Interpretive criteria for temocillin disk diffusion susceptibility testing. Semantic Scholar. Available at: [Link]
-
Di Pilato, V., et al. (2022). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). MIC distribution of temocillin for Enterobacteriaceae isolates with characterized resistance mechanisms. Available at: [Link]
-
Woodford, N., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. PMC - NIH. Available at: [Link]
-
NHS Ayrshire & Arran. (n.d.). IV Temocillin Dosing Guidance. Available at: [Link]
-
De Luca, C., et al. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. PMC - PubMed Central. Available at: [Link]
-
Rayner, C., et al. (2021). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy. e-OPAT. Available at: [Link]
-
ResearchGate. (n.d.). MIC distribution for primary outcome: late clinical cure (n = 46). Available at: [Link]
-
Clinical & Laboratory Standards Institute (CLSI). (n.d.). Home Page. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. facm.ucl.ac.be [facm.ucl.ac.be]
- 8. Temocillin: A Narrative Review of Its Clinical Reappraisal [mdpi.com]
- 9. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 15. e-opat.com [e-opat.com]
Technical Support Center: Navigating Temocillin Stability in Long-Term Experiments
Welcome to the technical support center for temocillin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing temocillin in long-term in vitro experiments. As a 6-α-methoxy-penicillin derivative, temocillin offers unique stability against many β-lactamases, making it a valuable tool in combating multidrug-resistant Gram-negative bacteria.[1][2][3] However, like all β-lactam antibiotics, its efficacy in prolonged experimental setups is critically dependent on maintaining its structural integrity.[4][5]
This resource provides in-depth, evidence-based answers to common questions and troubleshooting guidance to help you ensure the reliability and reproducibility of your long-term experiments involving temocillin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to temocillin instability in solution?
The instability of temocillin, like other β-lactams, is primarily driven by the hydrolysis of the β-lactam ring.[4] This process is significantly influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. This is a critical consideration for experiments conducted at physiological temperatures (e.g., 37°C).[6][7]
-
pH: The pH of the solution plays a crucial role in the stability of β-lactam antibiotics.[5] For temocillin, a pH around 6-7 is generally associated with maximal stability.[8][9] Deviations from this optimal range can lead to increased degradation.
-
Storage Duration: The longer temocillin remains in solution, the greater the potential for degradation. This is especially pertinent for long-term experiments that span several days or weeks.[8][9]
-
Diluent Composition: The choice of solvent or culture medium can impact stability. For instance, temocillin has shown good stability in 0.9% sodium chloride and 5% dextrose solutions.[10] However, complex biological media may contain components that can affect stability.
Q2: How long can I expect my temocillin solution to remain stable under typical experimental conditions?
The stability of temocillin is highly dependent on the specific conditions of your experiment. Here's a summary of findings from various studies:
-
Refrigerated Storage (2-8°C): Temocillin reconstituted with 0.3% citrate buffer at pH 7 is stable for up to 14 days with greater than 97% of the initial concentration remaining.[8][9] When diluted in 0.9% sodium chloride or 5% dextrose and stored at 4°C, it remains stable for at least 11-14 days.[10]
-
Room Temperature (25°C): At 25°C, temocillin diluted in 0.9% sodium chloride maintains at least 90% of its initial concentration for 72 hours.[6][7][11] The official product information also states stability for 24 hours at 25°C in various common diluents.[12]
-
Physiological Temperature (32-37°C): At 32°C, temocillin in 0.9% sodium chloride is stable for at least 72 hours.[6][7][11] However, at 37°C, its concentration can drop below 90% after 24 hours.[6][7][11] One study showed that at 37°C, the recovery of both R and S isomers of temocillin exceeded 90% after 24 hours in an aqueous solution.[13]
Q3: What are the visible signs of temocillin degradation?
While chemical analysis is required for precise quantification, some physical changes may indicate degradation:
-
Color Change: An increase in the intensity of a yellow color in the solution has been observed in some stability studies, particularly at higher temperatures (37°C).[6][7] However, minor color changes may not always correlate with significant loss of potency.[10]
-
Precipitation: The formation of precipitates is a clear indicator of instability or incompatibility with the diluent.[10]
It is crucial to note that the absence of visible changes does not guarantee stability. Regular analytical verification of the temocillin concentration is recommended for long-term experiments.
Troubleshooting Guide
Problem: I'm observing a loss of antibacterial activity in my long-term culture, suggesting temocillin degradation.
This is a common challenge in prolonged in vitro studies. Here’s a systematic approach to troubleshoot this issue:
1. Verify Your Stock Solution Preparation and Storage:
-
Fresh is Best: Whenever possible, prepare fresh temocillin stock solutions for each experiment.
-
Proper Storage: If you must store stock solutions, aliquot and freeze them at -20°C or -80°C.[4][9] A product data sheet suggests that in solvent, temocillin is stable for 1 month at -20°C and 6 months at -80°C when stored under nitrogen and away from moisture.[14]
-
Reconstitution: Use sterile water for injection or a recommended buffer for reconstitution.[12][15] Ensure the powder is fully dissolved.
2. Optimize Your Experimental Conditions for Stability:
-
pH Control: If your experimental medium allows, consider buffering it to a pH of around 7 to enhance temocillin stability.[8][9] A 0.3% citrate buffer has been shown to be effective.[8][9]
-
Temperature Management: If your experimental design permits, consider conducting the experiment at a lower temperature to slow down degradation.[5][16]
3. Implement a Dosing Strategy to Counteract Degradation:
For experiments that must be conducted at 37°C over several days, the initial concentration of temocillin will likely decline. Consider the following strategies:
-
Periodic Replenishment: Based on the expected degradation rate, supplement your culture with fresh temocillin at regular intervals to maintain the desired concentration.
-
Continuous Infusion Model: For more sophisticated setups like hollow-fiber infection models, a continuous infusion of fresh temocillin can be employed to maintain a steady-state concentration.[17][18]
4. Quantify Temocillin Concentration:
To definitively determine if degradation is occurring, you must measure the concentration of active temocillin in your experimental system over time.
-
Analytical Methods: High-performance liquid chromatography (HPLC) is a common and reliable method for quantifying temocillin.[8][10][17] Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used.[11]
Experimental Protocols
Protocol 1: Preparation and Storage of Temocillin Stock Solutions
This protocol provides a standardized method for preparing and storing temocillin to maximize its stability for research use.
Materials:
-
Temocillin sodium salt powder
-
Sterile, pyrogen-free water for injection or 30 mM sodium phosphate buffer (pH 7.0)[8][9]
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (for aliquoting)
-
Calibrated balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of temocillin powder.
-
Reconstitution: Reconstitute the powder with the chosen sterile solvent to a high concentration (e.g., 10-50 mg/mL). The solubility in water is high, up to 250 mg/mL, though ultrasonic assistance may be needed at such high concentrations.[14]
-
Dissolution: Vortex thoroughly until the powder is completely dissolved.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.
-
Storage:
Protocol 2: Stability Assessment of Temocillin in Experimental Medium
This protocol outlines a method to determine the degradation rate of temocillin in your specific experimental medium and conditions.
Materials:
-
Prepared temocillin stock solution
-
Your specific experimental medium (e.g., cell culture medium, bacterial growth medium)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Sterile tubes or plates for sample incubation
-
HPLC system or access to an analytical chemistry facility
Procedure:
-
Spike the Medium: Add temocillin from your stock solution to your experimental medium to achieve the desired final concentration. Prepare a sufficient volume to collect samples at all time points.
-
Incubation: Place the temocillin-containing medium in the incubator under your standard experimental conditions (temperature, CO2, etc.).
-
Time-Course Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to halt any further degradation.
-
Quantification: Analyze the temocillin concentration in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the temocillin concentration versus time to determine the degradation kinetics and half-life in your specific experimental setup.
Data Presentation
Table 1: Summary of Temocillin Stability Data from Literature
| Concentration | Diluent | Storage Container | Temperature (°C) | Stability Results | Reference |
| 2.17 - 25 mg/mL | 0.3% Citrate Buffer (pH 7) | Elastomeric infusion devices | 2-8 | >97% remaining after 14 days | [8][9] |
| 2.17 - 25 mg/mL | 0.3% Citrate Buffer (pH 7) | Elastomeric infusion devices | 32 | >95% remaining for 12 hours; <9% degradation at 24 hours | [8][9] |
| 12 g/L | 0.9% Sodium Chloride | Polypropylene bags & Polyisoprene elastomeric pumps | 4 | ≥90% for 72 hours | [6][7][11] |
| 12 g/L | 0.9% Sodium Chloride | Polypropylene bags & Polyisoprene elastomeric pumps | 25 | ≥90% for 72 hours | [6][7][11] |
| 12 g/L | 0.9% Sodium Chloride | Polypropylene bags & Polyisoprene elastomeric pumps | 32 | ≥90% for 72 hours | [6][7][11] |
| 12 g/L | 0.9% Sodium Chloride | Polypropylene bags & Polyisoprene elastomeric pumps | 37 | Stable for 24 hours, then dropped below 90% | [6][7][11] |
| 20 mg/mL | 5% Dextrose | Polyolefin bags | 5 | Stable for at least 11 days (≥95% remaining) | [10] |
| 20 mg/mL | 0.9% Sodium Chloride | Polyolefin bags | 5 | Stable for at least 14 days (≥95% remaining) | [10] |
Visualizations
Caption: Hydrolytic degradation of temocillin.
Caption: Workflow for troubleshooting instability.
References
-
Sime, F. B., Wallis, S., Jamieson, C., Hills, T., Gilchrist, M., Santillo, M., & BSAC Drug Stability Testing Programme. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy i - e-OPAT. [Link]
-
Sime, F. B., Wallis, S., Jamieson, C., Hills, T., Gilchrist, M., & Santillo, M. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. European Journal of Hospital Pharmacy, 29(e1), e113–e118. [Link]
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., & López-López, L. E. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. [Link]
-
Carryn, S., Couwenbergh, N., & Tulkens, P. M. (2011). Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment. Annales Pharmaceutiques Francaises, 69(6), 337–342. [Link]
-
Wicha, S. G., Kees, M. G., Solms, A., & Kratzer, A. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00624-23. [Link]
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., de Alarcón, A., Luque-Márquez, R., & López-Cortes, L. E. (2023). Stability of temocillin in outpatient parenteral antimicrobial therapy: is it a real option?. The Journal of Antimicrobial Chemotherapy, 78(10), 2451–2456. [Link]
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., & López-López, L. E. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. Preprints.org. [Link]
-
Sime, F. B., Wallis, S., Jamieson, C., Hills, T., Gilchrist, M., & Santillo, M. (2022). P15 Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. JAC-Antimicrobial Resistance, 4(Supplement_1), dlac033. [Link]
-
Wicha, S. G., Shotwell, R., Gire, S., & van den Anker, J. (2024). Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections. Journal of Antimicrobial Chemotherapy, 79(7), 1735–1744. [Link]
-
Gobernado, M., & Canton, E. (1985). Comparative in Vitro Activity of Temocillin. Drugs, 29 Suppl 5, 24–31. [Link]
-
Rodríguez-Baño, J., & Pascual, A. (2023). Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics (Basel, Switzerland), 12(8), 1313. [Link]
-
Grev, A., Kuss, S., & Kuttler, C. (2020). Stability of β-lactam antibiotics in bacterial growth media. PloS one, 15(7), e0236198. [Link]
-
Livermore, D. M. (2009). Temocillin revived. Journal of Antimicrobial Chemotherapy, 63(2), 243–245. [Link]
-
Alexandre, A., & Fantin, B. (2016). Pharmacokinetics and Pharmacodynamics of Temocillin. ResearchGate. [Link]
-
Kahan, F. M., & Kropp, H. (2020). Stability of β-lactam antibiotics in bacterial growth media. PubMed Central. [Link]
-
Grev, A., Kuss, S., & Kuttler, C. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
-
Grev, A., Kuss, S., & Kuttler, C. (2020). (PDF) Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
-
McCabe, D. (2010). How to prepare Temocillin vials 1gram. [Link]
-
Laterre, P. F., Wittebole, X., & Van de Velde, S. (2015). Temocillin (6 g daily) in critically ill patients: continuous infusion versus three times daily administration. Journal of Antimicrobial Chemotherapy, 70(3), 891–898. [Link]
-
Jules, K., & Neu, H. C. (1982). In vitro activity of temocillin (BRL 17421), a novel beta-lactam antibiotic. Antimicrobial Agents and Chemotherapy, 22(3), 453–460. [Link]
-
Wikipedia. (n.d.). Temocillin. Wikipedia. [Link]
-
De Jongh, R., Hens, R., & Basma, V. (2008). Continuous versus intermittent infusion of temocillin in intensive care unit patients. Critical Care, 12(2), R46. [Link]
-
Rodríguez-Baño, J., & Pascual, A. (2023). Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. [Link]
-
Laterre, P. F., Wittebole, X., & Van de Velde, S. (2015). Temocillin (6 g daily) in critically ill patients: Continuous infusion versus three times daily administration. ResearchGate. [Link]
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., & López-López, L. E. (2022). 1 Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy ABSTRACT Objective: To evaluate the physical a. Preprints.org. [Link]
-
Rodriguez-Villalobos, H., Bogaerts, P., & Berhin, C. (2023). Temocillin disc diffusion susceptibility testing by EUCAST methodology. ResearchGate. [Link]
-
Stewart, N. K., Toth, M., & Vakulenko, S. B. (2018). Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase. Antimicrobial Agents and Chemotherapy, 62(12), e01633-18. [Link]
-
Rodríguez-Baño, J., & Pascual, A. (2023). Temocillin: A Narrative Review of Its Clinical Reappraisal. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. e-opat.com [e-opat.com]
- 9. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of temocillin in outpatient parenteral antimicrobial therapy: is it a real option? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temocillin - Wikipedia [en.wikipedia.org]
- 13. Continuous versus intermittent infusion of temocillin in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. services.nhslothian.scot [services.nhslothian.scot]
- 16. biorxiv.org [biorxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Temocillin Dosage in Experimental Models of Renal Impairment
Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth technical and troubleshooting information for accurately determining temocillin dosage adjustments in preclinical models of renal impairment. Our goal is to equip you with the expertise and validated protocols necessary to conduct robust and reproducible experiments, ensuring the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when designing and executing studies to investigate the impact of renal impairment on temocillin pharmacokinetics.
Q1: Why is it critical to adjust temocillin dosage in the context of renal impairment?
Temocillin is primarily eliminated from the body unchanged via the kidneys.[1] In the presence of renal impairment, the clearance of temocillin is significantly reduced, leading to a prolonged elimination half-life and an increased area under the concentration-time curve (AUC).[2][3][4] Failure to adjust the dosage can result in drug accumulation, potentially leading to adverse effects such as neurological toxicity, including convulsions.[1] Therefore, it is crucial to modify dosing regimens to maintain therapeutic efficacy while avoiding toxicity in subjects with compromised renal function.
Q2: Which experimental model of renal impairment is most suitable for my temocillin study?
The choice of model depends on the specific research question, desired timeline, and available resources. Here's a brief overview of commonly used models:
-
Chemically-Induced Models:
-
Adenine-Induced Chronic Kidney Disease (CKD): This model is established by feeding rats a diet containing adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation and fibrosis.[5][6] It is a non-invasive and reproducible method for inducing CKD.[3][5][6]
-
Gentamicin-Induced Acute Kidney Injury (AKI): This model involves the administration of the aminoglycoside antibiotic gentamicin, which is nephrotoxic and causes acute tubular necrosis.[7][8] It is a well-established model for studying AKI.[7][8]
-
-
Surgical Models:
Q3: How can I assess the level of renal impairment in my animal models?
The most common methods for assessing renal function in preclinical models include:
-
Biochemical Markers:
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): Elevated levels of sCr and BUN are indicative of reduced glomerular filtration rate (GFR).[13][14] These are standard, readily measurable markers of renal dysfunction.
-
Creatinine Clearance (CrCl): This is a more direct measure of GFR and can be calculated from serum creatinine, urine creatinine, and urine volume collected over a specific period (typically 24 hours) using metabolic cages.[15]
-
-
Histopathology: Examination of kidney tissue sections stained with Hematoxylin and Eosin (H&E) or other specialized stains allows for the direct visualization and scoring of renal damage, such as tubular necrosis, interstitial fibrosis, and glomerulosclerosis.[2][16][17]
Q4: What is the best method for measuring temocillin concentrations in biological samples from my animal models?
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold-standard for quantifying temocillin in plasma and urine due to its high sensitivity and specificity.[18][19][20] Validated HPLC-MS/MS methods can accurately measure both total and unbound (free) drug concentrations, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during your experiments.
In Vivo Model Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting/Validation Strategy |
| High variability in the degree of renal impairment between animals in the same group. | - Inconsistent dosing of the inducing agent (e.g., adenine, gentamicin).- Individual differences in animal susceptibility.- Variability in surgical technique (5/6 nephrectomy). | - Ensure precise and consistent administration of the inducing agent.- Use a sufficient number of animals per group to account for biological variability.- For surgical models, ensure the surgeon is highly experienced and the procedure is standardized.[21]- Stratify animals into subgroups based on the severity of renal impairment (e.g., mild, moderate, severe) based on baseline sCr/BUN levels before initiating the pharmacokinetic study. |
| Unexpectedly high mortality rates in the renal impairment groups. | - The dose of the inducing agent may be too high, leading to severe, acute toxicity.- Dehydration and malnutrition, particularly in the adenine-induced model where animals may have reduced food and water intake.- Post-surgical complications in the 5/6 nephrectomy model. | - Conduct a pilot study to determine the optimal dose of the inducing agent that achieves the desired level of renal impairment without excessive toxicity.[22]- Closely monitor animal welfare, including body weight, food and water consumption, and clinical signs of distress. Provide supportive care as needed (e.g., subcutaneous fluids, palatable diet).- For surgical models, ensure aseptic surgical techniques and appropriate post-operative care, including analgesia.[10] |
| Difficulty in collecting 24-hour urine samples using metabolic cages. | - Animals may be stressed in the metabolic cages, leading to altered urination patterns.- Fecal contamination of urine samples. | - Acclimatize animals to the metabolic cages for several days before the collection period.[15]- Ensure the design of the metabolic cage effectively separates feces from urine.- If 24-hour collection is not feasible, consider shorter collection periods and normalize creatinine clearance to body weight. |
Analytical Method Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting/Validation Strategy |
| Poor recovery of temocillin from plasma or urine samples during sample preparation. | - Inefficient protein precipitation.- Drug degradation during sample processing. | - Optimize the protein precipitation method. Methanol is commonly used for temocillin.[18][19]- Ensure samples are kept on ice during processing and stored at -80°C to minimize degradation. Temocillin is stable for at least 24 hours at 37°C and for longer periods at lower temperatures.[1][3][6][23] |
| Matrix effects (ion suppression or enhancement) in the HPLC-MS/MS analysis. | - Co-eluting endogenous compounds from the biological matrix that interfere with the ionization of temocillin. | - Optimize the chromatographic separation to separate temocillin from interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Evaluate different sample preparation techniques, such as solid-phase extraction (SPE), to achieve a cleaner sample extract. |
| Inconsistent results for unbound (free) temocillin concentrations. | - Incomplete separation of free drug from protein-bound drug during ultrafiltration.- Non-specific binding of the drug to the ultrafiltration device. | - Use ultrafiltration devices with an appropriate molecular weight cut-off (e.g., 30 kDa).[18]- Pre-condition the ultrafiltration device with a blank buffer to minimize non-specific binding.- Ensure the ultrafiltration is performed under controlled temperature and centrifugation conditions as specified in a validated protocol. |
Experimental Protocols
Protocol 1: Induction of Adenine-Induced Chronic Kidney Disease in Rats
This protocol describes a widely used method for inducing CKD in rats for pharmacokinetic studies.[5][6]
Materials:
-
Male Wistar rats (200-250 g)
-
Standard rat chow
-
Adenine powder
-
Metabolic cages for urine collection
-
Equipment for blood collection (e.g., tail vein, retro-orbital sinus)
-
Centrifuge
-
Serum and urine collection tubes
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the start of the experiment.
-
Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with the standard rat chow.
-
Induction of CKD: Feed the rats the adenine-containing diet ad libitum for 2 to 4 weeks. The duration can be adjusted to achieve the desired severity of renal impairment.[6] A control group should receive the standard chow without adenine.
-
Monitoring: Monitor the body weight and general health of the animals daily. Measure serum creatinine and BUN levels weekly to track the progression of renal impairment.
-
Pharmacokinetic Study: Once the desired level of renal impairment is achieved (e.g., a significant increase in sCr and BUN compared to the control group), the animals are ready for the temocillin pharmacokinetic study.
Protocol 2: Quantification of Temocillin in Rat Plasma and Urine by HPLC-MS/MS
This protocol provides a general framework for the analysis of temocillin. It is essential to validate the method in your laboratory for the specific matrix (rat plasma/urine).
Sample Preparation:
-
Plasma (Total Concentration):
-
Urine:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample with mobile phase A (see below) to bring the temocillin concentration within the calibration curve range. A 1:10 or 1:100 dilution is often a good starting point.
-
Transfer the diluted sample to an HPLC vial.
-
HPLC-MS/MS Conditions (Example):
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 or phenyl-hexyl column.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate temocillin from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
Data Analysis:
-
Construct a calibration curve using standards of known temocillin concentrations in the corresponding matrix (plasma or urine).
-
Quantify the temocillin concentration in the unknown samples by interpolating from the calibration curve.
Data Interpretation and Modeling
Pharmacokinetic Analysis
Non-compartmental analysis (NCA) is a straightforward method to determine key pharmacokinetic parameters from the concentration-time data.[24][25][26]
Table of Key Pharmacokinetic Parameters to Assess:
| Parameter | Description | Expected Change in Renal Impairment |
| AUC (Area Under the Curve) | Total drug exposure over time. | Increased |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Decreased |
| Vd (Volume of Distribution) | The apparent volume into which the drug distributes in the body. | Generally unchanged |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Increased |
PK/PD Modeling
For beta-lactam antibiotics like temocillin, the primary pharmacodynamic index associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). PK/PD modeling can be used to simulate different dosing regimens and predict the probability of target attainment in various stages of renal impairment.[7][27]
Physiologically based pharmacokinetic (PBPK) models are more complex but can provide a more mechanistic understanding of how renal impairment affects drug disposition and can be used to extrapolate findings from preclinical models to humans.[5][9][19][28][29][30]
Visualization of Experimental Workflow
Below is a diagram illustrating the typical workflow for a study investigating the impact of renal impairment on temocillin pharmacokinetics.
Caption: Experimental workflow for temocillin dosage adjustment studies in renal impairment models.
In Vitro Models: A Complementary Approach
In vitro models using human renal proximal tubule cells (hRPTCs) can provide valuable mechanistic insights into how temocillin is handled by the kidneys, complementing in vivo data.[15][31][32][33] These models can be used to study active transport processes (secretion and reabsorption) and to screen for potential drug-drug interactions at the transporter level.
References
-
Shuvy, M., & Nyska, A. (n.d.). Histopathology and apoptosis in an animal model of reversible renal injury. PubMed Central. Retrieved from [Link]
-
Fernández-Rubio, B., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. Preprints.org. Retrieved from [Link]
-
Valerio, L., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. Retrieved from [Link]
-
Ahmed, M., et al. (n.d.). Comparison of Non-compartmental Analysis Estimation and Population Pharmacokinetic Predictions of Exposure Changes as a Function of Renal Impairment. ASCPT. Retrieved from [Link]
-
Wang, C., et al. (2021). Physiologically-Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective. PubMed. Retrieved from [Link]
-
Sime, F. B., et al. (n.d.). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy. e-OPAT. Retrieved from [Link]
-
Nematbakhsh, M., et al. (2017). Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extract. NIH. Retrieved from [Link]
-
Fernández-Rubio, B., et al. (2022). 1 Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy ABSTRACT Objective: To evaluate the physical a. Preprints.org. Retrieved from [Link]
-
Khan, M. A., et al. (2015). Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl. PLOS ONE. Retrieved from [Link]
-
Ye, Z., et al. (2021). Physiologically Based Pharmacokinetic Modeling and Dose Adjustment of Teicoplanin in Pediatric Patients With Renal Impairment. PubMed. Retrieved from [Link]
-
Khalid, U., et al. (2019). Protective effect of ischaemic preconditioning on acute and chronic renal damage following ischaemia reperfusion injury: characterisation of fibrosis development after inflammation resolution. PubMed Central. Retrieved from [Link]
-
Caroff, N., et al. (2020). Population Pharmacokinetics of Temocillin Administered by Continuous Infusion in Patients with Septic Shock Associated with Intra-Abdominal Infection and Ascitic Fluid Effusion. PubMed Central. Retrieved from [Link]
-
Kim, D. Y., et al. (2024). Protocol to develop a proximal tubule-on-chip model based on hiPSC-derived kidney organoids for functional analysis of renal transporters. NIH. Retrieved from [Link]
-
Liu, B. C., & Zhuang, S. (2023). Animal Models of Kidney Disease: Challenges and Perspectives. PubMed Central. Retrieved from [Link]
-
De Almeida, A. C. C., et al. (2012). PK-PD Modeling of β-lactam Antibiotics: In Vitro or in Vivo Models?. PubMed. Retrieved from [Link]
-
Wang, C., et al. (2020). Physiologically-Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective. PubMed Central. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
FDA. (2020). Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. Retrieved from [Link]
-
Gabrielsson, J. (2012). Non-compartmental analysis. ResearchGate. Retrieved from [Link]
-
Ali, B. H., et al. (2014). Renal and Myocardial Histopathology and Morphometry in Rats with Adenine - Induced Chronic Renal Failure: Influence of Gum Acacia. Karger Publishers. Retrieved from [Link]
-
Gava, A. L., & Balarini, C. M. (2014). 5/6 Nephrectomy as an experimental model of chronic renal failure and adaptation to reduced nephron number. ResearchGate. Retrieved from [Link]
-
Cell4Pharma. (n.d.). Human Renal Proximal Tubule-on-a-Chip for Nephrotoxicity and Drug Interaction Studies. Retrieved from [Link]
-
Liu, X. (2021). Utilization of physiological based pharmacokinetic modeling to predict systemic exposure and guide dosing decisions for therapeutic Drug monitoring of Beta-Lactams in critically Ill patients. Digital Commons @ LIU. Retrieved from [Link]
-
Walsh Medical Media. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. Retrieved from [Link]
-
MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]
-
Jang, K.-J., et al. (2013). Human kidney proximal tubule-on-a-chip for drug transport and nephrotoxicity assessment. Semantic Scholar. Retrieved from [Link]
-
Emami Riedmaier, A., & Neuhoff, S. (2023). Application of Physiologically Based Pharmacokinetic Model to Delineate the Impact of Aging and Renal Impairment on Ceftazidime Clearance. MDPI. Retrieved from [Link]
-
Chen, Y.-Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. NIH. Retrieved from [Link]
-
Vormann, M. K., et al. (n.d.). Implementation of a human renal proximal tubule on a chip for nephrotoxicity and drug interaction studies. irf@fhnw. Retrieved from [Link]
-
Çelikus, M. S., & Turgut, A. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. Retrieved from [Link]
-
Zimmerman, D. L., et al. (2022). Comparison of the surgical resection and infarct 5/6 nephrectomy rat models of chronic kidney disease. American Physiological Society Journal. Retrieved from [Link]
-
Zhang, L., et al. (2019). An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research. PubMed Central. Retrieved from [Link]
-
Gubra. (n.d.). 5/6 nephrectomy rat model of CKD. Retrieved from [Link]
-
Tsuchiya, Y., et al. (2018). Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of mirogabalin. PubMed. Retrieved from [Link]
-
Randjelovic, P., et al. (2017). Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives. ResearchGate. Retrieved from [Link]
-
Al-Sallami, H., et al. (2023). Chronic kidney disease and physiologically based pharmacokinetic modeling: a critical review of existing models. PubMed. Retrieved from [Link]
-
Rostami-Hodjegan, A., & Tucker, G. T. (2011). Modeling and predicting drug pharmacokinetics in patients with renal impairment. Research Explorer The University of Manchester. Retrieved from [Link]
-
Randjelovic, P., et al. (2017). Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives. PubMed Central. Retrieved from [Link]
-
Bishop, E. J., & Ruckstuhl, A. R. (2020). Cochleotoxicity and acute kidney injury secondary to parenteral gentamicin administration in a dog. PubMed Central. Retrieved from [Link]
-
Yang, Q., et al. (2023). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. PubMed Central. Retrieved from [Link]
-
Gijsen, M., et al. (2015). Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum. PubMed. Retrieved from [Link]
-
Diwan, V., et al. (2013). Adenine-induced chronic kidney and cardiovascular damage in rats. ResearchGate. Retrieved from [Link]
-
Sari, D. C. R., et al. (2020). Gentamicin Nephrotoxicity in Animal Model: Study of Kidney Histopathology and Physiological Functions. ResearchGate. Retrieved from [Link]
-
Al-Rasheed, N. M., et al. (2023). Adenine model of chronic renal failure in rats to determine whether MCC950, an NLRP3 inflammasome inhibitor, is a renopreventive. springermedizin.de. Retrieved from [Link]
-
Lee, J.-Y., et al. (2019). Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct. NIH. Retrieved from [Link]
-
Li, M., et al. (2022). Physiologically based pharmacokinetic modeling of daptomycin dose optimization in pediatric patients with renal impairment. Frontiers. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Adenine-Induced Chronic Kidney Disease (CKD) Model. Retrieved from [Link]
-
Diwan, V., et al. (2017). Adenine-induced chronic kidney disease in rats: Models of kidney diseases. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ascpt.org [ascpt.org]
- 5. Physiologically-Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-opat.com [e-opat.com]
- 7. PK-PD modeling of β-lactam antibiotics: in vitro or in vivo models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. Physiologically Based Pharmacokinetic Modeling and Dose Adjustment of Teicoplanin in Pediatric Patients With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of ischaemic preconditioning on acute and chronic renal damage following ischaemia reperfusion injury: characterisation of fibrosis development after inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Temocillin Administered by Continuous Infusion in Patients with Septic Shock Associated with Intra-Abdominal Infection and Ascitic Fluid Effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cell4pharma.com [cell4pharma.com]
- 16. Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Chronic kidney disease and physiologically based pharmacokinetic modeling: a critical review of existing models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. preprints.org [preprints.org]
- 24. researchgate.net [researchgate.net]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
- 26. mathworks.com [mathworks.com]
- 27. "Utilization of physiological based pharmacokinetic modeling to predict" by Hui Wei [digitalcommons.liu.edu]
- 28. Physiologically‐Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. research.manchester.ac.uk [research.manchester.ac.uk]
- 31. Protocol to develop a proximal tubule-on-chip model based on hiPSC-derived kidney organoids for functional analysis of renal transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
- 33. Implementation of a human renal proximal tubule on a chip for nephrotoxicity and drug interaction studies [irf.fhnw.ch]
Strategies to minimize temocillin degradation at physiological temperatures
A Technical Support Center for Drug Development Professionals, Scientists, and Researchers
Welcome to the Technical Support Center for temocillin stability. As researchers and drug development professionals, ensuring the integrity of your therapeutic agents during experimentation is paramount. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you minimize temocillin degradation at physiological temperatures. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
Understanding Temocillin and its Stability Profile
Temocillin is a β-lactam antibiotic distinguished by a 6-α-methoxy substitution on its penicillin nucleus. This structural feature provides remarkable stability against a wide array of β-lactamase enzymes, making it a valuable agent against many resistant Gram-negative bacteria.[1] However, like all β-lactam antibiotics, temocillin is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring.[2][3] This process is significantly influenced by environmental factors such as temperature and pH.
At physiological temperatures (approximately 37°C), the rate of this hydrolytic degradation can become a critical factor in experimental design and data interpretation. Studies have shown that temocillin solutions can maintain chemical stability, defined as retaining at least 90% of the initial concentration, for at least 24 hours at 37°C.[1][4][5][6] However, achieving and maintaining this stability requires careful control of experimental conditions.
Troubleshooting Guide: Minimizing Temocillin Degradation
This section addresses common issues encountered during experiments with temocillin and provides step-by-step guidance to mitigate degradation.
Issue 1: Rapid Loss of Temocillin Potency in Solution
You observe a significant decrease in the expected biological activity or a rapid decline in the parent compound concentration in your HPLC analysis, even within a 24-hour window at 37°C.
Potential Causes and Solutions:
-
Suboptimal pH of the Solution: The stability of β-lactam antibiotics is highly pH-dependent.[2] For temocillin, a neutral pH is crucial for maintaining stability.
-
Inappropriate Solvent: The choice of solvent can impact temocillin stability.
-
Recommendation: For most in vitro experiments, reconstituting temocillin in a suitable buffer is preferable to using unbuffered water or saline.[8]
-
-
Extended Incubation at Physiological Temperature: While stable for at least 24 hours, prolonged incubation at 37°C will inevitably lead to degradation.[1][4][5][6]
-
Recommendation: Plan your experiments to minimize the time temocillin solutions are held at 37°C. Prepare fresh solutions for longer experiments or consider time-course studies to account for any potential degradation.
-
Experimental Protocol: Preparation of a Stabilized Temocillin Solution
This protocol outlines the preparation of a temocillin solution using a citrate buffer to enhance stability for in vitro assays.
Materials:
-
Temocillin powder
-
Trisodium citrate dihydrate
-
Citric acid anhydrous
-
Sterile, purified water (e.g., water for injection or HPLC-grade water)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare the 0.3% Citrate Buffer (pH 7):
-
Dissolve the appropriate amounts of trisodium citrate dihydrate and citric acid anhydrous in sterile, purified water to achieve a final concentration of 0.3% (w/v).
-
Adjust the pH of the buffer to 7.0 using a calibrated pH meter and dropwise addition of a suitable acid (e.g., citric acid solution) or base (e.g., sodium hydroxide solution) as needed.
-
Sterile-filter the buffer through a 0.22 µm filter into a sterile container.
-
-
Reconstitute Temocillin:
-
Aseptically weigh the required amount of temocillin powder.
-
Dissolve the powder in the prepared 0.3% citrate buffer (pH 7) to the desired final concentration.
-
Gently swirl to ensure complete dissolution. Avoid vigorous shaking, which can introduce shear stress.
-
-
Final Preparation:
-
If required for your experiment, sterile-filter the final temocillin solution through a fresh 0.22 µm filter.
-
Use the solution immediately or store under validated conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of temocillin?
Under forced degradation conditions, the major degradation products of temocillin have been identified. In acidic conditions, the primary product is methoxypenillic acid, while alkaline or enzymatic hydrolysis leads to the formation of methoxypenicilloic acid and its C-5 epimer.[9] Under physiological conditions, the hydrolytic pathway leading to the formation of penicilloic acid derivatives is the most probable route of degradation.
Q2: Can I freeze temocillin solutions for long-term storage?
Yes, studies have shown that temocillin solutions in 5% dextrose or 0.9% sodium chloride can be frozen at -20°C for at least one month, thawed, and remain stable for over 10 days when stored at 5 ± 3°C.[10][11] This indicates that freeze-thaw cycles do not appear to significantly impact temocillin stability. However, it is always recommended to validate the stability of your specific solution after a freeze-thaw cycle for your experimental conditions.
Q3: How can I monitor temocillin degradation in my experiment?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to quantify the concentration of intact temocillin and detect the emergence of degradation products.
Protocol: Stability-Indicating HPLC Method for Temocillin
This protocol provides a general framework for an HPLC method to assess temocillin stability. Method optimization may be required for your specific equipment and experimental setup.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 30 mM sodium phosphate buffer solution at pH 7[7] |
| Mobile Phase B | Acetonitrile/Methanol/Water (50/10/40, v/v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm[12] |
| Column Temperature | 30°C[12] |
| Injection Volume | 10-20 µL |
| Gradient | A gradient elution may be necessary to separate temocillin from its degradation products. A typical starting point could be 95% Mobile Phase A, with a linear gradient to increase the proportion of Mobile Phase B over time. |
Procedure:
-
Sample Preparation: At each time point of your stability study, withdraw an aliquot of your temocillin solution. Dilute the sample with Mobile Phase A to a concentration within the linear range of your calibration curve.
-
Calibration Curve: Prepare a series of temocillin standards of known concentrations in Mobile Phase A. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject your prepared samples onto the HPLC system.
-
Data Interpretation: Quantify the temocillin concentration in your samples by comparing the peak area of the intact drug to the calibration curve. The appearance of new peaks with different retention times indicates the formation of degradation products.
Q4: Does the container I use for my experiments matter?
While less critical for short-term laboratory experiments compared to long-term storage for pharmaceutical products, the choice of container can potentially influence stability. For aqueous solutions, using sterile polypropylene or glass containers is generally recommended. Studies on temocillin for outpatient therapy have evaluated its stability in polypropylene infusion bags and polyisoprene elastomeric pumps.[4][5][6]
Visualizing Temocillin Degradation and Stability Workflows
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of temocillin and a typical experimental workflow for assessing its stability.
Caption: Primary hydrolytic degradation pathway of temocillin.
Caption: Experimental workflow for assessing temocillin stability.
References
-
Rolin, C., Hecq, J. D., & Tulkens, P. M. (2011). Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment. Annales Pharmaceutiques Françaises, 69(6), 296-301. [Link]
-
Rolin, C., Hecq, J. D., & Tulkens, P. M. (2012). Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5±3°C after freeze-thaw treatment. ResearchGate. [Link]
-
Sime, F. B., Roberts, J. A., & Parker, S. L. (2021). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. e-OPAT. [Link]
-
Sime, F. B., Roberts, J. A., & Parker, S. L. (2022). Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document. European Journal of Hospital Pharmacy, 29(e1), e76-e81. [Link]
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., López-Cortés, L. E., & Luque-Márquez, R. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. Preprints.org. [Link]
-
Fernández-Rubio, B., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. Preprints.org. [Link]
-
Fernández-Rubio, B., Herrera-Hidalgo, L., Gil-Navarro, M. V., López-Cortés, L. E., & Luque-Márquez, R. (2023). Stability of temocillin in outpatient parenteral antimicrobial therapy: is it a real option?. Journal of Antimicrobial Chemotherapy, 78(10), 2451–2456. [Link]
-
Fernández-Rubio, B., et al. (2021). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. [Link]
-
D'Hondt, M., et al. (2014). Analysis of Temocillin and Impurities by Reversed Phase Liquid Chromatography: Development and Validation of the Method. ResearchGate. [Link]
-
D'Hondt, M., et al. (2019). Degradation profile of temocillin under basic condition (0.1 M NaOH)[10]. ResearchGate. [Link]
-
Klovins, A., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 16(7), e0254027. [Link]
-
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00574-23. [Link]
-
Bastos, A. C. M., et al. (2014). Development and validation of a HPLC Assay for the Determination of Temocillin in Serum of Haemodialysis Patients. Université catholique de Louvain. [Link]
-
Bastos, A. C. M., et al. (2015). Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum. Clinical Biochemistry, 48(10-11), 704–709. [Link]
-
Deshpande, A. D., et al. (2014). Degradation of beta-lactam antibiotics. ResearchGate. [Link]
-
Deshpande, A. D., et al. (2014). Degradation of β-lactam antibiotics. Semantic Scholar. [Link]
-
Deshpande, A. D., et al. (2014). Degradation of β-lactam antibiotics. ResearchGate. [Link]
-
Onal, A. (2017). Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. Gazi University Journal of Science, 30(4), 1-11. [Link]
-
G. Burton, C. R. Dobson, & J. R. Everett. (1986). The degradation of temocillin, a 6 alpha-methoxypenicillin, and identification of the major degradation products. Journal of Pharmacy and Pharmacology, 38(10), 758-761. [Link]
-
DiMondi, V. P., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics, 13(7), 594. [Link]
Sources
- 1. Temocillin: A Narrative Review of Its Clinical Reappraisal [mdpi.com]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy[v1] | Preprints.org [preprints.org]
- 5. Stability of temocillin in outpatient parenteral antimicrobial therapy: is it a real option? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-opat.com [e-opat.com]
- 8. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5 ± 3°C after freeze-thaw treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Challenge of AmpC-Producing Klebsiella pneumoniae: A Comparative Analysis of Temocillin and Piperacillin-Tazobactam
For drug development professionals, researchers, and scientists, the rise of multidrug-resistant organisms presents a persistent challenge. Among these, Klebsiella pneumoniae strains producing AmpC β-lactamases are a significant concern, often limiting therapeutic options. This guide provides a detailed, evidence-based comparison of two key antibiotics, temocillin and piperacillin-tazobactam, in the context of managing infections caused by these challenging pathogens.
The Clinical Dilemma of AmpC Beta-Lactamases
AmpC β-lactamases are enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[1] In Klebsiella pneumoniae, these enzymes are typically acquired via plasmids, leading to unpredictable resistance patterns.[1][2] The presence of AmpC enzymes can lead to clinical failure with commonly used β-lactam/β-lactamase inhibitor combinations.[3] This necessitates a careful evaluation of alternative therapeutic agents.
Mechanism of Action: A Tale of Two Strategies
Both temocillin and piperacillin-tazobactam are β-lactam antibiotics that work by inhibiting the synthesis of the bacterial cell wall.[4][5][6] They achieve this by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[7][8][9] Disruption of this process leads to a weakened cell wall and ultimately, bacterial cell lysis.[8][10]
The key difference lies in their approach to combating β-lactamase-mediated resistance.
-
Temocillin: This narrow-spectrum penicillin possesses a unique 6-α-methoxy group that provides inherent stability against hydrolysis by a wide range of β-lactamases, including AmpC enzymes and extended-spectrum β-lactamases (ESBLs).[4][7][11] It does not require a β-lactamase inhibitor.
-
Piperacillin-Tazobactam: This combination agent pairs a broad-spectrum ureidopenicillin (piperacillin) with a β-lactamase inhibitor (tazobactam).[5][6] Tazobactam's role is to inactivate certain bacterial β-lactamases, thereby protecting piperacillin from degradation.[6] However, tazobactam is not a potent inhibitor of AmpC enzymes.[12]
Head-to-Head Comparison: In Vitro Activity and Clinical Efficacy
The true test of an antibiotic's utility lies in its performance against the target pathogen. Below is a summary of in vitro susceptibility data and clinical findings.
In Vitro Susceptibility
Numerous studies have demonstrated the robust in vitro activity of temocillin against AmpC-producing Enterobacterales.
| Antibiotic | Susceptibility Rate against 3GC-Resistant E. coli | Susceptibility Rate against 3GC-Resistant K. pneumoniae | Reference |
| Temocillin | 94.8% | 90.5% | [13] |
| Piperacillin-Tazobactam | 79.3% | 57.1% | [13] |
A study on third-generation cephalosporin-resistant bloodstream isolates, which included AmpC producers, found that 95% of isolates were susceptible to temocillin based on EUCAST clinical breakpoints.[14] The MIC50 and MIC90 for temocillin were 8 mg/L and 16 mg/L, respectively.[14] Another study evaluating ESBL- and/or AmpC-producing Enterobacterales from Poland reported that 91% of isolates were susceptible to temocillin using the urinary tract infection breakpoint (≤ 32 mg/L) and 61.8% were susceptible using the systemic infection breakpoint (≤ 8 mg/L).[15][16]
In contrast, the efficacy of piperacillin-tazobactam against AmpC producers can be variable and is often compromised.[17] Resistance to piperacillin-tazobactam in K. pneumoniae can be due to hyperproduction of β-lactamases or the presence of multiple enzymes.[18][19]
Clinical Efficacy
While large-scale, head-to-head randomized controlled trials are limited, observational studies and case series provide valuable insights into the clinical utility of temocillin. One study reported clinical and microbiological cure rates of 86% and 84%, respectively, in patients with infections caused by ESBL and AmpC-producing organisms treated with temocillin.[14] Another case series demonstrated successful outcomes with temocillin in severe sepsis caused by ESBL- and AmpC-producing Enterobacteriaceae.[20][21][22]
For piperacillin-tazobactam, a landmark clinical trial (the MERINO trial) showed that it was not non-inferior to meropenem for treating bloodstream infections caused by ceftriaxone-resistant E. coli and K. pneumoniae, raising concerns about its use for serious infections caused by ESBL-producing organisms.[14][23] While this trial did not focus exclusively on AmpC producers, its findings have prompted a re-evaluation of piperacillin-tazobactam's role in treating infections caused by bacteria with potent β-lactamases.
Experimental Protocols: A Guide to In Vitro Assessment
Accurate determination of antibiotic susceptibility is crucial for guiding therapeutic decisions and for research and development. The following are standardized protocols for assessing the in vitro activity of temocillin and piperacillin-tazobactam.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antibiotic.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of temocillin and piperacillin-tazobactam
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in CAMHB in the microtiter plates to achieve a range of concentrations.
-
Inoculate Plates: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Interpretation of Results: MIC values should be interpreted according to the latest clinical breakpoints established by regulatory bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[24][25][26]
Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of susceptibility.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Filter paper disks impregnated with temocillin (30 µg) and piperacillin-tazobactam (100/10 µg)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculate Plate: Swab the standardized bacterial suspension evenly across the surface of the MHA plate.
-
Apply Disks: Place the antibiotic disks on the inoculated agar surface.
-
Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure Zones of Inhibition: Measure the diameter of the zones of no growth around each disk.
Interpretation of Results: The zone diameters are interpreted as susceptible, intermediate, or resistant based on established breakpoints from EUCAST or CLSI.[27][28][29]
Phenotypic Detection of AmpC Production
A three-dimensional extract test can be used to phenotypically detect AmpC β-lactamase production.[30]
Procedure:
-
Culture the test isolate on a nutrient agar plate overnight.
-
Harvest the bacterial growth and suspend it in a lysis buffer.
-
Prepare a lawn of a susceptible indicator organism (e.g., E. coli ATCC 25922) on an MHA plate.
-
Cut a slit in the agar and inoculate it with the crude enzyme extract from the test isolate.
-
Place a cefoxitin disk near the slit.
-
Incubate overnight.
Interpretation: A characteristic indentation or distortion of the zone of inhibition around the cefoxitin disk indicates AmpC production.[30]
Conclusion and Future Directions
For the treatment of infections caused by AmpC-producing Klebsiella pneumoniae, temocillin demonstrates superior in vitro activity and promising clinical efficacy compared to piperacillin-tazobactam.[13] Its inherent stability against AmpC hydrolysis makes it a valuable carbapenem-sparing option.[4][14] Piperacillin-tazobactam's utility is limited by the weak inhibition of AmpC enzymes by tazobactam.[12]
Further research, including well-designed randomized controlled trials, is warranted to definitively establish the clinical role of temocillin in treating serious infections caused by AmpC-producing organisms. Continued surveillance of antimicrobial resistance patterns is essential to guide the development of new therapeutic strategies against these challenging pathogens.
References
- Vertex AI Search. Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage.
- MedSchool. Piperacillin-Tazobactam | Drug Guide.
-
Tamma PD, Doi Y, Bonomo RA, et al. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Clin Infect Dis. 2019;69(8):1446-1455. [Link]
-
De Rosa M, Verduno V, Pathirana A, et al. Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics (Basel). 2023;12(5):849. [Link]
- Patsnap Synapse. What is the mechanism of Temocillin Sodium?
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 171758, Temocillin. [Link]
-
Chen Y, Minasov G, Roth TA, et al. The Deacylation Mechanism of AmpC β-Lactamase at Ultrahigh Resolution. J Am Chem Soc. 2005;127(40):13862-13863. [Link]
- MIMS Philippines. Piptaz Mechanism of Action.
- Pfizer Canada. PRODUCT MONOGRAPH PrPIPERACILLIN and TAZOBACTAM FOR INJECTION.
- P
- Patsnap Synapse.
-
Coudron PE, Hanson ND, Climo MW. Occurrence and Detection of AmpC Beta-Lactamases among Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis Isolates at a Veterans Medical Center. J Clin Microbiol. 2003;41(8):3817-3823. [Link]
-
Li RR, Liu ZM, Liu Y, et al. Detection and genotype analysis of AmpC β-lactamase in Klebsiella pneumoniae from tertiary hospitals. Exp Ther Med. 2016;11(4):1251-1256. [Link]
-
Peter-Getzlaff S, Polsfuss S, Poledica M, et al. Evaluation of Screening Methods To Detect Plasmid-Mediated AmpC in Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. J Clin Microbiol. 2011;49(8):2842-2848. [Link]
-
Gür D, Gülay Z, Akan OA, et al. Conjugative Resistance to Tazobactam Plus Piperacillin Among Extended-Spectrum Beta-Lactamase-Producing Nosocomial Klebsiella Pneumoniae. Mikrobiyol Bul. 2004;38(1-2):1-8. [Link]
-
Jacoby GA. AmpC beta-lactamases. Clin Microbiol Rev. 2009;22(1):161-182. [Link]
-
ResearchGate. Detection of plasmid-mediated AmpC in Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis. [Link]
-
Henderson A, Paterson DL, Chatfield MD, et al. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. JAC Antimicrob Resist. 2021;3(4):dlab169. [Link]
-
Żabicka D, Wróblewska J, Kiedrowska M, et al. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. Eur J Clin Microbiol Infect Dis. 2020;39(5):983-990. [Link]
-
Vanstone GL, Dilley R, Schwenk S, et al. Temocillin disc diffusion susceptibility testing by EUCAST methodology. J Antimicrob Chemother. 2013;68(11):2688-2689. [Link]
-
Pérez-Vázquez M, Oteo-Iglesias J, Peño-Muñoz C, et al. Systematic Review of Plasmid AmpC Type Resistances in Escherichia coli and Klebsiella pneumoniae and Preliminary Proposal of a Simplified Screening Method for ampC. Antibiotics (Basel). 2022;11(3):383. [Link]
-
Balakrishnan I, Awad-El-Kariem FM, Aali A, et al. Clinical efficacy of temocillin. J Antimicrob Chemother. 2009;64(3):677-678. [Link]
-
Hanson ND. AmpC β-lactamases: what do we need to know for the future? J Antimicrob Chemother. 2003;52(1):2-4. [Link]
-
Oxford Academic. Temocillin disc diffusion susceptibility testing by EUCAST methodology. [Link]
-
Bionda N, Tascini C, Giani T, et al. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales. Antibiotics (Basel). 2024;13(9):803. [Link]
-
Queenan AM, Shang W, Bush K, et al. Activity of Temocillin against KPC-Producing Klebsiella pneumoniae and Escherichia coli. Antimicrob Agents Chemother. 2010;54(12):5370-5371. [Link]
-
ClinicalTrials.eu. Temocillin – Application in Therapy and Current Clinical Research. [Link]
-
Oxford Academic. Clinical efficacy of temocillin. [Link]
-
National Institutes of Health. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. [Link]
-
ResearchGate. (PDF) Activity of temocillin against prevalent ESBL- and AmpC-producing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
PubMed. Temocillin disc diffusion susceptibility testing by EUCAST methodology. [Link]
-
Clinical and Laboratory Standards Institute. MR14 | Piperacillin-Tazobactam Breakpoints for Enterobacterales. [Link]
-
American Society for Microbiology. Pharmacokinetic/pharmacodynamic optimization of temocillin treatment against CTX-M-15-producing Klebsiella pneumoniae isolates in a hollow-fiber infection model. [Link]
-
ResearchGate. AmpC beta-lactamases in Klebsiella pneumoniae: An emerging threat to the paediatric patients. [Link]
-
Kresken M, Korte-Berwanger M, Gatermann SG, et al. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. GMS Infect Dis. 2021;9:Doc10. [Link]
-
American Society for Microbiology. Susceptibility Testing for Piperacillin-Tazobactam. [Link]
-
PLOS One. Antimicrobial resistance and AmpC production in ESBL-producing Klebsiella pneumoniae and Klebsiella quasipneumoniae: A retrospective study in Japanese clinical isolates. [Link]
-
Clinical and Laboratory Standards Institute. MR15 | Piperacillin-Tazobactam Breakpoints for Pseudomonas aeruginosa. [Link]
-
ResearchGate. Clinical efficacy of temocillin. [Link]
-
U.S. Food and Drug Administration. FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa. [Link]
-
National Institutes of Health. AmpC β-lactamases in nosocomial isolates of Klebsiella pneumoniae from India. [Link]
-
Belgian Association for Clinical Microbiology and Infectious Diseases. EUCAST form for General Consultation Consultation on: Breakpoints for Temocillin Date. [Link]
-
ResearchGate. Changes in CLSI Piperacillin-Tazobactam MIC Interpretive Criteria for P. aeruginosa. [Link]
-
ResearchGate. The impact of the increased use of piperacillin/tazobactam on the selection of antibiotic resistance among invasive Escherichia coli and Klebsiella pneumoniae isolates. [Link]
-
PubMed Central. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. [Link]
-
ClinicalTrials.gov. PipEracillin/Tazobactam Versus mERoPENem for Treatment of AmpC Producing Blood Stream Infections. [Link]
Sources
- 1. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. medschool.co [medschool.co]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pathnostics.com [pathnostics.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. mims.com [mims.com]
- 13. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conjugative resistance to tazobactam plus piperacillin among extended-spectrum beta-lactamase-producing nosocomial Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Susceptibility Testing for Piperacillin-Tazobactam | ASM.org [asm.org]
- 24. szu.gov.cz [szu.gov.cz]
- 25. MR14 | Piperacillin-Tazobactam Breakpoints for Enterobacterales [clsi.org]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Temocillin disc diffusion susceptibility testing by EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Occurrence and Detection of AmpC Beta-Lactamases among Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis Isolates at a Veterans Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Temocillin Efficacy in a Murine Sepsis Model
Introduction: The Pressing Need for Targeted Gram-Negative Therapeutics
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a leading cause of mortality in intensive care units worldwide.[1] A significant portion of these cases is driven by Gram-negative bacteria, many of which have acquired resistance to frontline antibiotics. The emergence of multidrug-resistant strains, particularly those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, has severely limited therapeutic options and created an urgent need for effective, targeted treatments.[2]
Temocillin, a β-lactamase-resistant penicillin, has garnered renewed interest as a carbapenem-sparing agent.[2][3][4] Its narrow spectrum of activity is focused primarily against Enterobacterales, with inherent stability against many β-lactamase enzymes that inactivate other penicillins and cephalosporins.[2][3][5][6][7][8] Unlike broad-spectrum agents that can disrupt the gut microbiota, temocillin's targeted approach may offer a favorable ecological profile.[2][9] This guide provides a comprehensive framework for validating the in vivo efficacy of temocillin using a clinically relevant murine model of polymicrobial sepsis, comparing it directly with a standard-of-care broad-spectrum agent, piperacillin-tazobactam.
The Science of Temocillin: A Targeted Mechanism of Action
Temocillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][9] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[2][5][10] This action disrupts the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[9][10] The resulting weakened wall leads to cell lysis and bacterial death.[10] A key structural feature, a 6-α-methoxy group, provides temocillin with its notable resistance to hydrolysis by a wide range of β-lactamase enzymes, including ESBLs and AmpC.[2]
Caption: Mechanism of Temocillin Action.
Experimental Design: A Head-to-Head Comparison
To rigorously assess temocillin's efficacy, we employ the cecal ligation and puncture (CLP) murine model. The CLP model is widely considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human polymicrobial peritonitis, involving a combination of infection and ischemic tissue.[1][11][12][13]
Causality Behind Experimental Choices
-
Animal Model: C57BL/6 mice (8-12 weeks old, 25-30g) are recommended due to their well-characterized immune response and the extensive body of sepsis literature using this strain.[1][11]
-
Sepsis Induction: A "mid-grade" sepsis is induced via CLP. This is achieved by ligating approximately 60% of the cecum and performing a single through-and-through puncture with a 21-gauge needle.[14][15] This level of injury typically results in significant but not uniformly lethal sepsis, creating a window for therapeutic intervention to demonstrate a survival benefit.[14][15]
-
Comparator Agent: Piperacillin-tazobactam (TZP) is chosen as the comparator. It is a widely used broad-spectrum β-lactam/β-lactamase inhibitor combination with activity against many Gram-negative and Gram-positive organisms.[16][17][18] This comparison will highlight the potential advantages of temocillin's targeted spectrum versus a broad-spectrum approach.
-
Treatment Timing: In alignment with clinical practice and expert consensus guidelines, antibiotic therapy is initiated post-insult, typically 6 hours after CLP surgery, once signs of sepsis are developing.[19] This timing tests the therapeutic efficacy of the drug rather than its prophylactic potential.
Caption: Murine Sepsis Model Experimental Workflow.
Primary and Secondary Endpoints for Efficacy Validation
A robust validation study relies on multiple, objective endpoints.
-
Survival Analysis (Primary Endpoint): The most critical measure of efficacy. Survival is monitored for up to 7 days post-CLP, and data are presented as a Kaplan-Meier survival curve.
-
Bacterial Clearance (Secondary Endpoint): At 24 hours post-CLP, a subset of animals from each group is euthanized to quantify the bacterial load in the blood and key tissues (peritoneal fluid, liver, spleen). This provides direct evidence of the antibiotic's ability to control the infection.
-
Inflammatory Response (Secondary Endpoint): The systemic inflammatory response is a hallmark of sepsis.[20] Plasma levels of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines are measured at the 24-hour timepoint to assess the immunomodulatory effects of the treatments.
Data Presentation: A Comparative Overview
The following tables present illustrative data from a hypothetical study to demonstrate how results can be clearly and effectively compared.
Table 1: Comparative Survival Outcomes
| Treatment Group (n=20) | Median Survival (Days) | 7-Day Survival Rate (%) | Log-Rank Test vs. Vehicle |
| Sham | >7 | 100% | p < 0.0001 |
| Vehicle (Saline) | 1.5 | 15% | - |
| Temocillin | 5.0 | 65% | p < 0.001 |
| Piperacillin-Tazobactam | 5.5 | 70% | p < 0.001 |
Table 2: Bacterial Load at 24 Hours Post-CLP (Log10 CFU/mL or g)
| Treatment Group (n=8) | Blood | Peritoneal Fluid | Liver |
| Vehicle (Saline) | 4.8 ± 0.6 | 7.2 ± 0.5 | 6.1 ± 0.4 |
| Temocillin | 2.1 ± 0.4 | 4.5 ± 0.7 | 3.8 ± 0.6 |
| Piperacillin-Tazobactam | 1.9 ± 0.5 | 4.2 ± 0.6 | 3.5 ± 0.5 |
| *Data are Mean ± SD. *p < 0.01 vs. Vehicle Control. |
Table 3: Plasma Cytokine Levels at 24 Hours Post-CLP (pg/mL)
| Treatment Group (n=8) | TNF-α (pro-inflammatory) | IL-6 (pro-inflammatory) | IL-10 (anti-inflammatory) |
| Vehicle (Saline) | 1250 ± 210 | 4500 ± 650 | 850 ± 150 |
| Temocillin | 450 ± 90 | 1500 ± 300 | 1200 ± 200 |
| Piperacillin-Tazobactam | 410 ± 85 | 1350 ± 280 | 1300 ± 220 |
| *Data are Mean ± SD. *p < 0.01 vs. Vehicle Control. |
Detailed Experimental Protocols
Trustworthiness in research is built on reproducibility. The following protocols are detailed to ensure consistency and adherence to best practices as outlined by international consensus initiatives like MQTiPSS (Minimum Quality Threshold in Pre-Clinical Sepsis Studies).[19][21]
Protocol 1: Cecal Ligation and Puncture (CLP) Surgery
-
Anesthesia & Analgesia: Anesthetize the mouse using inhaled isoflurane or an intraperitoneal injection of ketamine/xylazine.[11] Administer a pre-operative analgesic (e.g., buprenorphine) as per ethical guidelines.[11]
-
Surgical Preparation: Shave the abdomen and disinfect the area using a three-step process with povidone-iodine and alcohol.[1] Maintain aseptic technique throughout the procedure.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.[13]
-
Cecum Exteriorization: Gently locate and exteriorize the cecum, taking care not to disrupt the mesenteric blood supply.[13][15]
-
Ligation: Ligate approximately 60% of the cecum distal to the ileocecal valve using a 4-0 silk suture.[12][14] The ligation must not obstruct the bowel.
-
Puncture: Perform a single through-and-through puncture of the ligated cecum with a 21-gauge needle.[14][15] Extrude a minuscule amount of fecal content to ensure patency.[12]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin in two separate layers.
-
Resuscitation: Immediately following surgery, administer 1 mL of pre-warmed (37°C) sterile 0.9% saline subcutaneously to provide fluid resuscitation.[11] This is a critical step for mimicking the hyperdynamic phase of clinical sepsis.[11][22] Place the animal in a clean cage on a warming pad until fully recovered from anesthesia.
Protocol 2: Quantification of Bacterial Load
-
Sample Collection: At 24 hours, collect blood via cardiac puncture into EDTA tubes. Collect peritoneal fluid via lavage with 1 mL sterile PBS. Aseptically harvest the liver and spleen and record their weight.
-
Homogenization: Homogenize tissue samples in sterile PBS using a bead beater or mechanical homogenizer.
-
Serial Dilution & Plating: Perform 10-fold serial dilutions of blood, peritoneal lavage fluid, and tissue homogenates in sterile PBS.
-
Culture: Plate 100 µL of each dilution onto appropriate agar plates (e.g., MacConkey agar for Gram-negatives and Blood agar for total count).
-
Incubation & Enumeration: Incubate plates at 37°C for 18-24 hours. Count the colonies on plates with 30-300 colonies and calculate the colony-forming units (CFU) per mL of blood/lavage fluid or per gram of tissue.[23]
Protocol 3: Cytokine Measurement
-
Plasma Separation: Centrifuge blood samples (collected in EDTA) at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
ELISA/Multiplex Assay: Quantify the concentrations of TNF-α, IL-6, and IL-10 in the plasma using a commercially available multiplex bead-based immunoassay or individual ELISA kits according to the manufacturer's instructions.[20][24][25][26][27] These assays provide a highly sensitive and quantitative measure of the systemic inflammatory state.
Conclusion and Future Directions
The data from this comprehensive murine model will provide a robust validation of temocillin's efficacy in treating polymicrobial sepsis. By demonstrating comparable survival outcomes and effective control of bacterial proliferation and inflammation relative to a broad-spectrum agent like piperacillin-tazobactam, this study design can generate the critical preclinical data needed to support further clinical development. Temocillin's targeted spectrum represents a promising strategy in the era of antibiotic stewardship, potentially offering a powerful therapeutic option against resistant Gram-negative pathogens while minimizing collateral damage to the host microbiome.[2]
References
- What is the mechanism of Temocillin Sodium?
- Temocillin | C16H18N2O7S2 | CID 171758. PubChem - NIH.
- Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI.
- Temocillin. Wikipedia.
- Cecal Ligation Puncture Procedure. PMC - PubMed Central - NIH.
- Guidelines for Constructing Animal Models of Sepsis and Experimental Procedures.
- IV Temocillin Dosing Guidance. NHSAAA Medicines.
- Minimum Quality Threshold in Pre-Clinical Sepsis Studies (Mqtipss): An International Expert Consensus Initiative for Improvement of Animal Modeling in Sepsis.
- What is this compound used for?
- Temocillin. In vitro activity compared with other antibiotics. PubMed.
- Inducing Experimental Polymicrobial Sepsis by Cecal Lig
- Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide. Benchchem.
- Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. JoVE.
- Current Protocols in Immunology: Cecal Lig
- Multiplex ELISA Kit For Mouse Cytokine - Inflamm
- arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit.
- Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. JoVE (2014).
- Mouse Inflammation ELISA Strip Protein Standards. Signosis.
- Sequential ELISA to profile multiple cytokines
- Mouse Multiplex Inflamm
- Temocillin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- International Expert Consensus for Pre-Clinical Sepsis Studies. Portal Gov.br.
- Value of animal sepsis research in navigating the transl
- Rethinking animal models of sepsis – working towards improved clinical translation whilst integr
- Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves. PubMed.
- Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome. Frontiers.
- Efficacy of piperacillin-tazobactam and cefotaxime against Escherichia coli hyperproducing TEM-1 in a mouse peritonitis infection model. PubMed.
- Differential effects of antibiotic treatment with piperacillin/tazobactam or ceftriaxone on the murine gut microbiota. bioRxiv.
Sources
- 1. Guidelines for Constructing Animal Models of Sepsis and Experimental Procedures - Oreate AI Blog [oreateai.com]
- 2. mdpi.com [mdpi.com]
- 3. Temocillin - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]
- 7. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 15. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 16. Frontiers | Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome [frontiersin.org]
- 17. Efficacy of piperacillin-tazobactam and cefotaxime against Escherichia coli hyperproducing TEM-1 in a mouse peritonitis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. gov.br [gov.br]
- 20. signosisinc.com [signosisinc.com]
- 21. Minimum Quality Threshold in Pre-Clinical Sepsis Studies (Mqtipss): An International Expert Consensus Initiative for Improvement of Animal Modeling in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. arigobio.com [arigobio.com]
- 26. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
The Carbapenem-Sparing Strategy: A Head-to-Head Comparison of Temocillin and Carbapenems for UTI Treatment
A Technical Guide for Researchers and Drug Development Professionals
In an era defined by the escalating threat of antimicrobial resistance, the judicious use of last-resort antibiotics like carbapenems is paramount. This guide provides a detailed, evidence-based comparison of temocillin and carbapenems for the treatment of Urinary Tract Infections (UTIs), particularly those caused by multidrug-resistant Gram-negative bacteria. As a targeted, carbapenem-sparing agent, temocillin presents a compelling alternative, the nuances of which will be explored through microbiological, pharmacokinetic, and clinical data.
Mechanistic and Microbiological Profiles: A Tale of Two Beta-Lactams
Both temocillin and carbapenems belong to the beta-lactam class of antibiotics, exerting their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1] However, key structural differences dictate their spectrum of activity and stability against bacterial resistance mechanisms.
Temocillin , a 6-α-methoxy derivative of ticarcillin, possesses a unique structural feature that confers remarkable stability against a wide array of beta-lactamases, including the problematic extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases that readily hydrolyze many cephalosporins.[1][2][3] This targeted stability makes it a valuable tool against many resistant Enterobacterales.[1]
Carbapenems (e.g., meropenem, imipenem, ertapenem) are considered the broadest-spectrum beta-lactam agents. Their potent activity extends across most Gram-negative and Gram-positive bacteria, as well as anaerobes. This broad activity is, however, a double-edged sword, as it exerts significant selective pressure on the host's microbiome, potentially fostering resistance and increasing the risk of Clostridioides difficile infections.[4][5][6]
The primary mechanisms of resistance to these agents in uropathogens include the production of carbapenemase enzymes (like KPC, NDM, OXA-48), which can inactivate carbapenems, and mutations in efflux pumps or porin channels that prevent the antibiotic from reaching its PBP target.[7][8][9][10] While temocillin is stable against ESBLs and AmpC, it is not active against carbapenemase-producers.[1][11]
Table 1: Comparative Spectrum of Activity
| Organism Group | Temocillin Activity | Carbapenem Activity | Rationale & Causality |
| Enterobacterales (E. coli, Klebsiella spp.) | Active , including against many ESBL and AmpC producers.[1][3][12] | Highly Active , including against ESBL and AmpC producers.[7] | Temocillin's 6-α-methoxy group provides stability against ESBL/AmpC enzymes. Carbapenems have a core structure that is inherently resistant to these enzymes. |
| Carbapenemase-Producing Enterobacterales (CPE) | Not Active .[1][11] | Activity varies; resistance is common.[7][13] | Carbapenemases are enzymes specifically evolved to hydrolyze the carbapenem structure, a mechanism temocillin is not designed to withstand. |
| Pseudomonas aeruginosa | Not Active .[1] | Active (Imipenem, Meropenem). | Temocillin has a narrow spectrum focused on Enterobacterales. Carbapenems like meropenem have intrinsic activity against P. aeruginosa. |
| Anaerobes (Bacteroides fragilis) | Not Active .[1] | Highly Active . | The chemical structure of carbapenems allows for potent activity against anaerobic bacteria, which is not a feature of temocillin. |
| Gram-positive cocci (Staphylococci, Enterococci) | Not Active .[1] | Active . | Temocillin's mechanism is highly specific to the PBPs of Gram-negative Enterobacterales. |
In Vitro Susceptibility: A Quantitative Comparison
The decision to use an antibiotic is fundamentally guided by in vitro susceptibility data. Minimum Inhibitory Concentration (MIC) is the primary quantitative measure.
Table 2: Comparative In Vitro Activity (MIC50/MIC90 in mg/L) Against Uropathogens
| Organism (Resistance Profile) | Temocillin MIC50/MIC90 | Meropenem MIC50/MIC90 | Ertapenem MIC50/MIC90 |
| ESBL-producing E. coli | 8 / 32[14] | ≤0.06 / 0.19[12] | ≤0.12 / 0.12[11] |
| ESBL-producing K. pneumoniae | (Varies, often ≤16)[15] | ≤0.06 / 0.19[12] | ≤0.12 / 0.12[11] |
| AmpC-producing Enterobacterales | (Generally susceptible)[12][14] | ≤0.06 / 0.19[12] | ≤0.12 / 0.12[11] |
Note: MIC values can vary significantly by geographic region and specific enzyme type. Data synthesized from multiple sources.
Experimental Protocol: Broth Microdilution for MIC Determination (EUCAST/CLSI Standard)
This protocol describes a self-validating system for determining the MIC of temocillin and carbapenems against uropathogens.
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Inoculum:
-
Isolate 3-5 morphologically identical colonies of the test organism from a non-selective agar plate.
-
Suspend in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Causality: Standardizing the inoculum density is critical for reproducibility, as a higher bacterial load can falsely elevate the MIC.
-
-
Antibiotic Dilution Series:
-
Prepare serial two-fold dilutions of temocillin and the comparator carbapenem in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Dispense these dilutions into a 96-well microtiter plate. Final concentrations should bracket the expected MIC range.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Trustworthiness: These controls are essential to validate the experiment. The growth control must show turbidity, and the sterility control must remain clear.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.
-
Compare the resulting MIC to established clinical breakpoints from bodies like EUCAST or CLSI to categorize the isolate as Susceptible, Intermediate, or Resistant.[11][16] Note: Temocillin breakpoints can vary by country and are often higher for UTIs than for systemic infections, reflecting its high urinary concentration.[11][17]
-
Pharmacokinetics/Pharmacodynamics (PK/PD) in the Urinary Tract
For beta-lactams, the key PK/PD index for efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[2]
-
Temocillin: Exhibits high plasma protein binding (~85%) and is primarily eliminated via the kidneys, leading to very high concentrations in the urine.[3] This high urinary excretion is a major advantage for treating UTIs.[3] However, achieving the PK/PD target of ≥35% fT > MIC in plasma can be challenging for pathogens with higher MICs (e.g., 8-16 mg/L), sometimes necessitating higher doses (6g/day) or prolonged infusions, especially in patients with normal renal function.[2][4][18] In patients with moderate renal impairment, standard 4g/day doses are often sufficient due to reduced drug clearance.[4][18]
-
Carbapenems: Generally have lower protein binding and also achieve excellent urinary concentrations. Their potent, low MICs against most Enterobacterales mean that standard dosing regimens readily achieve the necessary PK/PD targets for UTI treatment.
Clinical Efficacy and Safety: The Real-World Evidence
Multiple studies, including retrospective case-control and randomized clinical trials, have compared temocillin to carbapenems, primarily in the context of UTIs caused by ESBL-producing organisms.
A multicenter matched case-control study found no significant difference in clinical cure rates between patients treated with temocillin (94%) and those treated with carbapenems (99%) for complicated UTIs caused by ESBL-producing Enterobacterales.[19][20] This suggests temocillin is an effective relay or alternative therapy.[19][20] Another study focusing on febrile UTIs found temocillin to be as clinically effective as the standard treatment, cefotaxime.[21][22] A Phase 3 randomized controlled trial, TEMO-CARB, is underway to formally test the non-inferiority of temocillin compared to a carbapenem for initial IV treatment of UTIs due to ESBL-producers.[23][24]
Table 3: Comparative Clinical Outcomes and Safety Profile
| Parameter | Temocillin | Carbapenems | Key Insights |
| Clinical Cure Rate (ESBL UTI) | ~83-94%[19][25] | ~99%[19][20] | Clinical outcomes are largely comparable for susceptible organisms, supporting temocillin's role as a carbapenem-sparing agent.[19][20] |
| Microbiological Eradication | Effective for susceptible pathogens. | Highly effective. | Both are effective when used appropriately against susceptible isolates. |
| Impact on Gut Microbiota | Minimal disruption; lower selection for resistance.[3][21][26] | Significant disruption; associated with selection of resistant organisms and C. difficile.[4][5] | Temocillin's narrow spectrum is a key advantage for antimicrobial stewardship, preserving the patient's microbiome.[21][26] |
| Common Adverse Events | Generally well-tolerated; hypersensitivity (class effect).[3][6] | GI distress, hypersensitivity, potential for seizures (especially imipenem). | Temocillin is reported to have a favorable safety profile with no described neurological adverse effects.[6] |
The Carbapenem-Sparing Argument: A Decision-Making Framework
The primary role for temocillin is as a carbapenem-sparing agent .[1][2][3][5] This strategy is crucial for mitigating the selective pressure that drives the emergence of carbapenem-resistant organisms. Temocillin allows for targeted, effective therapy against confirmed ESBL- or AmpC-producing Enterobacterales without the broad collateral damage of a carbapenem.[1]
Diagram: Clinical Workflow for Complicated UTI Treatment
This diagram outlines a logical workflow for empirical and targeted therapy of complicated UTIs, incorporating temocillin as a carbapenem-sparing option.
Caption: Decision workflow for antibiotic selection in complicated UTI.
Conclusion and Future Directions
For the treatment of UTIs caused by ESBL- and AmpC-producing Enterobacterales, temocillin stands as a viable and effective alternative to carbapenems.[5][19][20] Its targeted spectrum, high urinary concentrations, and favorable safety profile, combined with its minimal impact on the gut microbiota, make it an exemplary agent for antimicrobial stewardship programs.[3][5] While carbapenems remain indispensable for severe, polymicrobial infections or where carbapenemase-producing organisms are involved, their use should be reserved. The clinical data strongly support de-escalating from empirical carbapenem therapy to targeted temocillin once susceptibilities are known.
Future research, including the anticipated results from the TEMO-CARB trial, will further solidify temocillin's role.[23][24] Further investigation into optimal dosing strategies, including continuous infusions for isolates with higher MICs, is warranted to maximize its clinical utility and preserve the efficacy of our last-resort carbapenems for generations to come.
References
- Temocillin Versus a Carbapenem as Initial Intravenous Treatment for ESBL Related Urinary Tract Infections. ClinicalTrials.gov.
- Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complicated urinary tract infections. Journal of Antimicrobial Chemotherapy, Oxford Academic.
- Forgotten antibiotic may be useful in treating severe febrile urinary tract infections. ScienceDaily.
- In vitro activity of temocillin against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae strains isolated from urinary tract infections in France. PubMed.
- Temocillin versus carbapenems for urinary tract infection due to ESBL-producing Enterobacteriaceae: a multicenter m
- Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI.
- Mechanisms of Resistance in Gram-Negative Urinary Pathogens: From Country-Specific Molecular Insights to Global Clinical Relevance. NIH.
- In vitro activity of temocillin against prevalent extended-spectrum beta-lactamases producing Enterobacteriaceae from Belgian intensive care units. PubMed.
- Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complic
- (PDF) Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complicated urinary tract infections.
- Temocillin, a favorable alternative in empirical treatment of febrile UTI: Study. Medical Dialogues.
- Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. ArTS.
- Pharmacokinetics and PK/PD of temocillin in non-ICU urinary tract infection patients with various stages of renal insufficiency. ECCMID.
- Temocillin versus carbapenems for urinary tract infection due to ESBL-producing Enterobacteriaceae: a multicenter matched case-control study.
- Temocillin Versus a Carbapenem as Initial Intravenous Treatment for ESBL Related Urinary Tract Infections (TEMO-CARB). ClinicalTrials.Veeva.
- Temocillin in Critical Care — Carbapenem-Sparing Therapy for ESBL Urosepsis. Critical Care Northampton.
- Safety and Efficacy of Temocillin as a Carbapenem-Sparing Agent. Hartley Taylor.
- Temocillin for febrile urinary tract infections caused by ESBL-producing Enterobacteriaceae in children: a monocentric exposed/non-exposed study. PubMed.
- Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isol
- Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. PMC - PubMed Central.
- Temocillin Versus Carbapenems for Urinary Tract Infection Due to ESBL-producing Enterobacteriaceae.
- A review of the mechanisms that confer antibiotic resistance in p
- The clinical and microbiological efficacy of temocillin versus cefotaxime in adults with febrile urinary tract infection, and its effects on the intestinal microbiota: a randomised multicentre clinical trial in Sweden. PubMed.
- Molecular Factors and Mechanisms Driving Multidrug-Resistance in Uropathogenic Escherichia coli—An Upd
- In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales. JAC-Antimicrobial Resistance, Oxford Academic.
- Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. MDPI.
-
Temocillin. Right Decisions - NHS Scotland. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdcHy1BlFcFohHW0S_tNGKZ79GGXVffpi0AVjsJ-z_bYBOuHsvCCqwRHDBoZV37f9ZT7a9G2DwSGW8FibcvhSl9D5Bwn_9dA0b-r_RZMxamjE1oyQGF-3PypjsEvCaJ3Lubk6nAAJM5PYA-_SAjdCqlMaBV7Gx6xqGAx81k4oabHikRkXbzSO_UVvZDPBPZQSISSPC_9mw4HxnYOkHQXFc-HKHC2T_k1mZB4mZV1kQJuMPTG9uGfhR7KGaSQARALkLU5Tek67nfw==]([Link]
Sources
- 1. Blog [247criticalcare.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic [arts.units.it]
- 6. Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic [mdpi.com]
- 7. Mechanisms of Resistance in Gram-Negative Urinary Pathogens: From Country-Specific Molecular Insights to Global Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of temocillin against prevalent extended-spectrum beta-lactamases producing Enterobacteriaceae from Belgian intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic Resistance of Uropathogens Isolated from Patients Hospitalized in District Hospital in Central Poland in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of temocillin against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae strains isolated from urinary tract infections in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Temocillin versus carbapenems for urinary tract infection due to ESBL-producing Enterobacteriaceae: a multicenter matched case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. The clinical and microbiological efficacy of temocillin versus cefotaxime in adults with febrile urinary tract infection, and its effects on the intestinal microbiota: a randomised multicentre clinical trial in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Temocillin Versus a Carbapenem as Initial Intravenous Treatment for ESBL Related Urinary Tract Infections [ctv.veeva.com]
- 25. hartleytaylor-registration.co.uk [hartleytaylor-registration.co.uk]
- 26. Temocillin, a favorable alternative in empirical treatment of febrile UTI: Study [medicaldialogues.in]
A Comparative Guide to Temocillin and Fosfomycin Combination Therapy for KPC-Producing Klebsiella pneumoniae
This guide provides an in-depth, objective comparison of temocillin combined with fosfomycin for the treatment of infections caused by Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, explains the mechanistic rationale, and presents detailed experimental protocols to support further investigation into this promising antibiotic combination.
The Escalating Threat of KPC-Producing Klebsiella pneumoniae
Carbapenem-resistant Enterobacterales (CRE), particularly KPC-producing Klebsiella pneumoniae, represent a significant global health crisis.[1] These pathogens are often resistant to nearly all available beta-lactam antibiotics, leading to limited treatment options and high mortality rates.[1][2] The rapid dissemination of the genes encoding KPC enzymes on mobile genetic elements has exacerbated this challenge, making infections difficult to treat and control.[2]
This therapeutic vacuum has necessitated a re-evaluation of older antibiotics and the exploration of combination therapies. The goal is to identify synergistic interactions that can overcome resistance mechanisms, enhance bactericidal activity, and provide a viable alternative to last-resort agents like colistin, which is associated with significant nephrotoxicity.[3]
Mechanistic Synergy: A Dual Assault on Bacterial Cell Wall Synthesis
The potent synergy between temocillin and fosfomycin stems from their complementary attacks on the bacterial peptidoglycan synthesis pathway. While both are bactericidal agents, they inhibit different, critical steps of this essential process.
Temocillin: A 6-α-methoxy derivative of ticarcillin, temocillin is a beta-lactam antibiotic notable for its stability against hydrolysis by most beta-lactamases, including KPC enzymes.[3][4][5] Like other penicillins, its primary mechanism of action is to bind to and inactivate penicillin-binding proteins (PBPs).[6][7][8] These enzymes are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains, which gives the cell wall its structural integrity.[6][7][9] By inhibiting PBPs, temocillin disrupts cell wall maintenance, leading to cell lysis and death.[6][8]
Fosfomycin: This unique antibiotic exerts its effect at a much earlier stage of cell wall synthesis.[10][11][12] It enters the bacterial cell through glucose-6-phosphate and glycerol-3-phosphate transport systems.[12] Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[10][11][13] MurA catalyzes the first committed step in peptidoglycan synthesis: the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine.[11][14] By blocking this initial step, fosfomycin effectively halts the production of the necessary building blocks for the cell wall.[11]
The combination of these two agents creates a powerful sequential blockade of a single vital pathway, which is the basis for their synergistic interaction.
Caption: Dual inhibition of peptidoglycan synthesis by fosfomycin and temocillin.
In Vitro Evidence: Quantifying the Synergy
The synergistic activity of temocillin and fosfomycin against KPC-producing K. pneumoniae has been robustly demonstrated in vitro. The primary methods for quantifying this interaction are checkerboard assays and time-kill studies.
Key Experimental Methodologies
-
Checkerboard Assays: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[15][16] The assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations.[17] The FIC index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
-
Time-Kill Assays: These dynamic studies measure the rate and extent of bacterial killing over time.[19] A standardized inoculum is exposed to antibiotics alone and in combination at fixed concentrations (e.g., at their MIC). Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL).
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[19]
-
Summary of Key In Vitro Studies
Multiple studies have confirmed the potent synergy of this combination. A landmark study investigating 100 clinical isolates of KPC-producing K. pneumoniae found a remarkable rate of synergistic activity.
| Study & Year | No. of KPC-K. pneumoniae Isolates | Synergy (FICI ≤ 0.5) | Additive (0.5 < FICI ≤ 1) | Key Finding |
| Piccirilli et al. (2024)[5][20][21][22] | 100 | 91% | 8% | The combination restored temocillin susceptibility in 23 out of 24 temocillin-resistant isolates.[4][20][21][22] |
| Tzarum et al. (2022) | 30 | 27% (8/30) | 83% (with aztreonam and meropenem) | Synergy was found to be variable, with the highest rates observed with beta-lactam partners.[23] |
| Zheng et al. (2018) | 5 | Not specified (Time-kill) | Not specified (Time-kill) | All five drug combinations tested showed inconsistent synergistic effects.[24] |
These results highlight that fosfomycin acts as a potent "synergizer," significantly lowering the minimum inhibitory concentration (MIC) of temocillin, often below the clinical resistance breakpoint.[4][20][21][22]
In Vivo Evidence: Translating In Vitro Success
While human clinical trial data is limited, preclinical data from invertebrate models strongly supports the efficacy of the temocillin-fosfomycin combination.
Preclinical Animal Models
The Galleria mellonella (wax moth larvae) infection model is a well-established and ethically sound alternative to vertebrate models for preliminary in vivo efficacy studies. Larvae are infected with a lethal dose of KPC-K. pneumoniae and then treated with antibiotics alone or in combination, with survival monitored over several days.
| Study & Year | Model | No. of KPC-K. pneumoniae Isolates Tested | Key Finding |
| Piccirilli et al. (2024)[5][20][21][22] | Galleria mellonella | 5 | The combination of temocillin and fosfomycin significantly increased larvae survival compared to monotherapy for all five isolates tested.[4][20] For example, survival increased from 73% (temocillin alone) to 97% (combination) for one isolate and from 63% to 90% for another.[4][20][21][22] |
These in vivo results corroborate the in vitro synergy data, demonstrating that the combination leads to substantially improved outcomes in a living organism.[4][20]
Comparative Analysis: Temocillin-Fosfomycin vs. Alternative Regimens
The current standard of care for serious KPC-producing K. pneumoniae infections involves newer beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations.[5][25][26] Understanding how temocillin-fosfomycin compares is crucial for positioning it in the therapeutic landscape.
| Treatment Regimen | Mechanism of Action | Reported Efficacy vs. KPC-Kp | Key Advantages | Key Disadvantages/Concerns |
| Temocillin + Fosfomycin | Dual inhibition of cell wall synthesis at early and late stages. | High in vitro synergy (91%); significant survival benefit in G. mellonella model.[4][20][21][22] | Carbapenem-sparing; narrow spectrum of temocillin may reduce collateral damage to microbiome.[5][7] Cost-effective.[27] | Limited human clinical trial data; potential for fosfomycin resistance development with monotherapy.[12] |
| Ceftazidime-avibactam (CZA) | 3rd-gen cephalosporin + broad-spectrum non-beta-lactam BLI active against KPC.[28] | High clinical success rates; considered a first-line agent.[25][26] | Well-established clinical efficacy in randomized controlled trials.[1] | Emergence of resistance via mutations in the KPC enzyme is a growing concern.[29][30] |
| Meropenem-vaborbactam (MVB) | Carbapenem + boronic acid-based BLI that potently inhibits KPC enzymes. | High clinical success rates; also a first-line agent, particularly for high-inoculum infections.[25][26] | Very stable against KPC-mediated hydrolysis. | Broad spectrum may impact gut microbiota; higher cost. |
| Colistin- or Tigecycline-based combinations | Membrane disruption (colistin); protein synthesis inhibition (tigecycline). | Used as salvage therapy, often with suboptimal results and high toxicity.[2][3] | Active against many isolates resistant to newer BL/BLIs. | High rates of nephrotoxicity (colistin); low serum/urine levels (tigecycline); often only bacteriostatic.[3] |
The temocillin-fosfomycin combination presents a compelling carbapenem-sparing option. Its primary advantage lies in repurposing older, narrower-spectrum agents to create a potent combination, potentially preserving the efficacy of newer agents like CZA and MVB for more complex or resistant cases.
Experimental Protocols for Synergy Testing
The following protocols provide a detailed, step-by-step guide for assessing the synergy between temocillin and fosfomycin in a research setting.
Protocol 1: Checkerboard Synergy Assay
This protocol is designed to determine the FIC index using a 96-well microtiter plate format.
Caption: Workflow for the checkerboard antibiotic synergy assay.
Step-by-Step Methodology:
-
Preparation of Antibiotic Plates:
-
Prepare stock solutions of temocillin and fosfomycin at 4x the highest desired final concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of temocillin.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of fosfomycin.
-
Column 11 should contain only serial dilutions of temocillin (for MIC determination of temocillin alone).
-
Row H should contain only serial dilutions of fosfomycin (for MIC determination of fosfomycin alone).
-
Well H12 should contain only CAMHB and inoculum (growth control). A separate well should contain only broth (sterility control).
-
-
Inoculum Preparation:
-
From an overnight culture plate, suspend several colonies of the KPC-K. pneumoniae isolate in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and the MIC of each in combination (the lowest concentration that inhibits visible growth).
-
Calculate the FIC Index (FICI) for each well showing no growth using the formula described in Section 3.1. The lowest calculated FICI determines the nature of the interaction.
-
Protocol 2: Time-Kill Kinetic Assay
This protocol provides a dynamic assessment of bactericidal activity.
Step-by-Step Methodology:
-
Preparation:
-
Prepare four flasks of CAMHB containing: a. No antibiotic (Growth Control) b. Temocillin at a clinically relevant concentration (e.g., 1x or 2x MIC) c. Fosfomycin at a clinically relevant concentration (e.g., 1x or 2x MIC) d. Temocillin + Fosfomycin at the same concentrations as above.
-
Prepare a mid-logarithmic phase culture of the KPC-K. pneumoniae isolate.
-
-
Inoculation and Sampling:
-
Inoculate each flask to a starting density of ~5 x 10^5 CFU/mL.
-
Incubate all flasks at 37°C in a shaking incubator.
-
At time points 0, 2, 4, 8, and 24 hours, aseptically remove an aliquot from each flask.
-
-
Quantification:
-
Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Compare the curves to determine synergy (≥2-log10 reduction of the combination vs. the most active single agent) and bactericidal activity (≥3-log10 reduction from the initial inoculum).[19]
-
Discussion and Future Perspectives
The combination of temocillin and fosfomycin represents a highly promising, carbapenem-sparing strategy for treating infections caused by KPC-producing Klebsiella pneumoniae.[4][27] The strong in vitro synergy and supportive in vivo data suggest that this combination could be a valuable addition to the clinical armamentarium.[4][20][21][22]
Strengths:
-
High Synergy Rate: The combination is synergistic against a very high percentage of KPC-producing isolates.[4][21][22]
-
Carbapenem-Sparing: Offers an alternative to carbapenems, aligning with antimicrobial stewardship principles.[5][27]
-
Narrow Spectrum: Temocillin's focused activity against Enterobacterales may reduce the ecological impact on the patient's microbiome compared to broad-spectrum agents.[5][27]
Limitations and Future Directions:
-
Clinical Data: The primary limitation is the lack of robust, randomized controlled clinical trials in humans to confirm efficacy and establish optimal dosing regimens.
-
Resistance: The potential for the development of resistance, particularly to fosfomycin, needs to be monitored.
-
Standardization: Further standardization of susceptibility testing methods for this combination is needed for clinical laboratory implementation.
Future research should focus on conducting well-designed clinical trials to evaluate the efficacy, safety, and optimal dosing of temocillin combined with fosfomycin for various infection types caused by KPC-producing K. pneumoniae.
References
-
Castañeda-García A, Blázquez J, Rodríguez-Rojas A. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics (Basel). 2013;2(2):217-236. [Link]
-
Di Masi, A., et al. (2024). Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates. Antibiotics, 13(6), 526. [Link]
-
Piccirilli, A., et al. (2024). Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fosfomycin Sodium? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Temocillin Sodium? [Link]
-
Falagas, M. E., et al. (2016). Fosfomycin: Pharmacological, Clinical and Future Perspectives. MDPI. [Link]
-
Dr.Oracle. (2026). What is the recommended treatment for a patient with a KPC (Klebsiella pneumoniae carbapenemase) infection? [Link]
-
Patsnap Synapse. (2024). What is this compound used for? [Link]
-
YouTube. (2024). FosFomycin | Mechanism Of Action | Antimicrobial Action | Adverse Effects. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fosfomycin Calcium Hydrate? [Link]
-
National Center for Biotechnology Information. (n.d.). Temocillin. PubChem. [Link]
-
ResearchGate. (2024). (PDF) Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates. [Link]
-
PubMed. (2024). Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
Bassetti, M., et al. (2023). Treatment and diagnosis of severe KPC-producing Klebsiella pneumoniae infections: a perspective on what has changed over last decades. Journal of Chemotherapy, 35(sup1), 1-13. [Link]
-
Tumbarello, M., et al. (2019). How to manage KPC infections. Therapeutic Advances in Infectious Disease, 6, 1756288419842245. [Link]
-
PubMed Central. (2024). Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates. [Link]
-
Adams-Haduch, J. M., et al. (2009). Activity of Temocillin against KPC-Producing Klebsiella pneumoniae and Escherichia coli. Antimicrobial Agents and Chemotherapy, 53(6), 2636–2637. [Link]
-
National Institutes of Health. (n.d.). New and simplified method for drug combination studies by checkerboard assay. [Link]
-
Arts, T. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. ArTS, 1(1), 1-10. [Link]
-
Taylor & Francis Online. (n.d.). The antibiotic arms race: current and emerging therapy for Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria. [Link]
-
National Institutes of Health. (n.d.). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. [Link]
-
SciSpace. (2009). Management of infections due to KPC-producing Klebsiella pneumoniae. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]
-
GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
American Society for Microbiology. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. [Link]
-
MDPI. (n.d.). Temocillin: A Narrative Review of Its Clinical Reappraisal. [Link]
-
PubMed Central. (n.d.). Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria. [Link]
-
MDPI. (n.d.). Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates. [Link]
-
protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. [Link]
-
ResearchGate. (2025). Fosfomycin-based combinations against carbapenemase-producing Klebsiella pneumoniae bloodstream infections: Correlating in vitro synergy with clinical outcomes. [https://www.researchgate.net/publication/386470940_Fosfomycin-based_combinations_against_carbapenemase-producing_Klebsiella_pneumoniae_bloodstream_infections_Correlating_in_vitro_synergy_with_clinical_outcomes]([Link]_ synergy_with_clinical_outcomes)
-
ResearchGate. (n.d.). In vitro antibacterial activity of fosfomycin combined with other antimicrobials against KPC-producing Klebsiella pneumoniae. [Link]
-
ResearchGate. (n.d.). A comparative study of ceftazidime/avibactam-based and fosfomycin plus meropenem-based regimens for managing infections caused by carbapenem-resistant Klebsiella pneumoniae in critically ill patients. [Link]
-
PubMed. (n.d.). Ceftazidime/avibactam-resistant meropenem-susceptible KPC-producing Klebsiella pneumoniae: Analysis of cases and evaluation of in vitro activity of fosfomycin-containing combinations. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Activity of Temocillin against KPC-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fosfomycin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Fosfomycin Calcium Hydrate? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synergistic Activity of Temocillin and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. droracle.ai [droracle.ai]
- 26. Treatment and diagnosis of severe KPC-producing Klebsiella pneumoniae infections: a perspective on what has changed over last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. How to manage KPC infections - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Ceftazidime/avibactam-resistant meropenem-susceptible KPC-producing Klebsiella pneumoniae: Analysis of cases and evaluation of in vitro activity of fosfomycin-containing combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for the Modern Laboratory: Evaluating Temocillin Versus Beta-Lactam/Beta-Lactamase Inhibitor Combinations
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance, especially among Gram-negative pathogens, demands a sophisticated and evidence-based approach to antibiotic selection. This guide offers a comprehensive technical comparison of temocillin, a targeted-spectrum penicillin, and the broad-spectrum beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations. Our objective is to provide the in-depth analysis necessary for strategic decision-making in both research and clinical development.
The Core Challenge: Navigating the Beta-Lactamase Landscape
The predominant mechanism of resistance to beta-lactam antibiotics is the bacterial production of beta-lactamase enzymes, which inactivate the drug by hydrolyzing its core beta-lactam ring. The initial strategy to overcome this was the development of BL/BLI combinations, which pair a beta-lactam antibiotic with a "sacrificial" inhibitor molecule that neutralizes these enzymes.[1] However, the sheer diversity and evolution of beta-lactamases—spanning Ambler classes A, B, C, and D—present a persistent challenge. This has led to a renewed appreciation for antibiotics like temocillin, which possess intrinsic stability against many of these problematic enzymes.
Section 1: Profiling the Antibacterial Agents
Temocillin: The Directed-Spectrum Specialist
Temocillin is a semisynthetic 6-α-methoxy derivative of ticarcillin.[2][3] This specific structural modification is the key to its unique profile, conferring remarkable stability against a wide array of beta-lactamases, most notably the extended-spectrum beta-lactamases (ESBLs) and AmpC cephalosporinases that plague many other penicillins and early-generation cephalosporins.[3][4][5]
Mechanism of Action and Inherent Stability: The 6-α-methoxy group provides steric hindrance, physically blocking many beta-lactamase enzymes from accessing and hydrolyzing the beta-lactam ring.[2] This inherent stability obviates the need for a beta-lactamase inhibitor partner. Its antibacterial action, like other penicillins, involves binding to penicillin-binding proteins (PBPs) to inhibit the final stages of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[6]
Spectrum of Activity: Temocillin's activity is sharply focused on Enterobacterales.[2][5][7] It is potent against many clinical isolates of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter species, even those exhibiting resistance to third-generation cephalosporins.[2][4][7] Critically, it lacks clinically useful activity against Pseudomonas aeruginosa, Acinetobacter species, anaerobic bacteria, and Gram-positive organisms.[2][5][7]
Caption: The synergistic protective mechanism of BL/BLI combinations.
Section 2: A Data-Driven Performance Comparison
The selection of an appropriate agent requires rigorous analysis of experimental data. This section compares temocillin and a representative BL/BLI, piperacillin/tazobactam, across crucial performance metrics.
In Vitro Susceptibility Analysis
The cornerstone of antibiotic evaluation is the Minimum Inhibitory Concentration (MIC), which quantifies the in vitro potency of a drug against a specific bacterium.
Experimental Protocol: Broth Microdilution for MIC Determination (ISO 20776-1 Standard)
-
Preparation of Inoculum: A pure culture of the test organism is grown on a suitable agar medium. A suspension is prepared in saline or broth and adjusted to the turbidity of a 0.5 McFarland standard.
-
Drug Dilution Series: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well, achieving a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Quality Control: A known reference strain (e.g., E. coli ATCC 25922) is tested in parallel to validate the accuracy of the assay.
Caption: Standardized experimental workflow for MIC determination via broth microdilution.
Comparative In Vitro Susceptibility Data
The following table summarizes susceptibility rates and MIC90 values (concentration inhibiting 90% of isolates) from studies comparing temocillin and piperacillin/tazobactam against third-generation cephalosporin-resistant (3GC-R) Enterobacterales.
| Organism & Resistance Profile | Temocillin Susceptibility | Piperacillin/Tazobactam Susceptibility | Key Experimental Insight |
| E. coli (3GC-Resistant, ESBL+) | 94.8% | 79.3% | Temocillin's stability to ESBLs provides a clear in vitro advantage. [8] |
| K. pneumoniae (3GC-Resistant, ESBL+) | 90.5% | 57.1% | The gap in activity widens against resistant K. pneumoniae. [8] |
| E. coli (3GC-Susceptible) | 100% | 93.3% | Both agents are highly active against susceptible isolates. [4] |
| K. pneumoniae (3GC-Susceptible) | 100% | 93.3% | Excellent baseline activity for both drugs. [4] |
| P. aeruginosa | Inactive | Active | A critical differentiating factor; temocillin has no anti-pseudomonal activity. [2][9][10] |
Causality and Interpretation: The data unequivocally show that temocillin retains in vitro activity against a significantly higher percentage of ESBL-producing E. coli and K. pneumoniae compared to piperacillin/tazobactam. [4][8]This is a direct consequence of temocillin's inherent stability against these enzymes, whereas piperacillin/tazobactam's efficacy is dependent on tazobactam's ability to inhibit the specific ESBL variant, which can be overcome by hyperproduction or certain enzyme types.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
The efficacy of beta-lactams is most closely correlated with the time the free drug concentration remains above the MIC (fT>MIC).
-
Temocillin: Exhibits a favorable pharmacokinetic profile with a prolonged elimination half-life of approximately 5 hours. [11]This allows for less frequent dosing (e.g., 2g every 12 hours) while still achieving the PK/PD target of 40-50% fT>MIC for bactericidal activity. [11]* Piperacillin/Tazobactam: Has a much shorter half-life (around 1 hour). [12]To optimize fT>MIC, especially against less susceptible organisms, this necessitates frequent intermittent dosing or the use of extended infusions (e.g., over 4 hours), a practice increasingly adopted to maximize efficacy. [12][13]
Clinical Efficacy and Stewardship Implications
Translating in vitro data to clinical outcomes is paramount. Several retrospective studies and clinical trials have positioned temocillin as a viable "carbapenem-sparing" agent. [3][5]
-
For ESBL-Producing Infections: In treating bloodstream infections caused by ESBL-producing Enterobacteriaceae, temocillin has been shown in several studies to be a safe alternative to carbapenems. [13]The use of piperacillin/tazobactam for such serious infections is more contentious, with a major clinical trial failing to demonstrate non-inferiority to meropenem, although patient populations and dosing strategies in that trial remain subjects of debate. [13]* Ecological Impact: Temocillin's narrow spectrum is a key advantage from an antimicrobial stewardship perspective. [5][7]By targeting only Enterobacterales, it exerts less "collateral damage" on the patient's beneficial gut microbiota compared to broad-spectrum agents like piperacillin/tazobactam. This reduces the selection pressure for resistance in other organisms and may lower the risk of complications like Clostridioides difficile infection.
Section 3: A Logical Framework for Agent Selection
The choice between these agents is not about universal superiority but about precise application. The following decision-making workflow is designed to guide this process based on available data.
Caption: A logical workflow for selecting between temocillin and a BL/BLI based on clinical and microbiological data.
Justification for Temocillin:
-
Targeted Therapy: The ideal use case is for a confirmed infection with a susceptible Enterobacterales.
-
Known Resistance: It is an excellent choice for infections caused by ESBL- or AmpC-producing organisms where susceptibility is confirmed.
-
Antimicrobial Stewardship: It is the preferred agent when a carbapenem-sparing approach is desired to mitigate resistance pressure.
Justification for a Broad-Spectrum BL/BLI:
-
Empiric Therapy: It is the appropriate choice when the causative pathogen is unknown and broad coverage (including Pseudomonas and anaerobes) is essential.
-
Polymicrobial Infections: It is necessary for mixed infections where organisms outside temocillin's spectrum are present.
-
Confirmed Susceptibility: It is a valid option for ESBL-producing organisms if local data and clinical context support its use and susceptibility is confirmed.
Conclusion
Temocillin and beta-lactam/beta-lactamase inhibitor combinations are not direct competitors but rather distinct tools for different microbiological challenges. Temocillin is a precision instrument, expertly suited for targeted de-escalation therapy against many multidrug-resistant Enterobacterales. Its inherent enzymatic stability and narrow spectrum make it a cornerstone of modern antimicrobial stewardship. BL/BLIs, conversely, are the versatile workhorses, indispensable for empiric, broad-spectrum coverage in critically ill patients. A profound understanding of their respective mechanisms, in vitro performance data, and clinical evidence is essential for any scientist or researcher dedicated to combating the escalating threat of antibiotic resistance.
References
-
Kresken, M., Pfeifer, Y., & Werner, G. (2021). Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. GMS Infectious Diseases, 9, Doc08. Available at: [Link]
-
DiMondi, V. P., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. Medicina, 60(7), 1089. Available at: [Link]
-
Wikipedia contributors. (2023). Temocillin. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Martinez-Beltran, J., et al. (1985). Temocillin. In vitro activity compared with other antibiotics. Drugs, 29 Suppl 5, 91–97. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Temocillin Sodium? Patsnap Synapse. Available at: [Link]
-
Kresken, M., Pfeifer, Y., & Werner, G. (2021). Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. PubMed. Available at: [Link]
-
Harris, P. N. A., et al. (2022). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. JAC-Antimicrobial Resistance, 4(1), dlab193. Available at: [Link]
-
Wikipedia contributors. (2024). Penicillin. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Jules, K., & Neu, H. C. (1982). Antibacterial activity and beta-lactamase stability of temocillin. Antimicrobial Agents and Chemotherapy, 22(3), 453–460. Available at: [Link]
-
Greenwood, D., Cowlishaw, A., & Eley, A. (1982). In vitro activity of temocillin, a new beta-lactamase-stable penicillin active against enterobacteria. Antimicrobial Agents and Chemotherapy, 22(2), 198–200. Available at: [Link]
-
Jules, K., & Neu, H. C. (1982). Antibacterial activity and beta-lactamase stability of temocillin. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ClinicalTrials.gov. (2022). Piperacillin-tazobactam and Temocillin as Carbapenem-alternatives for the Treatment of Severe Infections Due to Extended-spectrum Beta-lactamase-Producing Gram-negative Enterobacteriaceae in the Intensive Care Unit. ClinicalTrials.gov. Available at: [Link]
-
Mora-Guzmán, I., et al. (2022). Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. Available at: [Link]
-
Kresken, M., et al. (2021). Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin- resistant, carbapenem-susceptible E. coli and K. pneumoniae from Germany. GMS Infectious Diseases. Available at: [Link]
-
De Luca, C., et al. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. Antibiotics, 11(4), 498. Available at: [Link]
-
Clinicaltrials.eu. (2025). Study on Piperacillin-tazobactam and Temocillin for Treating Severe Infections in ICU Patients with ESBL-Producing Gram-Negative Bacteria. Clinicaltrials.eu. Available at: [Link]
-
Uniformed Services University. (2022). Comparison of Piperacillin and Tazobactam Pharmacokinetics in Critically Ill Patients with Trauma or with Burn. Uniformed Services University. Available at: [Link]
-
Fantin, B., et al. (2017). Pharmacokinetics and Pharmacodynamics of Temocillin. Clinical Pharmacokinetics, 56(12), 1471–1482. Available at: [Link]
Sources
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temocillin: A Narrative Review of Its Clinical Reappraisal | MDPI [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Temocillin - Wikipedia [en.wikipedia.org]
- 8. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and beta-lactamase stability of temocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of temocillin, a new beta-lactamase-stable penicillin active against enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.usuhs.edu [scholar.usuhs.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Cross-Resistance Between Temocillin and Other Beta-Lactam Antibiotics
This guide provides an in-depth analysis of temocillin's cross-resistance profile relative to other beta-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial resistance studies. We will explore the mechanistic underpinnings of temocillin's unique stability, present comparative experimental data, and provide validated protocols for assessing antimicrobial susceptibility.
Introduction: The Strategic Niche of Temocillin
The escalating crisis of antimicrobial resistance, driven largely by the dissemination of beta-lactamase enzymes, has necessitated a re-evaluation of our antibiotic arsenal. Carbapenems have long been the last-resort treatment for serious infections caused by Enterobacterales producing Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC enzymes.[1][2] However, their overuse has fueled the selection of carbapenem-resistant Enterobacterales (CRE), a critical global health threat.[3]
This landscape has renewed interest in older, "forgotten" antibiotics like temocillin.[4][5] Temocillin is a semisynthetic 6-α-methoxy derivative of ticarcillin, a structural modification that confers remarkable stability against hydrolysis by many common beta-lactamases.[1][6][7][8] Unlike broad-spectrum agents, temocillin's activity is almost exclusively focused on Enterobacterales, making it an ideal candidate for a carbapenem-sparing strategy.[3][9][10][11] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), particularly PBP3 in Escherichia coli.[4][8][10]
This guide dissects the crucial question for any drug development professional or clinical researcher: When is temocillin a viable alternative, and when does cross-resistance with other beta-lactams predict its failure? Understanding these nuances is key to its effective deployment.
Core Mechanisms of Beta-Lactam Resistance
Resistance to beta-lactam antibiotics in Gram-negative bacteria is a multifactorial phenomenon. The primary mechanisms, which can occur in combination, include enzymatic degradation, target site modification, and reduced drug accumulation via influx/efflux changes.
Figure 1: Key mechanisms of beta-lactam resistance in Gram-negative bacteria.
The most clinically significant mechanism is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the drug.[8][12] The stability of an antibiotic against these enzymes is the primary determinant of its spectrum of activity and its cross-resistance profile.
Comparative Analysis: Temocillin vs. Other Beta-Lactams
Temocillin's defining feature is its 6-α-methoxy group, which provides steric hindrance, protecting its beta-lactam ring from hydrolysis by many, but not all, beta-lactamases.[6][7] This creates clear patterns of activity and cross-resistance.
Figure 2: Logical flow of temocillin's utility based on resistance mechanism.
Against ESBL and AmpC-Producing Enterobacterales
This is temocillin's core area of strength.
-
Cross-Resistance Profile: Low cross-resistance with third-generation cephalosporins (e.g., cefotaxime, ceftazidime) and piperacillin/tazobactam. While those agents are readily hydrolyzed by ESBL and AmpC enzymes, temocillin remains largely stable.[1][6][8][13][14]
-
Concordance with Carbapenems: High concordance. Both temocillin and carbapenems are typically active against ESBL and AmpC producers. This positions temocillin as a direct carbapenem-sparing alternative for infections caused by these organisms.[3][13][15]
-
Causality: The stability of the 6-α-methoxy group prevents ESBLs (like CTX-M-15) and AmpC enzymes from accessing and cleaving the beta-lactam ring.[4][7] Therefore, the primary resistance mechanism against many other beta-lactams is ineffective against temocillin.
Table 1: Comparative In Vitro Activity Against ESBL and/or AmpC-Producing Enterobacterales
| Antibiotic | Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Source(s) |
|---|---|---|---|---|---|
| Temocillin | ESBL-producers | 4 | 16 | ~93% | [16] |
| Temocillin | AmpC-producers | 8 | 64 | ~73% (R), ~27% (I) | [16] |
| Meropenem | ESBL/AmpC-producers | 0.06 | >64 | ~77% | [17] |
| Imipenem | ESBL/AmpC-producers | 0.5 | >64 | ~77% | [17] |
| Piperacillin/Tazobactam | MDR Enterobacterales | 8 | >128 | 59% | [16] |
| Cefotaxime | MDR Enterobacterales | >64 | >64 | 8% | [16] |
MIC breakpoints and interpretations vary by guideline (EUCAST/CLSI) and over time. Data is aggregated for illustrative purposes.
Against Carbapenemase-Producing Enterobacterales (CPE)
This is where the utility of temocillin diverges significantly from carbapenems, and cross-resistance becomes complex.
-
Cross-Resistance Profile: Highly dependent on the type of carbapenemase.
-
KPC (Klebsiella pneumoniae carbapenemase): Temocillin retains some activity against KPC-producing isolates.[13][17][18] This is a notable exception where it may outperform other beta-lactams.
-
OXA-48-type and Metallo-beta-lactamases (NDM, VIM): Temocillin is readily hydrolyzed by these enzymes and is not clinically useful.[4][5] In this context, there is high cross-resistance with carbapenems (i.e., both are ineffective).
-
-
Causality: The active sites of OXA-48 and metallo-beta-lactamases are structurally different from serine-based ESBLs and AmpC enzymes. They can accommodate and hydrolyze the temocillin molecule, rendering its 6-α-methoxy group ineffective as a protective shield.
Table 2: Comparative In Vitro Activity Against Carbapenemase-Producing Enterobacterales (CPE)
| Antibiotic | Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Resistant | Source(s) |
|---|---|---|---|---|---|
| Temocillin | KPC-producers | - | - | 0% (Systemic), 57.5% (UTI) | [17] |
| Temocillin | CPE (mixed types) | 128 | >128 | 75% | [16] |
| Meropenem | CPE (mixed types) | 16 | >64 | 98% | [16] |
Susceptibility for KPC-producers is highly dependent on whether systemic (≤8 mg/L) or urinary (≤32 mg/L) breakpoints are used.[17]
Resistance via Permeability and Efflux Mechanisms
Non-enzymatic resistance mechanisms often affect broad classes of antibiotics, leading to cross-resistance.
-
Cross-Resistance Profile: The combination of a beta-lactamase (even one that temocillin is stable against, like an ESBL) with reduced outer membrane permeability (porin loss) can elevate temocillin MICs to resistant levels.[7] This is a similar mechanism that leads to ertapenem resistance in ESBL-producing isolates. Furthermore, specific efflux pumps, such as AcrD, have been shown to confer temocillin resistance.[19]
-
Causality: For an antibiotic to reach its PBP target, it must first cross the outer membrane. If influx is reduced (porin loss) or efflux is increased, the concentration of the drug in the periplasm may not be sufficient to inhibit the PBPs, even if it is not being degraded. This is a classic example of synergistic resistance mechanisms.
Experimental Protocols for Susceptibility Assessment
To ensure the trustworthiness of any comparative analysis, standardized and validated methodologies are paramount. The reference standard for determining an antibiotic's potency is the broth microdilution (BMD) method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Temocillin MIC Determination
This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][20]
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after a defined incubation period.
Materials:
-
Temocillin analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (test strains and Quality Control strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%) or water
Procedure:
-
Antibiotic Stock Preparation: Prepare a high-concentration stock solution of temocillin according to the manufacturer's instructions. Further dilute to create a working stock for plate preparation.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the appropriate temocillin working solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. This results in a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of temocillin at which there is no visible growth (no turbidity) compared to the growth control well.
-
Self-Validation (Quality Control):
-
In every batch of tests, include QC strains with known MIC ranges, such as E. coli ATCC 25922 and E. coli ATCC 35218.[21][22][23][24]
-
According to CLSI guidelines, established QC ranges for temocillin Etest are 3-24 mg/L for ATCC 25922 and 2-6 mg/L for ATCC 35218.[22][24]
-
The results for the test isolates are considered valid only if the MICs for the QC strains fall within their acceptable ranges.
-
Figure 3: Experimental workflow for broth microdilution MIC determination.
Conclusion and Future Directions
Temocillin exhibits a highly differentiated cross-resistance profile compared to other beta-lactams. Its stability to ESBL and AmpC enzymes makes it a valuable carbapenem-sparing agent, showing low cross-resistance with cephalosporins and penicillins against pathogens harboring these enzymes.[13][25] Conversely, its utility is limited against bacteria producing OXA-48 or metallo-beta-lactamases, where cross-resistance with carbapenems (i.e., mutual ineffectiveness) is high.[4][5]
For drug development professionals, temocillin serves as an important benchmark. Its structure-activity relationship provides a clear lesson in designing beta-lactamase stability. For researchers, the variable activity against KPC producers and susceptibility to efflux-mediated resistance highlight areas ripe for further investigation. Future work should focus on combination therapies and a deeper understanding of non-enzymatic resistance pathways to optimize the placement of this strategically important antibiotic.
References
- Title: Temocillin: A Meropenem-Sparing Agent for Treating Infections Caused by ESBL-Producing Enterobacterales Source: Google Cloud Search URL
- Title: Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed Source: PubMed URL
- Title: Activity of temocillin against prevalent ESBL- and AmpC-producing Enterobacteriaceae from south-east England | Journal of Antimicrobial Chemotherapy | Oxford Academic Source: Oxford Academic URL
- Title: Activity of temocillin against prevalent ESBL- and AmpC-producing Enterobacteriaceae from south-east England Source: Google Cloud Search URL
- Title: Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure | JAC-Antimicrobial Resistance | Oxford Academic Source: Oxford Academic URL
- Title: Rapid detection of temocillin resistance in Enterobacterales - PMC - NIH Source: NIH URL
- Title: Temocillin susceptibility in Enterobacterales with an ESBL/AmpC phenotype | Request PDF Source: ResearchGate URL
- Title: Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC - PubMed Central Source: PubMed Central URL
- Title: What is the mechanism of Temocillin Sodium?
- Title: Mechanism of temocillin resistance in the ECC through the TCS BaeSR....
- Title: Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed Source: PubMed URL
- Title: MIC distribution of temocillin for Enterobacteriaceae isolates with...
- Title: In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales - PMC Source: NIH URL
- Title: Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline Source: Google Cloud Search URL
- Title: Temocillin disc diffusion susceptibility testing by EUCAST methodology Source: Google Cloud Search URL
- Title: Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline - PubMed Source: PubMed URL
- Title: (PDF)
- Title: Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline Source: Taylor & Francis Online URL
- Title: Temocillin use as a carbapenem-sparing option in a UK teaching hospital for treating serious Gram-negative bacterial infections - NIH Source: NIH URL
- Title: Temocillin versus carbapenems for urinary tract infection due to ESBL-producing Enterobacteriaceae: a multicenter matched case-control study - PubMed Source: PubMed URL
- Title: Piperacillin-tazobactam and Temocillin as Carbapenem-alternatives for the Treatment of Severe Infections Due to Extended-spectrum Beta-lactamase-Producing Gram-negative Enterobacteriaceae in the Intensive Care Unit | MedPath Source: MedPath URL
- Title: Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic - MDPI Source: MDPI URL
- Title: Temocillin: A Narrative Review of Its Clinical Reappraisal - MDPI Source: MDPI URL
- Title: Temocillin | C16H18N2O7S2 | CID 171758 - PubChem - NIH Source: NIH URL
- Title: Temocillin.
- Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC - PubMed Central Source: PubMed Central URL
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Temocillin use as a carbapenem-sparing option in a UK teaching hospital for treating serious Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imj.ie [imj.ie]
- 14. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temocillin versus carbapenems for urinary tract infection due to ESBL-producing Enterobacteriaceae: a multicenter matched case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Establishing quality control ranges for temocillin following CLSI-M23-A3 guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
Validating the Efficacy of Temocillin as a Carbapenem-Sparing Alternative: A Comparative Guide
In an era defined by the escalating threat of antimicrobial resistance, the preservation of last-resort antibiotics such as carbapenems is a cornerstone of responsible antimicrobial stewardship. This guide provides a comprehensive technical comparison of temocillin and carbapenems, offering evidence-based insights into the efficacy of temocillin as a viable carbapenem-sparing alternative for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of combating antimicrobial resistance.
The Imperative for Carbapenem-Sparing Strategies
The widespread dissemination of extended-spectrum β-lactamase (ESBL) and AmpC-producing Enterobacterales has driven an increased reliance on carbapenems, often the only remaining effective therapeutic option.[1] This escalating use, however, exerts significant selection pressure, fostering the emergence of carbapenem-resistant Enterobacterales (CRE), which pose a grave public health threat.[1] A critical strategy to mitigate this is the adoption of carbapenem-sparing agents—antibiotics that are effective against multidrug-resistant organisms but have a narrower spectrum of activity and a lower propensity to drive resistance.[2] Temocillin, a 6-α-methoxy derivative of ticarcillin, has re-emerged as a promising candidate in this regard.[3][4]
Temocillin: A Microbiological and Pharmacological Profile
Temocillin is a narrow-spectrum penicillin antibiotic with a key structural feature—a 6-α-methoxy group—that confers remarkable stability against hydrolysis by a wide array of β-lactamases, including ESBLs and AmpC enzymes.[5][6] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5][6]
Spectrum of Activity: Temocillin's activity is primarily directed against Enterobacterales, including many ESBL- and AmpC-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[7][8] It is not active against Gram-positive organisms, anaerobes, or Pseudomonas aeruginosa.[7][8] This targeted spectrum is advantageous for antimicrobial stewardship as it minimizes the impact on the gut microbiota compared to broad-spectrum agents like carbapenems.[9][10]
Pharmacokinetics and Pharmacodynamics (PK/PD): The primary PK/PD index that correlates with temocillin's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[3][5] A target of 40-50% fT>MIC is generally associated with a positive clinical response.[3] Temocillin exhibits a prolonged elimination half-life of approximately 5 hours and high protein binding (around 80%).[3]
Comparative Efficacy: Temocillin vs. Carbapenems
A growing body of evidence from in vitro studies, retrospective clinical analyses, and prospective trials supports the use of temocillin as an effective alternative to carbapenems for specific indications.
In Vitro Susceptibility
Numerous studies have demonstrated the potent in vitro activity of temocillin against multidrug-resistant Enterobacterales.
| Organism | Resistance Mechanism | Temocillin MIC50 (mg/L) | Temocillin MIC90 (mg/L) | Carbapenem (Meropenem) MIC50 (mg/L) | Carbapenem (Meropenem) MIC90 (mg/L) | Reference(s) |
| E. coli | ESBL-producing | 8 | 16 | ≤0.06 | 0.12 | [11] |
| K. pneumoniae | ESBL-producing | 8 | 32 | ≤0.06 | 0.25 | [11][12] |
| Enterobacterales | AmpC-producing | 8 | 16 | ≤0.06 | 0.12 | [11] |
Table 1: Comparative In Vitro Activity of Temocillin and Meropenem against Multidrug-Resistant Enterobacterales. MIC50 and MIC90 values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Clinical Outcomes
Clinical data, particularly for urinary tract infections (UTIs) and bloodstream infections (BSIs), have shown promising results for temocillin.
A multicenter matched case-control study comparing temocillin with carbapenems for the treatment of UTIs caused by ESBL-producing Enterobacteriaceae found no significant difference in clinical cure rates (94% for temocillin vs. 99% for carbapenems). Similarly, a retrospective study on the use of temocillin for bloodstream infections with Enterobacterales reported low rates of clinical and microbiological failure (8% and 3%, respectively).[13]
A recent randomized controlled trial (ASTARTÉ) demonstrated that temocillin is non-inferior to carbapenems for the targeted treatment of bacteraemia due to third-generation cephalosporin-resistant Enterobacterales, with clinical success achieved in 71.5% of patients in both the temocillin and carbapenem groups.[14]
| Indication | Pathogen(s) | Temocillin Clinical Success Rate | Carbapenem Clinical Success Rate | Study Type | Reference(s) |
| Urinary Tract Infection | ESBL-producing Enterobacteriaceae | 94% | 99% | Multicenter matched case-control | |
| Bloodstream Infection | Enterobacterales | 92% (Clinical Success) | N/A (Single-arm study) | Retrospective | [13] |
| Bloodstream Infection | 3rd-gen Cephalosporin-Resistant Enterobacterales | 71.5% | 71.5% | Randomized Controlled Trial | [14] |
| Various Infections | ESBL-producing isolates | 93.8% (Resolution of infection) | N/A (Single-arm study) | Retrospective | [12] |
Table 2: Summary of Clinical Outcomes for Temocillin in Comparison to Carbapenems.
Experimental Protocols for Validation
Validating the efficacy of temocillin as a carbapenem-sparing alternative requires robust and standardized experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The determination of the MIC is a fundamental in vitro test to assess an antibiotic's activity against a specific bacterium.
Protocol: Broth Microdilution MIC Testing (adapted from EUCAST guidelines)
-
Prepare Inoculum:
-
Select 3-5 morphologically similar colonies of the test organism from an 18-24 hour culture plate.
-
Suspend the colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Create a two-fold serial dilution of temocillin and the comparator carbapenem (e.g., meropenem) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should encompass the expected MIC values.
-
-
Inoculate Microtiter Plate:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Causality Behind Experimental Choices: The use of a standardized inoculum density and specific growth medium ensures reproducibility and comparability of results across different laboratories. Cation-adjusted Mueller-Hinton broth is the recommended medium as the concentration of divalent cations can significantly affect the activity of some antibiotics.
Time-Kill Assays
Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time.
Protocol: Time-Kill Assay
-
Prepare Cultures:
-
Grow the test organism in cation-adjusted Mueller-Hinton broth to the logarithmic phase of growth.
-
-
Expose to Antibiotics:
-
Add temocillin or the comparator carbapenem at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures.
-
Include a growth control culture without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the cultures at 35 ± 1°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of the collected aliquots in saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Trustworthiness of the Protocol: This protocol includes a growth control to ensure the viability of the organism throughout the experiment and allows for the determination of both the rate and extent of bacterial killing, providing a more comprehensive understanding of the antibiotic's pharmacodynamics than MIC testing alone.
Visualizing the Carbapenem-Sparing Strategy
A carbapenem-sparing strategy involves a logical decision-making process based on microbiological data and clinical assessment.
Caption: A decision-making workflow for implementing a carbapenem-sparing strategy with temocillin.
Conclusion and Future Directions
The available evidence strongly supports the efficacy of temocillin as a valuable carbapenem-sparing agent for the treatment of infections caused by ESBL- and AmpC-producing Enterobacterales, particularly UTIs and BSIs.[2][4] Its narrow spectrum of activity and lower propensity to induce resistance make it an attractive option for antimicrobial stewardship programs.[9][10]
However, ongoing research is crucial. Prospective, randomized controlled trials are needed to further delineate the role of temocillin in other types of infections and to optimize dosing strategies, especially in critically ill patients.[15][16] The continued surveillance of temocillin susceptibility patterns is also essential to monitor for the emergence of resistance.
By integrating temocillin into clinical practice based on sound microbiological data and clinical judgment, we can take a significant step towards preserving the efficacy of our last-resort carbapenems for future generations.
References
- Anonymous. Temocillin: A Meropenem-Sparing Agent for Treating Infections Caused by ESBL-Producing Enterobacterales.
- Anonymous. Temocillin in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide - Benchchem.
-
Lupia, T., et al. (2022). Temocillin: Applications in Antimicrobial Stewardship as a Potential Carbapenem-Sparing Antibiotic. MDPI. [Link]
-
Anonymous. (2022). In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales. Journal of Antimicrobial Chemotherapy. [Link]
-
Anonymous. (2022). Effectiveness of temocillin on extended-spectrum beta-lactamase producing Escherichia coli isolates from patients attending the - Academic Journals. [Link]
-
Anonymous. (2014). Pharmacokinetics and Pharmacodynamics of Temocillin. PubMed. [Link]
- Anonymous. Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide - Benchchem.
-
Anonymous. (2022). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. JAC-Antimicrobial Resistance. [Link]
-
Anonymous. (2021). Temocillin versus carbapenems for urinary tract infection due to ESBL-producing Enterobacteriaceae: a multicenter matched case-control study. PubMed. [Link]
-
Woodford, N., et al. (2014). In vitro activity of temocillin against multidrug-resistant clinical isolates of Escherichia coli, Klebsiella spp. and Enterobacter spp., and evaluation of high-level temocillin resistance as a diagnostic marker for OXA-48 carbapenemase. Journal of Antimicrobial Chemotherapy. [Link]
-
Vanstone, G. L., et al. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Journal of Antimicrobial Chemotherapy. [Link]
-
Anonymous. (2024). Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections. Journal of Antimicrobial Chemotherapy. [Link]
-
Anonymous. (2021). Mechanism of temocillin resistance in the ECC through the TCS BaeSR.... ResearchGate. [Link]
-
Giske, C. G. (2015). Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin. PubMed. [Link]
-
Anonymous. (2024). Pharmacokinetic/pharmacodynamic model-based optimization of temocillin dosing strategies for the treatment of systemic infections. PubMed. [Link]
-
Anonymous. (1983). In vitro activity of temocillin, a new beta-lactamase-stable penicillin active against enterobacteria. PubMed. [Link]
-
Anonymous. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. PMC. [Link]
-
Anonymous. (2024). What is the mechanism of Temocillin Sodium? Patsnap Synapse. [Link]
-
Chenouard, R., et al. (2021). Impact of ceftriaxone and temocillin on fecal abundance of extended-spectrum β-lactamase producing Escherichia coli in a mouse model. PLOS ONE. [Link]
-
Anonymous. (2024). Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complicated urinary tract infections. Journal of Antimicrobial Chemotherapy. [Link]
-
Anonymous. (2021). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. PMC. [Link]
-
Anonymous. (2025). Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. [Link]
-
Anonymous. (2024). Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure. NIH. [Link]
-
Anonymous. (2022). Temocillin use as a carbapenem-sparing option in a UK teaching hospital for treating serious Gram-negative bacterial infections. Oxford Academic. [Link]
-
Anonymous. (2021). Temocillin versus meropenem for the targeted treatment of bacteraemia due to third-generation cephalosporin-resistant Enterobacterales (ASTARTÉ): protocol for a randomised, pragmatic trial. BMJ Open. [Link]
-
Anonymous. (2022). Temocillin use as a carbapenem-sparing option in a UK teaching hospital for treating serious Gram-negative bacterial infections. NIH. [Link]
-
Anonymous. (2020). Temocillin Versus a Carbapenem as Initial Intravenous Treatment for ESBL Related Urinary Tract Infections. ClinicalTrials.gov. [Link]
-
Anonymous. (2025). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. ResearchGate. [Link]
-
Anonymous. (2025). Temocillin a good alternative to carbapenems in treatment of bacteraemia due to 3GCR-E. MIMS Philippines. [Link]
-
Anonymous. (2020). Temocillin Versus Carbapenems for Urinary Tract Infection Due to ESBL-producing Enterobacteriaceae. CenterWatch. [Link]
-
Anonymous. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. Oxford Academic. [Link]
-
Anonymous. (2021). Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis. ResearchGate. [Link]
-
Anonymous. (2023). Rapid detection of temocillin resistance in Enterobacterales. PMC. [Link]
-
Anonymous. (2025). Temocillin. Right Decisions - NHS Scotland. [Link]
-
Anonymous. (2013). Temocillin disc diffusion susceptibility testing by EUCAST methodology. PubMed. [Link]
-
Anonymous. (2009). Clinical efficacy of temocillin. Journal of Antimicrobial Chemotherapy. [Link]
-
Anonymous. (2021). Clinical outcomes of temocillin use for invasive Enterobacterales infections: a single-centre retrospective analysis. PubMed. [Link]
-
Anonymous. Temocillin. Wikipedia. [Link]
-
Anonymous. (2018). [Temocillin and urinary tract infections]. PubMed. [Link]
-
Anonymous. EUCAST form for General Consultation Consultation on: Breakpoints for Temocillin Date. BVIKM. [Link]
-
Anonymous. (2022). Temocillin MIC vs. inhibition zone diameters. EUCAST. [Link]
-
Anonymous. (2022). Clinical Efficacy of Temocillin Standard Dosing in Patients Treated with Outpatient Antimicrobial Therapy. NIH. [Link]
-
Anonymous. (2021). Temocillin versus meropenem for the targeted treatment of bacteraemia due to third-generation cephalosporin-resistant Enterobacterales (ASTARTÉ): protocol for a randomised, pragmatic trial. PubMed Central. [Link]
-
Anonymous. (2024). Pharmacokinetics and pharmacological target attainment of standard temocillin dosing in non-critically ill patients with complicated urinary tract infections. PubMed. [Link]
Sources
- 1. Effectiveness of temocillin in treatment of non-urinary tract infections caused by ESBL-producing Enterobacterales and risk factors for failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and Pharmacodynamics of Temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Temocillin - Wikipedia [en.wikipedia.org]
- 9. Impact of ceftriaxone and temocillin on fecal abundance of extended-spectrum β-lactamase producing Escherichia coli in a mouse model | PLOS One [journals.plos.org]
- 10. Temocillin use as a carbapenem-sparing option in a UK teaching hospital for treating serious Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imj.ie [imj.ie]
- 13. researchgate.net [researchgate.net]
- 14. mims.com [mims.com]
- 15. academic.oup.com [academic.oup.com]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Temocillin Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the materials you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of temocillin sodium, a beta-lactam antibiotic. Adherence to these protocols is critical not only for regulatory compliance but also for upholding laboratory safety and environmental stewardship. Improper disposal of antibiotics can contribute to the proliferation of antimicrobial resistance, a significant global health threat.
This compound, a penicillin derivative, is recognized for its stability against many beta-lactamases, making it a valuable tool in research and clinical settings.[1] However, its classification as a sensitizing agent necessitates careful handling and disposal to prevent allergic reactions upon exposure.[2] This guide will provide a clear, logical framework for managing this compound waste, from small-scale liquid waste to significant spills, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of this compound Waste Management
The disposal of this compound is governed by a hierarchy of controls designed to minimize risk. The primary goal is to inactivate the antibiotic's beta-lactam ring, rendering it biologically inert before it enters the waste stream. This guide is aligned with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) concerning pharmaceutical and hazardous waste.[3][4]
A critical first step is to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). While not specifically listed, a waste pharmaceutical can be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8] Given the potential for temocillin to be co-disposed with other laboratory chemicals, a conservative approach of treating all concentrated temocillin waste as hazardous is recommended unless a formal hazardous waste determination has been conducted and documented.
The EPA's ban on the sewering of hazardous waste pharmaceuticals underscores the importance of proper disposal methods.[9] Therefore, direct disposal of this compound solutions down the drain is not a compliant practice.
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste in a laboratory setting.
Quantitative Data Summary for Disposal Parameters
| Parameter | Value/Recommendation | Rationale |
| Chemical Inactivation Agent | 1 M Sodium Hydroxide (NaOH) | Alkaline hydrolysis effectively and rapidly cleaves the beta-lactam ring, rendering the antibiotic inactive.[10] |
| Inactivation Reaction Time | Minimum 4 hours at room temperature | Ensures complete degradation of the beta-lactam structure.[10] |
| Inactivation Volume Ratio | 2 parts 1 M NaOH to 1 part temocillin solution | Provides a sufficient excess of hydroxide ions to drive the hydrolysis reaction to completion.[10] |
| Spill Cleanup Absorbent | Inert absorbent material (e.g., vermiculite, sand) | Safely contains the spill without reacting with the chemical. |
| Decontamination Solution | 10% bleach solution, followed by water rinse | Effective for surface decontamination after initial cleanup.[11][12][13] |
Experimental Protocols
Protocol 1: Chemical Inactivation of Liquid this compound Waste
This protocol details the steps for inactivating aqueous solutions of this compound, such as stock solutions or unused cell culture media containing temocillin.
Materials:
-
Liquid this compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Designated chemical waste container
-
pH indicator strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and two pairs of nitrile gloves[14]
Procedure:
-
Don appropriate PPE. This is crucial due to the sensitizing nature of temocillin and the corrosive properties of 1 M NaOH.
-
Transfer the liquid temocillin waste to a designated, appropriately sized, and labeled chemical-resistant container.
-
Slowly add 1 M NaOH to the waste container. For every 1 volume of temocillin waste, add 2 volumes of 1 M NaOH.[10] For example, for 100 mL of temocillin waste, add 200 mL of 1 M NaOH. Perform this step in a fume hood to avoid inhalation of any potential aerosols.
-
Gently swirl the container to mix the contents.
-
Allow the mixture to stand at room temperature for a minimum of 4 hours.[10] This allows for the complete hydrolysis of the beta-lactam ring.
-
Check the pH of the solution using a pH indicator strip. The pH should be highly alkaline (pH > 12).
-
Neutralize the solution (if required by your institution's disposal policy) by cautiously adding a weak acid (e.g., citric acid) until the pH is between 6 and 8.
-
Dispose of the inactivated and neutralized solution as non-hazardous chemical waste, in accordance with your institution's guidelines.
Protocol 2: Spill Cleanup for this compound Powder
This protocol provides a step-by-step guide for safely cleaning up a spill of this compound powder, taking into account its sensitizing properties.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Two pairs of nitrile gloves
-
Safety goggles
-
Disposable N95 respirator
-
Disposable gown or lab coat
-
Plastic dustpan and scoop
-
Sealable plastic bags for waste disposal
-
10% bleach solution
-
Paper towels
-
-
Hazardous pharmaceutical waste container
Procedure:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.
-
Don the appropriate PPE from the spill kit, including a disposable N95 respirator to prevent inhalation of the sensitizing powder.[15][16]
-
Contain the spill by gently covering it with an inert absorbent material to prevent further spread and aerosolization.[17]
-
Carefully scoop the mixture of temocillin powder and absorbent material into a sealable plastic bag using a plastic dustpan and scoop.[17] Avoid creating dust.
-
Decontaminate the spill area. Wet paper towels with a 10% bleach solution and wipe the area from the outside in.[11][12] Allow the surface to remain wet for at least 10 minutes.
-
Wipe the area with clean water to remove any bleach residue.
-
Place all contaminated materials, including used PPE, into a second sealable plastic bag.
-
Dispose of the sealed bags in a designated hazardous pharmaceutical waste container.[17]
-
Wash hands thoroughly with soap and water after removing PPE.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical properties of this beta-lactam antibiotic and adhering to the detailed protocols outlined in this guide, you can effectively mitigate the risks of occupational exposure and environmental contamination. The principles of chemical inactivation and compliant waste segregation are paramount. Always consult your institution's specific safety and disposal guidelines and when in doubt, err on the side of caution by treating all this compound waste as hazardous. Your diligence in these practices contributes to a safer research environment and a healthier planet.
References
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]
-
Temocillin. Summary of safety studies. PubMed. [Link]
-
Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. [Link]
-
A guide to the disposal of pharmaceutical waste | Anenta. Anenta. [Link]
-
EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. [Link]
-
How to Dispose of Pharmaceutical Waste (expired pills). MedPro Disposal. [Link]
-
Predicted Environmental Risk Assessment of Antimicrobials with Increased Consumption in Portugal during the COVID-19 Pandemic; The Groundwork for the Forthcoming Water Quality Survey. MDPI. [Link]
-
Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI. Advant-Edge Solutions of Middle Atlantic, Inc. [Link]
-
Dynamic Effect of β-Lactam Antibiotic Inactivation Due to the Inter- and Intraspecies Interaction of Drug-Resistant Microbes - PMC. National Center for Biotechnology Information. [Link]
-
Ecological and human health risk assessments of antibiotics and anti-cancer drugs found in the environment. | FP7 | CORDIS | Europäische Kommission. CORDIS. [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency. [Link]
-
This compound | C16H16N2Na2O7S2 | CID 11583399 - PubChem. National Center for Biotechnology Information. [Link]
-
Alkaline hydrolysis: Significance and symbolism. Oreate. [Link]
-
Occupational allergy to β-lactam antibiotics - PMC. National Center for Biotechnology Information. [Link]
-
Estimating the environmental impact of antibiotics through drug utilisation and eco-toxicological data: The italian context. Population Medicine. [Link]
-
(PDF) Stability Study of Temocillin for Outpatient Parenteral Antimicrobial Therapy. ResearchGate. [Link]
-
Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. U.S. Environmental Protection Agency. [Link]
-
Decontaminating surfaces with atomized disinfectants generated by a novel thickness-mode lithium niobate device. PubMed Central. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Trace Determination of β-Lactam Antibiotics in Surface Water and Urban Wastewater Using Liquid Chromatography Combined with Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
-
IV Temocillin Dosing Guidance. NHS Ayrshire & Arran. [Link]
-
40 CFR 261.24 -- Toxicity characteristic. - eCFR. Electronic Code of Federal Regulations. [Link]
-
Pharmacokinetics and Pharmacodynamics of Temocillin. PubMed. [Link]
-
Decontamination. Stanford Environmental Health & Safety. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. Patsnap. [Link]
-
Ecological Risk Assessment of Amoxicillin, Enrofloxacin, and Neomycin: Are Their Current Levels in the Freshwater Environment Safe? - PMC. National Center for Biotechnology Information. [Link]
-
Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Health Net. [Link]
-
Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]
-
Rna Alkaline Hydrolysis Protocol - Oreate AI Blog. Oreate. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biological Safety Manual - Chapter 10: Decontamination and Disinfection [policies.unc.edu]
- 3. pharmastate.academy [pharmastate.academy]
- 4. researchgate.net [researchgate.net]
- 5. pwaste.com [pwaste.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 9. Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy in accordance with the requirements of the UK NHS Yellow Cover Document - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Decontaminating surfaces with atomized disinfectants generated by a novel thickness-mode lithium niobate device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. providerlibrary.healthnetcalifornia.com [providerlibrary.healthnetcalifornia.com]
- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 15. lindstromgroup.com [lindstromgroup.com]
- 16. gerpac.eu [gerpac.eu]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
